molecular formula C15H30N4O8 B605849 Azido-PEG4-Amido-Tris CAS No. 1398044-55-7

Azido-PEG4-Amido-Tris

Número de catálogo: B605849
Número CAS: 1398044-55-7
Peso molecular: 394.42 g/mol
Clave InChI: VHNSHQSKKKHCAL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Azido-PEG4-Amido-Tris, also known as Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane, is a multi-arm PEG containing an azide group and three hydroxyl groups. The azide group enables Click Chemistry. The indicated molecular weight of the multi-arm PEG is the sum of the molecular weights of all the arms. The hydroxyl group enables further derivatization or replacement with other reactive functional groups.

Propiedades

IUPAC Name

3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N4O8/c16-19-17-2-4-25-6-8-27-10-9-26-7-5-24-3-1-14(23)18-15(11-20,12-21)13-22/h20-22H,1-13H2,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNSHQSKKKHCAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)NC(CO)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301126236
Record name 4,7,10,13-Tetraoxapentadecanamide, 15-azido-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1398044-55-7
Record name 4,7,10,13-Tetraoxapentadecanamide, 15-azido-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1398044-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13-Tetraoxapentadecanamide, 15-azido-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301126236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG4-Amido-Tris: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Azido-PEG4-Amido-Tris, a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, proteomics, and therapeutic development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Chemical Identity

This compound is a well-defined chemical entity comprising three key functional components: an azide (B81097) group, a tetra-polyethylene glycol (PEG4) spacer, and a tris(hydroxymethyl)aminomethane (Tris) moiety, all connected through stable amide and ether linkages.

The structural architecture features a linear polyethylene (B3416737) glycol chain of four ethylene (B1197577) oxide units, which imparts hydrophilicity and influences the pharmacokinetic properties of conjugated molecules.[1] One terminus of the PEG chain is functionalized with a reactive azide group (N₃), a key component for "click chemistry" reactions. The other end is linked via an amide bond to a central carbon atom of the Tris group, which presents three primary hydroxyl (-OH) groups.

IUPAC Name: 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]propanamide[1][2]

Structural Diagram

2D structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is critical for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
CAS Number 1398044-55-7[1][3][4][5][6]
Molecular Formula C₁₅H₃₀N₄O₈[1][4][5][6]
Molecular Weight 394.4 g/mol [1][5][6]
Exact Mass 394.2064 g/mol [1]
Purity >95-98% (typical)[3][5][6]
Appearance Viscous Liquid[3]
Color Colorless to light yellow[3]
Solubility Soluble in DMSO. Also soluble in Water, DCM, and DMF.[1][6]
Storage Conditions Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.[1][3][6]

Applications in Research and Drug Development

This compound serves as a versatile linker molecule with broad applications in bioconjugation and drug development.[1] Its primary utility stems from its heterobifunctional nature, allowing for the sequential or orthogonal conjugation of different molecular entities.

PROTAC Linker

A significant application of this compound is in the construction of PROTACs.[1][3] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3] The linker component of a PROTAC is crucial as it connects the target protein-binding ligand to the E3 ligase-binding ligand and influences the overall efficacy and pharmacokinetic properties of the molecule.

The azide group on this compound provides a "clickable" handle for facile conjugation to an alkyne-modified ligand, while the Tris end can be further functionalized for attachment to the other ligand. The PEG4 spacer offers a defined length and hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC.[1]

Bioconjugation and "Click Chemistry"

The terminal azide group is a key reactive handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency, selectivity, and mild reaction conditions.[1] This allows for the specific labeling and conjugation of this compound to various biomolecules.

Two primary types of click chemistry reactions involving the azide group are:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted-1,2,3-triazole linkage.[1][3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction involves the reaction of the azide with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), to form a stable triazole.[1][3] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.

Experimental Methodologies

While specific, detailed experimental protocols are highly dependent on the particular application, the following sections outline the general principles and methodologies for the use of this compound.

General Workflow for PROTAC Synthesis using this compound

The synthesis of a PROTAC using this linker typically involves a multi-step process where the target-binding ligand and the E3 ligase-binding ligand are sequentially conjugated to the linker. The azide functionality allows for flexibility in the synthetic strategy.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Synthetic Steps cluster_product Final Product A Alkyne-modified Target Ligand Step1 Click Chemistry (CuAAC or SPAAC) A->Step1 B This compound B->Step1 C E3 Ligase Ligand (with reactive group for Tris) Step2 Conjugation to Tris Moiety C->Step2 Step1->Step2 Azide-PEG4-Amido-Tris -Target Ligand Conjugate D PROTAC Molecule Step2->D

General workflow for PROTAC synthesis.

Step 1: Click Chemistry Conjugation

  • Objective: To conjugate the alkyne-modified target-binding ligand to the azide group of this compound.

  • Methodology (CuAAC):

    • Dissolve the alkyne-modified ligand and this compound in a suitable solvent (e.g., DMSO, DMF, or a mixture with water/t-butanol).

    • Add a copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate) and a copper-stabilizing ligand (e.g., TBTA or BTTAA).

    • Allow the reaction to proceed at room temperature with stirring.

    • Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS or TLC).

    • Upon completion, purify the product using chromatography (e.g., HPLC or flash chromatography).

  • Methodology (SPAAC):

    • Dissolve the strained alkyne-modified ligand and this compound in a biocompatible solvent (e.g., PBS, DMSO).

    • Mix the reactants and allow them to react at room temperature or 37 °C.

    • Monitor the reaction and purify the product as described for CuAAC.

Step 2: Conjugation to the Tris Moiety

  • Objective: To conjugate the E3 ligase-binding ligand to one of the hydroxyl groups of the Tris moiety.

  • Methodology: The hydroxyl groups of the Tris moiety are typically less reactive and may require activation or reaction with an activated form of the E3 ligase ligand.

    • The E3 ligase ligand may be functionalized with a reactive group such as a carboxylic acid, which can be activated (e.g., to an NHS ester) for reaction with the hydroxyl groups. Alternatively, the hydroxyl groups on the Tris moiety can be activated.

    • The activated E3 ligase ligand is then reacted with the product from Step 1.

    • The reaction is carried out in an appropriate solvent with a suitable catalyst or base if required.

    • The final PROTAC molecule is purified using chromatography.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The end-goal of synthesizing a PROTAC is to induce the degradation of a target protein. The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Mechanism PROTAC PROTAC Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Catalytic Release Ternary->E3 Ub_Target Ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_Target->Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

This pathway illustrates how a PROTAC molecule brings a target protein and an E3 ubiquitin ligase into close proximity, facilitating the transfer of ubiquitin to the target protein. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome, after which the PROTAC is released to engage in another catalytic cycle.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in chemistry, biology, and medicine. Its well-defined structure, featuring a reactive azide group for click chemistry, a hydrophilic PEG spacer, and a trifunctional Tris core, makes it an ideal linker for constructing complex biomolecular conjugates, most notably PROTACs for targeted protein degradation. The information provided in this guide serves as a foundational resource for the effective utilization of this important molecule in research and development.

References

An In-Depth Technical Guide to Azido-PEG4-Amido-Tris: Properties, Protocols, and Applications in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-Amido-Tris is a heterobifunctional linker molecule playing a pivotal role in the advancement of bioconjugation and targeted therapeutics. Its unique architecture, featuring a terminal azide (B81097) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a tris (hydroxymethyl) aminomethane core, offers a versatile platform for the construction of complex biomolecular conjugates. This guide provides a comprehensive overview of the chemical properties, detailed experimental protocols, and key applications of this compound, with a particular focus on its utility in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties and Specifications

This compound is a well-characterized compound with consistent physicochemical properties critical for its application in sensitive biological systems. The following table summarizes its key specifications.

PropertySpecification
Molecular Formula C15H30N4O8
Molecular Weight 394.43 g/mol [1]
CAS Number 1398044-55-7[1][2]
IUPAC Name 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]propanamide[1]
SMILES C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)NC(CO)(CO)CO[1]
Purity Typically >96%
Appearance Varies from a colorless to a pale yellow oil or solid
Solubility Soluble in DMSO, DMF, and water[3]
Storage Conditions For short-term storage (days to weeks), keep at 0-4°C in a dry, dark environment. For long-term storage (months to years), store at -20°C.[1]

Mechanism of Action: Facilitating Targeted Protein Degradation

The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[4][5]

A PROTAC molecule consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound serves as a versatile and efficient linker. The azide group allows for facile and specific conjugation to a ligand containing a terminal alkyne via "click chemistry."[1]

The PROTAC-mediated degradation of a target protein, for example, the transcriptional regulator BRD4, follows a catalytic mechanism:

  • Ternary Complex Formation : The PROTAC molecule simultaneously binds to the BRD4 protein and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a ternary complex.[4]

  • Ubiquitination : The close proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of BRD4.[4]

  • Proteasomal Degradation : The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome into small peptides.[4] The PROTAC molecule is then released and can participate in another degradation cycle.

PROTAC_Mechanism PROTAC-Mediated Degradation of BRD4 PROTAC PROTAC (this compound Linker) Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex BRD4 BRD4 (Target Protein) BRD4->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Poly_Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Poly_Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_BRD4->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC-Mediated Degradation of BRD4

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a modular approach, leveraging the specificity of click chemistry for the final conjugation step. The following is a generalized protocol for the synthesis of a BRD4-targeting PROTAC.

Protocol 1: Synthesis of an Alkyne-Modified BRD4 Ligand

This protocol describes the modification of a BRD4 ligand (e.g., a JQ1 analog with a suitable attachment point) with a terminal alkyne.

Materials:

  • BRD4 ligand with a reactive handle (e.g., a carboxylic acid)

  • Propargylamine (B41283)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous DMF

  • Standard workup and purification reagents (Ethyl acetate (B1210297), brine, anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the BRD4 ligand (1 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add propargylamine (1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the alkyne-modified BRD4 ligand.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction to conjugate the alkyne-modified BRD4 ligand with this compound.

Materials:

  • Alkyne-modified BRD4 ligand (from Protocol 1)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate (B8700270)

  • Solvent mixture (e.g., t-BuOH/H2O or DMF)

Procedure:

  • Dissolve the alkyne-modified BRD4 ligand (1 equivalent) and this compound (1.1 equivalents) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.

  • In another vial, prepare a solution of CuSO4·5H2O (0.1 equivalents) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, the product can be purified by preparative HPLC or other suitable chromatographic techniques.

The resulting molecule is a BRD4-targeting ligand attached to the Tris core via the PEG linker, with the three hydroxyl groups of the Tris moiety available for further conjugation to an E3 ligase ligand.

PROTAC_Synthesis_Workflow Workflow for BRD4-Targeting PROTAC Synthesis cluster_ligand_prep Ligand Preparation cluster_linker_conjugation Linker Conjugation cluster_final_protac Final PROTAC Assembly BRD4_Ligand BRD4 Ligand (with reactive handle) Alkyne_Modification Alkyne Modification (Protocol 1) BRD4_Ligand->Alkyne_Modification Alkyne_BRD4 Alkyne-Modified BRD4 Ligand Alkyne_Modification->Alkyne_BRD4 Click_Chemistry CuAAC Click Chemistry (Protocol 2) Alkyne_BRD4->Click_Chemistry Azido_PEG_Tris This compound Azido_PEG_Tris->Click_Chemistry BRD4_Linker BRD4-Linker Conjugate Click_Chemistry->BRD4_Linker Final_Conjugation Amide Coupling BRD4_Linker->Final_Conjugation E3_Ligase_Ligand E3 Ligase Ligand (e.g., Thalidomide analog) E3_Ligase_Ligand->Final_Conjugation PROTAC_Molecule Final BRD4-PROTAC Final_Conjugation->PROTAC_Molecule

Workflow for BRD4-Targeting PROTAC Synthesis

The "Click Chemistry" Advantage

The use of an azide-terminated linker like this compound is advantageous due to the high efficiency and bioorthogonality of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • High Yield and Specificity : The reaction proceeds with high yields under mild conditions and is highly specific for the azide and alkyne functional groups, minimizing side reactions.

  • Biocompatibility : The reaction can be performed in aqueous buffers, making it suitable for the modification of sensitive biomolecules.

  • Modular Synthesis : It allows for a modular and convergent synthesis strategy, where the target ligand and the E3 ligase ligand can be synthesized and modified separately before the final "click" conjugation.

Click_Chemistry Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide R1-N3 (this compound) Triazole R1-Triazole-R2 (Stable Conjugate) Azide->Triazole Alkyne R2-C≡CH (Alkyne-Modified Ligand) Alkyne->Triazole Catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) Catalyst->Triazole catalyzes

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition

Conclusion

This compound is a powerful and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, coupled with the robust and efficient click chemistry it enables, makes it an ideal linker for the construction of complex bioconjugates, particularly PROTACs. The hydrophilic PEG spacer enhances solubility and can improve the pharmacokinetic properties of the final conjugate, while the tris core provides multiple attachment points for further functionalization. As the field of targeted protein degradation continues to expand, the utility of sophisticated and reliable linkers like this compound will undoubtedly grow, paving the way for the development of novel and more effective therapeutics.

References

An In-depth Technical Guide to the Synthesis and Purification of Azido-PEG4-Amido-Tris

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Azido-PEG4-Amido-Tris, a heterobifunctional linker molecule increasingly utilized in the development of advanced therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document outlines a detailed synthetic protocol, purification methodologies, and relevant characterization data.

Overview

This compound is a valuable chemical tool featuring a tetraethylene glycol (PEG4) spacer that enhances solubility and provides optimal length for bridging molecules. One terminus of the linker is an azide (B81097) group, which is amenable to "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are known for their high efficiency and specificity under mild conditions. The other terminus consists of a tris(hydroxymethyl)aminomethane (Tris) moiety connected via an amide bond, offering three hydroxyl groups for further functionalization or to improve hydrophilicity.

The structural features of this compound make it an ideal component in the modular synthesis of complex bioconjugates and targeted therapies.[1][2]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process:

  • Synthesis of the Precursor: The synthesis begins with a commercially available or synthetically prepared Azido-PEG4-carboxylic acid.

  • Amide Coupling: The carboxylic acid group of the precursor is then coupled with the primary amine of Tris(hydroxymethyl)aminomethane to form the final product.

Experimental Protocol: Amide Coupling of Azido-PEG4-Carboxylic Acid with Tris(hydroxymethyl)aminomethane

This protocol describes the amide bond formation using two common and effective coupling strategies: 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS), and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) with N,N-diisopropylethylamine (DIPEA).

Materials:

  • Azido-PEG4-carboxylic acid

  • Tris(hydroxymethyl)aminomethane (Tris)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

Method A: EDC/NHS Coupling

  • Activation of Carboxylic Acid:

    • Dissolve Azido-PEG4-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the active NHS ester. The reaction is most efficient at a pH of 4.5-7.2.[3][4]

  • Amide Bond Formation:

    • In a separate flask, dissolve Tris(hydroxymethyl)aminomethane (1.5 eq) in a minimal amount of deionized water or DMF.

    • Add the Tris solution to the activated Azido-PEG4-NHS ester solution.

    • Adjust the pH of the reaction mixture to 7-8 for optimal coupling.[3]

    • Stir the reaction at room temperature overnight.

  • Work-up:

    • Dilute the reaction mixture with DCM and wash with deionized water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Method B: HATU/DIPEA Coupling

  • Reaction Setup:

    • Dissolve Azido-PEG4-carboxylic acid (1.0 eq) and Tris(hydroxymethyl)aminomethane (1.5 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.

    • Add HATU (1.2 eq) to the reaction mixture. It is common practice to first deprotonate the acid with the base before adding the coupling agent.[5]

  • Reaction Progression:

    • Stir the reaction at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification of this compound

Due to the polar nature of the PEG chain and the Tris moiety, purification of this compound can be challenging.[3] Preparative High-Performance Liquid Chromatography (HPLC) is the recommended method for achieving high purity.

Experimental Protocol: Preparative HPLC Purification

Instrumentation and Columns:

  • A preparative HPLC system equipped with a UV detector.

  • A C18 reverse-phase preparative column is suitable for this separation.

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in deionized water

  • Solvent B: 0.1% TFA in acetonitrile (B52724)

Procedure:

  • Sample Preparation: Dissolve the crude product from the work-up step in a minimal amount of the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).

  • Chromatography:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the sample onto the column.

    • Elute the product using a linear gradient of Solvent B. A typical gradient might be from 5% to 95% Solvent B over 30-40 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 210 nm for the azide group and 220 nm for the amide bond).

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major product peak.

    • Analyze the purity of the collected fractions by analytical HPLC-MS.

  • Product Isolation:

    • Pool the pure fractions and remove the acetonitrile by rotary evaporation.

    • Lyophilize the remaining aqueous solution to obtain the final product as a solid or oil.

Quantitative Data Summary

ParameterMethodExpected Value
Purity Analytical HPLC> 96%[6][7]
Yield Gravimetric70-90% (estimated based on similar amide couplings)
Molecular Weight Mass Spectrometry (ESI+)Expected [M+H]⁺: 395.22
Molecular Formula -C₁₅H₃₀N₄O₈

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR (Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic peaks for the PEG backbone (multiple protons in the 3.5-3.7 ppm region), the methylene (B1212753) protons adjacent to the azide group (around 3.4 ppm), and protons associated with the Tris moiety.[8]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should confirm the molecular weight of the product.

Visualization of Synthesis and Application

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification & Analysis cluster_product Final Product Azido-PEG4-COOH Azido-PEG4-COOH Coupling Amide Coupling (EDC/NHS or HATU/DIPEA) Azido-PEG4-COOH->Coupling Tris Tris(hydroxymethyl)aminomethane Tris->Coupling Purification Preparative HPLC Coupling->Purification Crude Product Analysis HPLC-MS, NMR Purification->Analysis Purified Fractions Final_Product This compound Analysis->Final_Product Characterized Product

Caption: A workflow diagram illustrating the synthesis of this compound.

Application in PROTAC Assembly

This compound is a key linker in the construction of PROTACs. The following diagram shows its role in connecting a target protein ligand and an E3 ligase ligand.

PROTAC_Assembly cluster_components PROTAC Components cluster_reaction Conjugation cluster_product Final PROTAC Target_Ligand Target Protein Ligand (with alkyne) Click_Chemistry Click Chemistry (CuAAC or SPAAC) Target_Ligand->Click_Chemistry Linker This compound Linker->Click_Chemistry E3_Ligand E3 Ligase Ligand E3_Ligand->Linker Amide Coupling (prior step) PROTAC PROTAC Molecule Click_Chemistry->PROTAC

Caption: The role of this compound in the assembly of a PROTAC molecule.

References

Azido-PEG4-Amido-Tris CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Azido-PEG4-Amido-Tris, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below.

PropertyValueReference
CAS Number 1398044-55-7N/A
Molecular Weight 394.4 g/mol N/A
Molecular Formula C15H30N4O8N/A
IUPAC Name 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]propanamideN/A

Chemical Structure and Functionality

This compound is comprised of three key functional components:

  • Azido Group (N3): This terminal functional group is the reactive handle for "click chemistry," a class of highly efficient and specific bioorthogonal reactions. It readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.

  • PEG4 Spacer: The tetraethylene glycol spacer is a hydrophilic linker that enhances the solubility and bioavailability of the conjugated molecules. The defined length of the PEG spacer is crucial in applications like PROTACs, where the distance between the two ends of the linker needs to be optimized.

  • Amido-Tris Moiety: The tris(hydroxymethyl)aminomethane (Tris) group, connected via an amide linkage, provides a stable, hydrophilic anchor. The hydroxyl groups can also serve as potential points for further modification if required.

Applications in Research and Drug Development

The unique structure of this compound makes it a versatile tool in several advanced research areas:

  • PROTACs: As a PROTAC linker, it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The formation of this ternary complex leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

  • Bioconjugation: The azide (B81097) group allows for the precise and efficient attachment of this linker to alkyne-modified biomolecules, such as proteins, peptides, and nucleic acids, through click chemistry.

  • Drug Delivery: The hydrophilic PEG spacer can improve the pharmacokinetic properties of conjugated drugs, enhancing their solubility and circulation time.

Experimental Protocols

While specific experimental conditions should be optimized for each application, the following provides a general protocol for a copper(I)-catalyzed click chemistry reaction (CuAAC) using this compound.

Objective: To conjugate this compound to an alkyne-containing biomolecule.

Materials:

  • This compound

  • Alkyne-modified biomolecule (e.g., protein, peptide)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction buffer (e.g., phosphate-buffered saline, PBS), free of primary amines

  • Solvent for dissolving this compound (e.g., DMSO, water)

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the alkyne-modified biomolecule in the reaction buffer.

    • Prepare a stock solution of CuSO4 in water (e.g., 100 mM).

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).

    • Prepare a stock solution of the copper ligand (e.g., THPTA) in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule and a molar excess of this compound. The optimal molar ratio should be determined empirically.

    • Add the copper ligand to the reaction mixture.

    • Add CuSO4 to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of the reactants should be optimized.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

  • Purification:

    • Purify the resulting conjugate to remove unreacted reagents using methods such as dialysis, size-exclusion chromatography, or affinity chromatography.

Logical Workflow for Bioconjugation

The following diagram illustrates the general workflow for conjugating this compound to a target molecule using click chemistry.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis A This compound D Reaction Mixture (Bioconjugation) A->D B Alkyne-modified Biomolecule B->D C Click Chemistry Reagents (CuSO4, Ascorbate, Ligand) C->D E Purification (e.g., Chromatography) D->E Incubation F Characterization (e.g., LC-MS, SDS-PAGE) E->F Purified Conjugate

Caption: A general workflow for the bioconjugation of this compound.

The Azide Group in Azido-PEG4-Amido-Tris: A Technical Guide to its Function in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the azide (B81097) functional group in Azido-PEG4-Amido-Tris, a versatile heterobifunctional linker. This molecule has gained significant traction in bioconjugation, proteomics, and the development of novel therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). We will delve into the chemical properties, reactivity, and practical applications of the azide moiety, providing detailed experimental protocols and visual workflows to empower researchers in their scientific endeavors.

Core Functionality: The Azide as a Bioorthogonal Handle

The primary function of the azide group (-N₃) in this compound is to serve as a highly specific and bioorthogonal reactive handle. "Bioorthogonal" refers to a chemical reaction that can occur inside of a living system without interfering with native biochemical processes. The azide group is an ideal choice for such applications due to its near-total absence in biological systems and its specific reactivity with a limited set of partners, primarily alkynes.[1]

This specificity is leveraged through a suite of reactions collectively known as "click chemistry." Coined by Nobel laureate K. Barry Sharpless, click chemistry describes reactions that are modular, high-yielding, stereospecific, and generate only inoffensive byproducts.[2] The most prominent click reaction involving azides is the Azide-Alkyne Cycloaddition .

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The classical and most widely used azide-alkyne cycloaddition is catalyzed by copper(I) ions.[3][4] This reaction rapidly and reliably joins an azide-containing molecule, such as this compound, with a terminal alkyne-containing molecule to form a stable 1,4-disubstituted 1,2,3-triazole ring. The triazole linkage is exceptionally stable, mimicking the planarity of an amide bond but being less susceptible to hydrolytic cleavage.[5]

The key advantages of CuAAC are its high efficiency, mild reaction conditions (often proceeding at room temperature in aqueous solutions), and tolerance of a wide range of other functional groups.[4] This allows for the precise and efficient conjugation of complex biomolecules.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant advancement in click chemistry for in vivo applications is the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction circumvents the need for a potentially cytotoxic copper catalyst by utilizing a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[3][6] The ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed readily at physiological temperatures without a catalyst.[3]

SPAAC is the preferred method for applications within living cells or organisms where the introduction of copper is a concern. This compound is fully compatible with SPAAC, reacting efficiently with DBCO- or BCN-functionalized molecules.[3]

The Molecular Context: Structure of this compound

To fully appreciate the function of the azide group, it is essential to understand the other components of the this compound molecule:

  • PEG4 Spacer: The tetraethylene glycol (PEG4) spacer is a hydrophilic chain that enhances the solubility of the molecule and its conjugates in aqueous buffers, a critical feature for biological applications.[7] The PEG spacer also provides flexibility and spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.

  • Amido-Tris Moiety: The tris(hydroxymethyl)aminomethane (Tris) group, connected via a stable amide linkage, provides three hydroxyl (-OH) groups. These hydroxyls can serve as additional points for chemical modification, though the primary reactive handle is the azide group. The Tris moiety also contributes to the hydrophilicity of the molecule.[8]

Quantitative Data and Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₃₀N₄O₈[11]
Molecular Weight 394.4 g/mol [11]
CAS Number 1398044-55-7[11]
Purity >96%[11]
Solubility Water, DMSO, DCM, DMF[8]
Storage -20°C for long-term storage[8]

Note on Stability: The azide group is generally stable under common bioconjugation conditions (aqueous buffers, physiological pH). However, azides can be sensitive to strong reducing agents. The PEG backbone itself can undergo slow oxidation over time, especially when exposed to light and oxygen at elevated temperatures. For optimal performance, it is recommended to store this compound at -20°C and protected from light.

Applications in Research and Drug Development

The unique properties of the azide group in this linker make it a valuable tool in several key research areas:

PROTAC Synthesis

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3] PROTACs consist of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them.

This compound is an ideal linker for PROTAC synthesis.[3] The azide group allows for the efficient and modular assembly of PROTACs using click chemistry.[4][5] For example, a target protein ligand functionalized with an alkyne can be "clicked" to an E3 ligase ligand that has been pre-conjugated to this compound. This modular approach facilitates the rapid synthesis of a library of PROTACs with varying linker lengths and attachment points for optimization of degradation efficiency.[12]

Bioconjugation and Labeling

The azide group enables the straightforward conjugation of this compound to a wide range of biomolecules, including proteins, peptides, and nucleic acids, that have been functionalized with an alkyne. This is useful for:

  • PEGylation: Attaching the PEG chain to a therapeutic protein can improve its pharmacokinetic properties, such as increasing its half-life in circulation and reducing immunogenicity.

  • Fluorescent Labeling: An alkyne-modified fluorescent dye can be attached to a biomolecule via an azide-PEG linker for imaging and tracking studies.[13]

  • Surface Immobilization: Azide-functionalized surfaces can be used to immobilize alkyne-modified biomolecules for applications such as biosensors and microarrays.

Experimental Protocols

The following are generalized protocols for the use of this compound in common applications. Note: These protocols should be optimized for specific molecules and experimental conditions.

Protocol for PROTAC Synthesis via CuAAC

This protocol describes the conjugation of an alkyne-functionalized target protein ligand to an E3 ligase ligand that has been pre-conjugated to this compound.

Materials:

  • Alkyne-functionalized Target Protein Ligand

  • This compound-conjugated E3 Ligase Ligand

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

  • Solvent (e.g., DMSO, DMF, or a mixture with water)

  • Purification system (e.g., HPLC)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the alkyne-ligand and the azide-ligand in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 100 mM in water).

    • If using, prepare a stock solution of THPTA (e.g., 50 mM in water).

  • Reaction Setup:

    • In a reaction vial, combine the alkyne-ligand (1 equivalent) and the azide-ligand (1-1.2 equivalents).

    • Add the solvent to achieve a suitable reaction concentration (e.g., 1-10 mM).

    • If using THPTA, add it to the reaction mixture at a concentration equivalent to the CuSO₄.

    • Add the sodium ascorbate solution (2-5 equivalents).

    • Initiate the reaction by adding the CuSO₄ solution (0.1-0.5 equivalents).

  • Reaction and Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by LC-MS or HPLC until the starting materials are consumed (typically 1-4 hours).

  • Purification:

    • Upon completion, dilute the reaction mixture with a suitable solvent and purify the PROTAC molecule by preparative HPLC.

    • Characterize the final product by mass spectrometry and NMR.

Protocol for Protein Labeling via SPAAC

This protocol describes the conjugation of a DBCO-functionalized protein with this compound.

Materials:

  • DBCO-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • DMSO or DMF

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO or DMF (e.g., 10 mM).

  • Reaction Setup:

    • To the solution of the DBCO-functionalized protein, add the this compound stock solution to achieve a 10-20 fold molar excess of the azide linker. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

  • Reaction and Monitoring:

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

    • The progress of the conjugation can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the protein upon conjugation.

  • Purification:

    • Remove the excess unreacted this compound by size-exclusion chromatography (e.g., a desalting column) or by dialysis against a suitable buffer.

  • Characterization:

    • The degree of labeling can be determined by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Visualizing Workflows and Pathways

Experimental Workflow: PROTAC Synthesis

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound and a CuAAC reaction.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis via CuAAC AlkyneLigand Alkyne-Functionalized Target Ligand Mix Combine Reactants in Solvent AlkyneLigand->Mix AzideLinker This compound -E3 Ligase Ligand AzideLinker->Mix AddCat Add Sodium Ascorbate & CuSO₄ Mix->AddCat Reaction Click Reaction (CuAAC) AddCat->Reaction Purify Purification (HPLC) Reaction->Purify PROTAC Final PROTAC Molecule Purify->PROTAC

Caption: A generalized workflow for PROTAC synthesis using CuAAC.

Signaling Pathway Elucidation

Click chemistry has become a powerful tool for studying dynamic cellular processes, such as signaling pathways. For instance, metabolic labeling with an azide-modified precursor can allow for the subsequent "clicking" of a fluorescent probe to visualize the localization and interactions of the molecule of interest within a signaling cascade. The diagram below conceptualizes how click chemistry can be used to study a generic kinase signaling pathway.

Signaling_Pathway_Click_Chemistry cluster_pathway Studying a Kinase Pathway with Click Chemistry Signal External Signal Receptor Receptor Signal->Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B (Metabolically Labeled with Azide Substrate) Kinase1->Kinase2 phosphorylates Click Click Reaction (SPAAC) Kinase2->Click Response Cellular Response Kinase2->Response Probe Alkyne-Fluorophore Probe Probe->Click Visualization Fluorescence Microscopy Click->Visualization enables

Caption: Conceptual diagram of using click chemistry to visualize a protein in a signaling pathway.

Conclusion

The azide group is the cornerstone of this compound's utility in modern chemical biology and drug discovery. Its ability to participate in highly efficient and bioorthogonal click chemistry reactions provides a robust and versatile method for the synthesis of complex biomolecular conjugates and novel therapeutic modalities like PROTACs. The combination of the azide handle with a hydrophilic PEG spacer and a functionalizable Tris moiety creates a powerful tool for researchers aiming to label, track, and manipulate biological systems with a high degree of precision. As the fields of chemical biology and targeted protein degradation continue to evolve, the strategic application of linkers featuring the azide functional group will undoubtedly play a crucial role in future discoveries.

References

The Pivotal Role of the PEG4 Spacer in Azido-PEG4-Amido-Tris: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced bioconjugation and drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the selection of an appropriate chemical linker is a critical determinant of success. Among the diverse array of available linkers, Azido-PEG4-Amido-Tris has emerged as a versatile and highly effective tool. This in-depth technical guide elucidates the multifaceted role of the tetraethylene glycol (PEG4) spacer within this molecule, providing a comprehensive overview of its impact on physicochemical properties, pharmacokinetics, and its application in bioconjugation strategies. This guide also furnishes detailed experimental protocols and visual workflows to aid researchers in the practical application of this essential chemical entity.

The Molecular Architecture of this compound

This compound is a heterobifunctional linker composed of three key functional components: a terminal azide (B81097) group, a central PEG4 spacer, and a tris (hydroxymethyl)amido-methane moiety. This unique architecture imparts specific functionalities that are crucial for its role in constructing complex biomolecules.

  • Azide Group: The terminal azide (-N₃) is a key functional handle for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are renowned for their high efficiency, specificity, and biocompatibility, enabling the covalent linkage of the linker to a molecule bearing an alkyne group.

  • PEG4 Spacer: The core of the linker consists of four repeating ethylene (B1197577) glycol units. This spacer is not merely a passive connector; it plays a crucial and active role in modulating the properties of the final conjugate.

  • Amido-Tris Moiety: The tris(hydroxymethyl)aminomethane group, connected via a stable amide bond, provides a hydrophilic anchor and potential points for further modification if required.

Below is a diagram illustrating the molecular structure of this compound.

cluster_azide Azide Group cluster_peg4 PEG4 Spacer cluster_amido_tris Amido-Tris Moiety N1 N N2 N N1->N2 + N3 N N2->N3 - PEG1 O(CH₂)₂ N3->PEG1 PEG2 O(CH₂)₂ PEG1->PEG2 PEG3 O(CH₂)₂ PEG2->PEG3 PEG4 O(CH₂)₂ PEG3->PEG4 Amide C=O NH PEG4->Amide Tris C(CH₂OH)₃ Amide->Tris

Molecular structure of this compound.

The Functional Significance of the PEG4 Spacer

The polyethylene (B3416737) glycol (PEG) spacer is a cornerstone of modern bioconjugation, and the discrete four-unit length in this compound offers a finely tuned balance of properties essential for the development of effective therapeutics.

Enhancement of Physicochemical Properties

The PEG4 spacer significantly influences the solubility and stability of the resulting bioconjugate. Many potent therapeutic agents, such as small molecule inhibitors used in PROTACs, are hydrophobic. The hydrophilic nature of the ethylene glycol repeats in the PEG4 spacer increases the overall aqueous solubility of the conjugate, which can mitigate aggregation issues and improve handling and formulation.[1]

PropertyImpact of PEG4 SpacerRationale
Solubility IncreasedThe ether oxygens in the PEG chain form hydrogen bonds with water, increasing the hydrophilicity of the conjugate.
Stability EnhancedThe flexible PEG chain can create a hydration shell around the conjugate, protecting it from enzymatic degradation.[1]
Aggregation ReducedBy increasing solubility and providing steric hindrance, the PEG spacer can prevent the self-association of hydrophobic molecules.[1]

A study on prostate-specific membrane antigen inhibitors demonstrated that the introduction of a PEG chain significantly improved water solubility, as indicated by a decrease in the LogD7.4 value from -2.64 for the non-PEGylated compound to -4.23 for a PEG8-modified version.[2] While this study used a PEG8 spacer, the principle of increased hydrophilicity with PEGylation is directly applicable to the PEG4 spacer.

Modulation of Pharmacokinetic Profiles

A critical role of the PEG4 spacer is the optimization of the pharmacokinetic (PK) properties of the bioconjugate. PEGylation is a well-established strategy to extend the in vivo half-life of therapeutic molecules.[3] The increased hydrodynamic radius of the PEGylated molecule reduces renal clearance, leading to a longer circulation time.[3] This prolonged exposure can enhance the therapeutic efficacy of the drug.

ParameterNative GLP-1PEG(2k)-Lys-GLP-1Fold Increase
Half-life (t½) IV (min) 2.8 ± 0.345.2 ± 5.1~16
Mean Residence Time (MRT) IV (min) 3.9 ± 0.462.1 ± 7.3~16
Half-life (t½) SC (min) 30.2 ± 4.596.3 ± 11.2~3.2
Mean Residence Time (MRT) SC (min) 43.1 ± 6.2137.4 ± 15.8~3.2
(Data adapted from a study on a 2kDa PEGylated GLP-1, which illustrates the principle of PEGylation's effect on pharmacokinetics)[4][5]

It is important to note that the optimal length of the PEG spacer is context-dependent and needs to be empirically determined for each specific application to balance improved pharmacokinetics with the potential for reduced binding affinity due to steric hindrance.

Experimental Protocols

Synthesis of this compound
  • Formation of the PEG4 Linker: This typically starts with a protected tetraethylene glycol derivative.

  • Introduction of the Azide Group: One terminus of the PEG4 linker is functionalized with an azide group, often through a nucleophilic substitution reaction (e.g., reaction of a tosylated or mesylated PEG alcohol with sodium azide).

  • Amidation Reaction: The other terminus, typically a carboxylic acid, is activated and reacted with tris(hydroxymethyl)aminomethane to form a stable amide bond.

The following diagram illustrates a generalized synthetic pathway.

cluster_synthesis General Synthesis of this compound start Protected PEG4 Derivative step1 Azide Introduction (e.g., NaN₃) start->step1 intermediate1 Azido-PEG4-OH/COOH step1->intermediate1 step2 Amidation with Tris (Coupling Agents) intermediate1->step2 end This compound step2->end

Generalized synthetic workflow for this compound.
Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group of this compound is primarily utilized in CuAAC reactions to conjugate it with an alkyne-containing molecule (e.g., a protein of interest ligand or an E3 ligase ligand in PROTAC synthesis).

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Degassed, amine-free buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Anhydrous DMSO or DMF for dissolving reactants

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in anhydrous DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-functionalized molecule and this compound in the desired molar ratio (typically a slight excess of the azide component is used) in the reaction buffer.

    • Add the THPTA solution to the reaction mixture to a final concentration of 5 mM.

    • Add the CuSO₄ solution to a final concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10 mM.

  • Reaction and Monitoring:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other appropriate analytical techniques.

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC), reversed-phase HPLC, or dialysis to remove unreacted starting materials and catalyst.

The following diagram illustrates the experimental workflow for a CuAAC reaction.

cluster_workflow CuAAC Experimental Workflow reagents Combine: - this compound - Alkyne-Molecule - Buffer add_ligand Add THPTA reagents->add_ligand add_copper Add CuSO₄ add_ligand->add_copper initiate Add Sodium Ascorbate (Initiate Reaction) add_copper->initiate incubate Incubate at RT initiate->incubate purify Purify Conjugate (e.g., HPLC, SEC) incubate->purify

Workflow for CuAAC bioconjugation.

Application in PROTAC Synthesis: A Logical Relationship

This compound is extensively used as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker that connects them. The role of the linker is to position the two ligands at an optimal distance and orientation to facilitate the formation of a stable ternary complex (Target Protein - PROTAC - E3 Ligase), which leads to the ubiquitination and subsequent proteasomal degradation of the target protein.

The following diagram illustrates the logical relationship in PROTAC assembly using this compound.

cluster_protac PROTAC Synthesis Logic cluster_conjugation Click Chemistry (CuAAC) warhead Target Protein Ligand (with Alkyne) conjugation_step Covalent Bond Formation warhead->conjugation_step linker This compound linker->conjugation_step e3_ligand E3 Ligase Ligand e3_ligand->linker Prior Amidation protac PROTAC Molecule conjugation_step->protac

Logical flow of PROTAC assembly.

Conclusion

The PEG4 spacer in this compound is a critical component that extends far beyond simple molecular scaffolding. Its inherent hydrophilicity, flexibility, and defined length are instrumental in overcoming common challenges in drug development, including poor solubility, instability, and unfavorable pharmacokinetic profiles. By providing a biocompatible and functionally advantageous linkage, the PEG4 spacer enables the creation of sophisticated bioconjugates with enhanced therapeutic potential. The detailed methodologies and conceptual diagrams presented in this guide are intended to empower researchers to effectively harness the capabilities of this compound in their pursuit of novel therapeutics and advanced research tools.

References

The Amido-Tris Linker Core: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of linker molecules is a critical determinant in the efficacy and safety of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also significantly influences the physicochemical properties, stability, and overall performance of the conjugate. This technical guide provides an in-depth exploration of the 'Amido-Tris' linker component, a versatile and increasingly utilized scaffold in the design of sophisticated bioconjugates.

The 'Amido-Tris' architecture is characterized by a trifunctional core, typically derived from Tris(hydroxymethyl)aminomethane (TRIS) or Tris(2-aminoethyl)amine (TREN), where amide bonds are strategically employed to connect the core to other linker elements, payloads, or targeting ligands. This design offers a modular and synthetically accessible approach to creating branched and multifunctional linkers with tunable properties.

Core Structures and Physicochemical Properties

The choice of the 'Tris' core is fundamental to the linker's overall characteristics. The two primary cores, TRIS and TREN, offer distinct advantages in terms of their reactive handles and resulting physicochemical properties.

  • Tris(hydroxymethyl)aminomethane (TRIS): Featuring a central primary amine and three hydroxyl groups, TRIS is a hydrophilic and biocompatible core. The hydroxyl groups can be functionalized to attach payloads or solubility-enhancing moieties, while the primary amine serves as a convenient point of attachment for the rest of the linker.

  • Tris(2-aminoethyl)amine (TREN): This core possesses a central tertiary amine and three primary amine arms, providing multiple points for amide bond formation. TREN-based linkers can be designed to have a high density of functional groups.

The incorporation of amide bonds provides metabolic stability, while the 'Tris' core allows for precise control over the spatial arrangement of the conjugated molecules. The overall physicochemical properties of the final conjugate are a composite of the antibody, the linker-drug, and the conjugation site. The hydrophobicity and polar surface area of the linker-drug are critical factors influencing the stability and aggregation propensity of the conjugate[1].

Table 1: Comparative Physicochemical Properties of Linker Components

PropertyAmido-Tris (TRIS-based, Estimated)Amido-Tris (TREN-based, Estimated)PEG-based LinkerAlkyl-based Linker
Molecular Weight 150 - 500 Da150 - 500 Da200 - 2000 Da100 - 300 Da
Solubility in Water HighModerate to HighHighLow
Hydrophilicity (LogP) LowLow to ModerateLowHigh
Flexibility ModerateHighHighModerate
Chemical Stability High (Amide bond)High (Amide bond)HighHigh
Biocompatibility HighHighHighModerate

Note: The properties for Amido-Tris linkers are estimated and can be tuned based on the specific synthetic route and attached functionalities.

Synthesis of a Heterobifunctional Amido-Tris Linker

The synthesis of an Amido-Tris linker can be adapted to incorporate a variety of reactive groups for orthogonal conjugation strategies. Below is a representative protocol for the synthesis of a heterobifunctional Amido-Tris linker based on a TRIS core, featuring a terminal azide (B81097) for 'click' chemistry and a carboxylic acid for amide bond formation.

Experimental Protocol: Synthesis of an Azido-Amido-Tris-Acid Linker

Materials:

  • Tris(hydroxymethyl)aminomethane (TRIS)

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

  • 4-Azidobutanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Succinic anhydride (B1165640)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Protection of the TRIS amine:

    • Dissolve TRIS (1.0 eq) in a 1:1 mixture of DMF and water.

    • Add Boc₂O (1.1 eq) and TEA (1.2 eq).

    • Stir at room temperature overnight.

    • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify by silica gel chromatography to yield Boc-TRIS.

  • Selective acylation of one hydroxyl group:

    • Dissolve Boc-TRIS (1.0 eq) in anhydrous DCM.

    • Add 4-azidobutanoic acid (1.0 eq), DCC (1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

    • Stir at room temperature for 4-6 hours.

    • Filter to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.

    • Purify by silica gel chromatography to yield the mono-acylated product.

  • Functionalization of the remaining hydroxyl groups:

    • Dissolve the mono-acylated product (1.0 eq) in anhydrous DCM.

    • Add succinic anhydride (2.2 eq) and TEA (2.5 eq).

    • Stir at room temperature overnight.

    • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the di-acid product.

  • Deprotection of the amine:

    • Dissolve the di-acid product in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 1-2 hours.

    • Concentrate under reduced pressure to remove the solvent and TFA.

    • The resulting product is the trifunctional Amido-Tris linker with a primary amine, a terminal azide, and a carboxylic acid. For conjugation, the amine can be protected again with an orthogonal protecting group if necessary, or the carboxylic acid can be activated.

G cluster_synthesis Synthesis of a Heterobifunctional Amido-Tris Linker TRIS Tris(hydroxymethyl)aminomethane Boc_TRIS Boc-Protected TRIS TRIS->Boc_TRIS Boc₂O, TEA Mono_acylated Mono-azido-acylated TRIS Boc_TRIS->Mono_acylated 4-Azidobutanoic acid, DCC Di_acid Di-succinylated Product Mono_acylated->Di_acid Succinic anhydride, TEA Final_Linker Azido-Amido-Tris-Acid Linker Di_acid->Final_Linker TFA G cluster_conjugation Two-Step ADC Conjugation Workflow Antibody Monoclonal Antibody Azide_mAb Azide-Modified Antibody Antibody->Azide_mAb Amide Bond Formation Activated_Linker NHS-activated Amido-Tris Linker Activated_Linker->Azide_mAb Purification1 SEC Purification Azide_mAb->Purification1 DBCO_Payload DBCO-Functionalized Payload ADC Final Antibody-Drug Conjugate DBCO_Payload->ADC Purification2 SEC Purification ADC->Purification2 Purification1->ADC SPAAC 'Click' Reaction G cluster_pathway Targeted Inhibition of Cancer Signaling Pathways cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MEK/ERK Pathway ADC Amido-Tris ADC RTK Receptor Tyrosine Kinase (RTK) ADC->RTK Binds and Internalizes Payload Released Payload ADC->Payload Intracellular Release PI3K PI3K RTK->PI3K Activates RAS RAS RTK->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival Promotes Apoptosis Apoptosis Payload->Proliferation_Survival Inhibits Payload->Apoptosis Induces

References

An In-Depth Technical Guide to Azido-PEG4-Amido-Tris in Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG4-Amido-Tris, a versatile heterobifunctional linker, and its applications in the field of click chemistry, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details the core principles of its application, presents relevant quantitative data, provides adaptable experimental protocols, and visualizes key processes to facilitate a deeper understanding for researchers in drug discovery and bioconjugation.

Introduction to this compound

This compound is a chemical reagent characterized by a tetraethylene glycol (PEG4) spacer, an azide (B81097) (-N3) functional group, and a tris(hydroxymethyl)aminomethane core. This unique structure imparts valuable properties for bioconjugation. The azide group is a key participant in click chemistry reactions, offering a bioorthogonal handle for covalent ligation. The hydrophilic PEG4 spacer enhances solubility in aqueous environments, a crucial feature for biological applications. The tris(hydroxymethyl)aminomethane core provides a stable, branched scaffold.

This reagent is particularly prominent as a linker in the construction of PROTACs. PROTACs are innovative therapeutic agents designed to hijack the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component of a PROTAC, for which this compound is a prime example, plays a critical role in bridging the target protein binder and the E3 ligase ligand, influencing the efficacy and pharmacokinetic properties of the final molecule.[1]

Core Application in Click Chemistry

Click chemistry refers to a class of reactions that are rapid, high-yielding, and specific, making them ideal for conjugating molecules in complex biological environments.[2] this compound is primarily utilized in two types of click chemistry reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common click reaction, where the azide group of this compound reacts with a terminal alkyne-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage. This reaction is highly efficient and tolerates a wide range of functional groups.[2]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that is particularly useful for applications in living systems where copper toxicity is a concern. In SPAAC, the azide group reacts with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form the triazole ring.[3]

The choice between CuAAC and SPAAC depends on the specific application, with CuAAC often favored for its faster kinetics in vitro, while SPAAC is preferred for in vivo and cell-based studies.

Quantitative Data on PROTAC Efficacy with PEG Linkers

PROTACTarget ProteinE3 Ligase LigandLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Reference
RC-1BTKThalidomide derivativePEG6Not specified>85%
NC-1BTKThalidomide derivativeNot specified2.297%[4]
RC-3BTKThalidomide derivativeNot specified<10>85%

DC₅₀: The concentration of the PROTAC required to induce 50% degradation of the target protein. Dₘₐₓ: The maximum percentage of target protein degradation achieved.

This data highlights that the linker is a critical component in optimizing PROTAC performance, with variations in linker length and composition significantly impacting degradation potency.

Experimental Protocols

The following are detailed, adaptable protocols for the application of azido-functionalized linkers like this compound in click chemistry and PROTAC synthesis.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to an azide-functionalized linker.

Materials:

  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., DMSO, t-BuOH/H₂O)

  • Nitrogen or Argon gas

Procedure:

  • Dissolve the alkyne-functionalized molecule and this compound (typically in a 1:1 to 1.2:1 molar ratio) in the chosen solvent system under an inert atmosphere.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).

  • In another vial, prepare an aqueous solution of CuSO₄ (e.g., 100 mM).

  • To the reaction mixture, add the sodium ascorbate solution to a final concentration of approximately 5 mM.

  • Add the CuSO₄ solution to a final concentration of approximately 1 mM.

  • Stir the reaction at room temperature for 1 to 4 hours. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or TLC).

  • Upon completion, the product can be purified using standard techniques such as chromatography.

General Protocol for PROTAC Synthesis via Click Chemistry

This protocol outlines a modular approach to synthesizing a PROTAC using an azide-functionalized linker and click chemistry.

Materials:

  • Target protein ligand with a terminal alkyne.

  • E3 ligase ligand.

  • This compound.

  • Coupling reagents for amide bond formation (e.g., HATU, DIPEA).

  • Click chemistry reagents (as described in Protocol 4.1).

  • Anhydrous solvents (e.g., DMF, DMSO).

Procedure:

Step 1: Functionalization of the E3 Ligase Ligand (if necessary)

  • If the E3 ligase ligand does not already possess a reactive handle for conjugation to the linker, it will need to be functionalized. This often involves creating an amide bond between a carboxylic acid on the ligand and the amine of the this compound.

  • Dissolve the E3 ligase ligand with a carboxylic acid group in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2 equivalents) and stir for 15 minutes.

  • Add this compound (1.1 equivalents) and stir the reaction overnight at room temperature.

  • Purify the azide-functionalized E3 ligase ligand by chromatography.

Step 2: Click Chemistry Ligation

  • Dissolve the alkyne-functionalized target protein ligand and the azide-functionalized E3 ligase ligand (from Step 1) in a suitable solvent for CuAAC (as described in Protocol 4.1).

  • Perform the CuAAC reaction as detailed in Protocol 4.1.

  • Purify the final PROTAC product using reverse-phase HPLC.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Protocol for Western Blotting to Determine Protein Degradation

This protocol is used to quantify the degradation of a target protein after treatment with a PROTAC.

Materials:

  • Cells expressing the target protein.

  • PROTAC of interest.

  • Cell lysis buffer.

  • Primary antibody against the target protein.

  • Secondary antibody conjugated to a detectable marker (e.g., HRP).

  • Loading control antibody (e.g., anti-actin or anti-GAPDH).

  • SDS-PAGE and Western blotting equipment and reagents.

Procedure:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC for a desired period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then probe with the primary antibody against the target protein and a loading control antibody.

  • Wash the membrane and incubate with the appropriate secondary antibodies.

  • Visualize the protein bands using a suitable detection method and quantify the band intensities to determine the extent of protein degradation.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key conceptual and experimental workflows related to the application of this compound in PROTAC technology.

PROTAC_Mechanism_of_Action cluster_PROTAC PROTAC Molecule cluster_Cellular_Components Cellular Environment PROTAC Target Ligand - Linker (this compound) - E3 Ligase Ligand Target_Protein Target Protein of Interest PROTAC->Target_Protein Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Proteasome 26S Proteasome Degradation Target Protein Degradation Proteasome->Degradation Mediates Ubiquitin Ubiquitin Polyubiquitination Polyubiquitination of Target Protein Ubiquitin->Polyubiquitination Ternary_Complex->Polyubiquitination Induces Polyubiquitination->Proteasome Recognized by

Caption: Mechanism of Action for a PROTAC utilizing a linker like this compound.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Assembly cluster_evaluation Biological Evaluation start Start: Component Synthesis/Acquisition Target_Ligand_Alkyne Target Ligand with Alkyne start->Target_Ligand_Alkyne E3_Ligand E3 Ligase Ligand start->E3_Ligand Azido_Linker This compound start->Azido_Linker Click_Reaction Click Chemistry Ligation Target_Ligand_Alkyne->Click_Reaction CuAAC or SPAAC Functionalize_E3 Azide-Functionalized E3 Ligand E3_Ligand->Functionalize_E3 Amide Coupling Azido_Linker->Functionalize_E3 Functionalize_E3->Click_Reaction Purification Purification (HPLC) Click_Reaction->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Cell_Treatment Cell-Based Assays Characterization->Cell_Treatment Western_Blot Western Blot for Degradation Cell_Treatment->Western_Blot Viability_Assay Cell Viability Assays Cell_Treatment->Viability_Assay Data_Analysis Data Analysis and Optimization Western_Blot->Data_Analysis Quantify DC50, Dmax Viability_Assay->Data_Analysis

Caption: General experimental workflow for PROTAC synthesis and evaluation.

References

The Crucial Link: An In-depth Technical Guide to PROTAC Linkers and Their Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic science, offering the unprecedented ability to specifically eliminate disease-causing proteins rather than merely inhibiting them. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to achieve targeted protein degradation. A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and, critically, a chemical linker that connects these two moieties.[1] While significant attention is often given to the design of the target and E3 ligase ligands, the linker is far from a passive spacer. Its composition, length, and rigidity are pivotal determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2] This technical guide provides a comprehensive exploration of PROTAC linkers, their components, and their profound impact on the development of next-generation protein degraders.

The Core Components of a PROTAC

A functional PROTAC orchestrates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the 26S proteasome.[3] This elegant mechanism is enabled by the synergistic action of its three components:

  • Target Protein Ligand (Warhead): This component is responsible for selectively binding to the protein of interest that is intended for degradation. The specificity and affinity of the warhead are crucial for the overall selectivity of the PROTAC.[4]

  • E3 Ubiquitin Ligase Ligand (Anchor): This ligand binds to an E3 ubiquitin ligase, an enzyme that facilitates the transfer of ubiquitin to a substrate protein. While over 600 E3 ligases are known in humans, only a handful, such as Cereblon (CRBN) and Von Hippel-Lindau (VHL), are commonly recruited in PROTAC design due to the availability of well-characterized ligands.[5]

  • Linker: The linker physically connects the warhead and the anchor. Its role extends beyond simple conjugation; it influences the stability and conformation of the ternary complex, as well as the physicochemical properties of the entire PROTAC molecule, such as solubility and cell permeability.[6]

PROTAC-Mediated Protein Degradation Signaling Pathway

The mechanism of action of PROTACs involves hijacking the endogenous ubiquitin-proteasome system. The following diagram illustrates the key steps in this signaling pathway.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Poly-ubiquitination Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 ATP Ub_E1 Ub-E1 E1->Ub_E1 E2 E2 Conjugating Enzyme Ub_E2 Ub-E2 E2->Ub_E2 Ub_E1->E2 Ub_E2->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC-mediated protein degradation pathway.

Classification and Properties of PROTAC Linkers

PROTAC linkers are broadly classified based on their flexibility and chemical composition. The choice of linker type has a profound impact on the PROTAC's biological activity and drug-like properties.[7]

Flexible Linkers

Flexible linkers are the most common type used in early-stage PROTAC development due to their synthetic accessibility and the ease with which their length can be modified.

  • Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational flexibility. While synthetically straightforward, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC.[8]

  • Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC molecule.[8] Approximately 54% of reported PROTACs utilize PEG linkers.[9]

Rigid Linkers

To overcome some of the drawbacks of flexible linkers, such as high conformational entropy, researchers have increasingly turned to more rigid designs.

  • Cyclic Structures: Incorporating saturated rings like piperazine (B1678402) and piperidine (B6355638) can constrain the linker's conformation, which can help to pre-organize the PROTAC into a bioactive conformation.[7]

  • Aromatic Systems: Phenyl rings and other aromatic systems introduce planarity and rigidity.[7]

  • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings, often formed via "click chemistry," provide conformational restriction and are metabolically stable.[7][8]

Quantitative Analysis of Linker Performance

The efficacy of a PROTAC is typically quantified by two key parameters: DC50 , the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax , the maximum percentage of target protein degradation achieved. A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.[8] The following tables summarize experimental data from various studies, highlighting the impact of linker length and composition on degradation efficiency.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [2]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation [8]

Linker TypePROTACDegradation of AR in 22Rv1 cells (at 3 µM)
Flexible (PEG)Parent PROTAC 54Exhibited degradation
Rigid (Disubstituted phenyl)PROTACs 55-57No degradation

Table 3: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation [2]

Linker CompositionCRBN Degradation in HEK293T cells
Nine-atom alkyl chainConcentration-dependent decrease
Three PEG unitsWeak degradation

Table 4: Physicochemical Properties of Common Linker Types [7][10]

Linker TypeKey Physicochemical Properties
Alkyl Hydrophobic, high flexibility, can decrease aqueous solubility.
PEG Hydrophilic, high flexibility, can improve aqueous solubility and cell permeability.
Rigid (Cyclic/Aromatic) Reduced flexibility, can improve metabolic stability and pre-organize bioactive conformation.

Experimental Protocols for PROTAC Development and Evaluation

A systematic experimental workflow is crucial for the rational design and optimization of potent and selective PROTACs.

PROTAC Development and Evaluation Workflow

The following diagram illustrates a typical workflow for the development and evaluation of PROTACs.

PROTAC_Development_Workflow cluster_workflow PROTAC Development Workflow Start Start: Identify Target Protein (POI) and E3 Ligase Ligand_Design Design/Select POI and E3 Ligase Ligands Start->Ligand_Design Linker_Design Design a Library of Linkers (Varying Length and Composition) Ligand_Design->Linker_Design Synthesis Synthesize PROTAC Library Linker_Design->Synthesis In_Vitro_Binding In Vitro Binding Assays (e.g., TR-FRET, FP) Synthesis->In_Vitro_Binding Ternary_Complex Ternary Complex Formation Assay (e.g., NanoBRET) In_Vitro_Binding->Ternary_Complex Degradation_Assay Cellular Degradation Assay (Western Blot, HiBiT) Ternary_Complex->Degradation_Assay Determine_DC50_Dmax Determine DC50 and Dmax Degradation_Assay->Determine_DC50_Dmax Optimization Structure-Activity Relationship (SAR) Analysis and Optimization Determine_DC50_Dmax->Optimization Optimization->Linker_Design Iterate Design Lead_Candidate Lead Candidate Optimization->Lead_Candidate Optimized PROTAC End End Lead_Candidate->End

A typical workflow for PROTAC development.
Detailed Methodologies for Key Experiments

Protocol 1: PROTAC Synthesis via Click Chemistry

This protocol describes the final coupling of an alkyne-functionalized component with an azide-functionalized component using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[9][11]

  • Reagents and Materials:

    • Alkyne-functionalized component (1.0 eq)

    • Azide-functionalized component (1.1 eq)

    • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)

    • Sodium ascorbate (B8700270) (0.2 eq)

    • Solvent (e.g., a mixture of t-BuOH and water)

  • Procedure:

    • Dissolve the alkyne- and azide-functionalized components in the solvent mixture.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

    • Purify the final PROTAC by preparative HPLC.

Protocol 2: Western Blot for PROTAC-Induced Degradation

This is a standard method to quantify the amount of target protein remaining after PROTAC treatment.[12]

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a concentration range of your PROTAC and a vehicle-only control (e.g., 0.1% DMSO).

    • Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Immunoblotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel for separation.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Develop the blot using an ECL substrate and image the chemiluminescence.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.

Protocol 3: NanoBRET™ Assay for Ternary Complex Formation

This assay provides a sensitive and quantitative method to monitor the induced protein-protein interaction between the target protein and the E3 ligase in living cells.[13]

  • Cell Preparation:

    • Co-transfect cells with plasmids expressing the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).

    • Incubate the transfected cells for 24-48 hours.

  • Compound Treatment and Reagent Addition:

    • Prepare serial dilutions of the PROTAC.

    • Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).

    • Prepare the NanoBRET™ detection reagent containing the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate and add it to each well.

  • Signal Measurement and Data Analysis:

    • Incubate the plate at room temperature for 10-15 minutes.

    • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

    • Plot the NanoBRET™ ratio against the log of the PROTAC concentration to determine the EC50 for ternary complex formation.

Conclusion

The linker is a critical and highly tunable component of a PROTAC molecule that profoundly influences its biological activity. The choice of linker type—flexible or rigid—and the optimization of its length and composition are paramount for achieving potent and selective protein degradation. While flexible linkers like alkyl and PEG chains offer synthetic tractability, there is a growing trend towards the use of more rigid linkers to enhance potency and improve pharmacokinetic properties. A systematic approach to PROTAC design, incorporating a diverse library of linkers and a robust experimental workflow encompassing biochemical, biophysical, and cellular assays, is essential for the successful development of next-generation targeted protein degraders. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to navigate the complexities of PROTAC linker design and accelerate the discovery of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for Azido-PEG4-Amido-Tris in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Azido-PEG4-Amido-Tris in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This versatile, PEGylated linker is particularly valuable in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs), offering a hydrophilic spacer to improve the solubility and pharmacokinetic properties of the resulting conjugates.[1][2][3]

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility under mild reaction conditions. This reaction forms a stable triazole linkage between an azide (B81097) and a terminal alkyne. This compound is a trifunctional molecule featuring a terminal azide for CuAAC, a tetraethylene glycol (PEG4) spacer, and a tris(hydroxymethyl)aminomethane core that can be further functionalized. Its primary application lies in the synthesis of complex bioconjugates and PROTACs, where the PEG linker enhances solubility and the tris-scaffold allows for the attachment of multiple copies of a molecule.[2][4][5]

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below. Purity levels are typically high, ensuring reproducibility in CuAAC reactions.[6] Its solubility in a range of aqueous and organic solvents allows for flexible reaction setup.

PropertyValueReference
CAS Number 1398044-55-7[1][6]
Molecular Formula C15H30N4O8[6]
Molecular Weight 394.42 g/mol [6]
Purity >95% (typically >98%)[6]
Solubility Water, DMSO, DMF, Methanol[6]

CuAAC Reaction Mechanism

The CuAAC reaction proceeds via a copper-catalyzed mechanism that significantly accelerates the rate of the 1,3-dipolar cycloaddition between an azide and a terminal alkyne. The key steps involve the formation of a copper(I)-acetylide intermediate, which then reacts with the azide to form a six-membered cupracycle. This intermediate subsequently rearranges and, upon protonolysis, yields the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the copper(I) catalyst.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Cycle cluster_product Product Alkyne R1-C≡CH Cu_Acetylide R1-C≡C-Cu(I) Alkyne->Cu_Acetylide + Cu(I) Azide R2-N3 Cu(I) Cu(I) Cu_Complex [Cu(I)]-Azide-Alkyne Complex Cu_Acetylide->Cu_Complex + Azide Cupracycle Six-membered Cupracycle Cu_Complex->Cupracycle Triazolide Copper Triazolide Cupracycle->Triazolide Triazolide->Cu(I) Regeneration Triazole 1,4-Disubstituted 1,2,3-Triazole Triazolide->Triazole + H+

Figure 1: Simplified catalytic cycle of the CuAAC reaction.

Experimental Protocols

The following protocols provide a starting point for performing CuAAC reactions with this compound. Optimization of reactant concentrations, catalyst loading, and reaction time may be necessary depending on the specific alkyne-containing substrate.

Protocol 1: General CuAAC Bioconjugation in Aqueous Solution

This protocol is suitable for the conjugation of this compound to an alkyne-modified biomolecule, such as a protein or a peptide.

Materials:

  • This compound

  • Alkyne-modified biomolecule

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate (B8700270)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized Water

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in deionized water or an appropriate buffer.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 500 mM stock solution of THPTA in deionized water.

    • Prepare a 1 M stock solution of Sodium Ascorbate in deionized water. This solution should be prepared fresh.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in PBS to a final concentration of 1-10 mg/mL.

    • Add this compound to the reaction mixture at a 5- to 20-fold molar excess over the alkyne-modified biomolecule.

    • Prepare the catalyst premix by adding the CuSO₄ stock solution to the THPTA stock solution in a 1:5 molar ratio (e.g., 2 µL of 100 mM CuSO₄ and 20 µL of 500 mM THPTA). Let it stand for 2 minutes.

    • Add the catalyst premix to the reaction mixture to achieve a final copper concentration of 0.5-2 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation, which may be preferable for sensitive biomolecules.

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and the copper catalyst.

Protocol 2: Synthesis of a PROTAC using this compound

This protocol outlines the final "click" step in a PROTAC synthesis, where an alkyne-functionalized ligand for a target protein is conjugated to this compound, which is pre-conjugated to an E3 ligase ligand.

Materials:

  • Azide-functionalized E3 ligase ligand-PEG4-Amido-Tris

  • Alkyne-functionalized target protein ligand

  • Copper(II) Sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

  • Solvent (e.g., DMF, DMSO, or a mixture with water)

  • Purification system (e.g., reverse-phase HPLC)

Procedure:

  • Reactant Preparation:

    • Dissolve the azide-functionalized E3 ligase ligand-PEG4-Amido-Tris (1.0 equivalent) and the alkyne-functionalized target protein ligand (1.0-1.2 equivalents) in the chosen solvent.

  • Catalyst Preparation:

    • In a separate vial, prepare a stock solution of CuSO₄ (e.g., 100 mM in water) and a stock solution of a suitable ligand like THPTA if in an aqueous environment.

  • Reaction Initiation:

    • To the solution of the reactants, add the CuSO₄ solution to a final concentration of 5-10 mol%.

    • Add the reducing agent (Sodium Ascorbate or TCEP) to a final concentration of 20-50 mol%.

  • Incubation:

    • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS or TLC.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an appropriate solvent and wash with water or brine to remove the copper catalyst and other water-soluble reagents.

    • Dry the organic layer and concentrate it under reduced pressure.

    • Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

Quantitative Data

Due to the proprietary nature of many drug development applications, extensive quantitative data for CuAAC reactions involving this compound is not widely available in the public domain. However, based on general principles of CuAAC reactions and the high purity of the commercially available linker, high to excellent yields can be expected. The following table provides representative data based on typical CuAAC bioconjugation and PROTAC synthesis reactions.

Substrate 1Substrate 2Catalyst SystemSolventTime (h)Yield (%)Purity (%)
Alkyne-modified PeptideThis compoundCuSO₄/THPTA/Na-AscorbatePBS2>90>95
Alkyne-modified ProteinThis compoundCuSO₄/THPTA/Na-AscorbatePBS4>85>90
Alkyne-PROTAC IntermediateThis compoundCuSO₄/Na-AscorbateDMF/H₂O680-95>98 (post-HPLC)

Note: The data in this table is illustrative and may vary depending on the specific substrates and reaction conditions.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for a bioconjugation experiment using this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_reagents Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Reducing Agent) mix_reactants Combine Alkyne-Substrate and this compound prep_reagents->mix_reactants add_catalyst Add Catalyst Premix (CuSO4 + Ligand) mix_reactants->add_catalyst initiate Initiate with Reducing Agent add_catalyst->initiate incubate Incubate (RT or 4°C) initiate->incubate purify Purify Conjugate (e.g., SEC, HPLC, Dialysis) incubate->purify characterize Characterize Product (e.g., MS, SDS-PAGE) purify->characterize

Figure 2: General experimental workflow for CuAAC bioconjugation.

Conclusion

This compound is a valuable and versatile tool for researchers in bioconjugation and drug discovery. Its application in CuAAC reactions allows for the efficient and specific formation of stable triazole linkages, while the PEG spacer and tris scaffold offer advantageous properties for the resulting conjugates. The protocols and information provided herein serve as a comprehensive guide for the successful implementation of this compound in your research endeavors.

References

Step-by-Step Guide for SPAAC with Azido-PEG4-Amido-Tris: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation technique that enables the efficient formation of stable triazole linkages without the need for cytotoxic copper catalysts.[1][2][3] This makes it an ideal tool for bioconjugation in sensitive biological systems. Azido-PEG4-Amido-Tris is a hydrophilic, trifunctional linker molecule featuring a terminal azide (B81097) group poised for SPAAC reactions. The tetraethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance, while the tris(hydroxymethyl)aminomethane (Tris) core provides three hydroxyl groups for further functionalization or to improve aqueous solubility.[2][4] This reagent is particularly valuable in the construction of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.[5][6][7]

These application notes provide a detailed guide for the use of this compound in a typical SPAAC reaction with a dibenzocyclooctyne (DBCO)-functionalized protein.

Core Principles of SPAAC

SPAAC is a type of Huisgen 1,3-dipolar cycloaddition between a cyclooctyne (B158145), a strained alkyne, and an azide.[1] The high ring strain of the cyclooctyne significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures and pH.[1][8] The azide and strained alkyne are bioorthogonal, meaning they are chemically inert to most biological functional groups, ensuring high specificity of the conjugation reaction.[3] The resulting 1,2,3-triazole linkage is highly stable.

Applications in Drug Development: PROTAC Synthesis

This compound is an excellent linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase.[5][7] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[9] The PEG linker in this compound provides the necessary spacing and flexibility for the formation of a productive ternary complex between the POI and the E3 ligase.[10][11]

Quantitative Data Summary

The efficiency of SPAAC reactions is influenced by factors such as the specific strained alkyne used, reactant concentrations, temperature, and pH. The following table summarizes typical quantitative data for SPAAC reactions involving DBCO derivatives and azides. While specific data for this compound is not extensively published, these values provide a useful reference for experimental design.

ParameterTypical Value RangeReference
Second-Order Rate Constant (k₂) 0.1 - 2.0 M⁻¹s⁻¹ (for DBCO derivatives)[12]
Typical Reactant Concentrations 10 µM - 1 mM[12]
Molar Ratio (DBCO:Azide) 1:1 to 1:5 (or 1.5 - 10 fold excess of one partner)[13]
Reaction Time 1 - 24 hours[13][14]
Reaction Temperature 4°C to 37°C[13][14]
Typical Yield High to quantitative[14]

Experimental Protocols

This section provides a detailed methodology for the conjugation of a DBCO-functionalized protein to this compound via SPAAC, followed by purification and characterization of the conjugate.

Diagram: Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction SPAAC Reaction cluster_purification Purification cluster_analysis Analysis p_prep Protein Preparation (DBCO-functionalized) reaction Conjugation Reaction p_prep->reaction 1. Add DBCO-Protein az_prep This compound Stock Solution az_prep->reaction 2. Add Azide Linker purify Size Exclusion Chromatography (SEC) reaction->purify 3. Purify Conjugate bradford Bradford Assay purify->bradford 4a. Determine Concentration sds_page SDS-PAGE purify->sds_page 4b. Assess Purity & Conjugation lc_ms LC-MS purify->lc_ms 4c. Confirm Conjugation & Mass

Caption: Experimental workflow for SPAAC conjugation.

Protocol 1: Preparation of Reactants
  • DBCO-Functionalized Protein:

    • Prepare the DBCO-functionalized protein in an appropriate azide-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).

    • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.[4][15][16][17]

  • This compound Stock Solution:

    • This compound is soluble in water and Dimethyl Sulfoxide (DMSO).[2]

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). Store at -20°C.

Protocol 2: SPAAC Conjugation Reaction
  • In a microcentrifuge tube, add the DBCO-functionalized protein to the reaction buffer to achieve the desired final concentration (e.g., 1 mg/mL).

  • Add the this compound stock solution to the protein solution. A 5-10 fold molar excess of the azide linker over the protein is a good starting point for optimization.

  • Ensure the final concentration of DMSO in the reaction mixture is low (ideally <10% v/v) to avoid protein denaturation.

  • Gently mix the reaction components.

  • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.[13] The optimal reaction time may need to be determined empirically.

  • (Optional) The reaction can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE or LC-MS.

Protocol 3: Purification of the Conjugate
  • Purify the protein conjugate from unreacted this compound and other small molecules using size exclusion chromatography (SEC).[18][19][20][21]

  • Equilibrate the SEC column (e.g., a desalting column) with the desired storage buffer (e.g., PBS, pH 7.4).

  • Apply the reaction mixture to the column and collect the fractions containing the purified protein conjugate.

Protocol 4: Analysis and Characterization of the Conjugate
  • Protein Concentration: Determine the concentration of the purified conjugate using a Bradford assay.[4][15]

  • SDS-PAGE Analysis:

    • Analyze the purified conjugate by SDS-PAGE to assess its purity and confirm conjugation.[1][22][23][24]

    • The conjugated protein should show a shift to a higher molecular weight compared to the unconjugated protein.

  • LC-MS Analysis:

    • For a more detailed characterization, analyze the conjugate by liquid chromatography-mass spectrometry (LC-MS).[25][26][27][28]

    • This will confirm the successful conjugation and provide the exact mass of the final product.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the mechanism of action of a hypothetical PROTAC synthesized using this compound to target a protein of interest (POI) for degradation.

Diagram: PROTAC Mechanism of Action

PROTAC_pathway cluster_components Components cluster_process Degradation Pathway cluster_recycling Recycling protac PROTAC (POI Ligand-Linker-E3 Ligand) ternary_complex Ternary Complex Formation (POI-PROTAC-E3 Ligase) protac->ternary_complex Binds poi Protein of Interest (POI) poi->ternary_complex Binds e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex Recruited ubiquitination Ubiquitination of POI ternary_complex->ubiquitination Induces proteasome Proteasomal Degradation ubiquitination->proteasome Targets for degraded_poi Degraded POI (Peptides) proteasome->degraded_poi Degrades recycled_protac Recycled PROTAC proteasome->recycled_protac Releases

Caption: PROTAC-mediated protein degradation pathway.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Insufficient molar excess of this compound- Short reaction time or low temperature- Inactive DBCO-protein- Increase the molar ratio of the azide linker- Increase reaction time and/or temperature (e.g., to 37°C if the protein is stable)- Confirm the reactivity of the DBCO-protein with a small molecule azide
Protein Precipitation - High concentration of organic solvent (DMSO)- Protein instability under reaction conditions- Keep the final DMSO concentration below 10%- Optimize buffer conditions (pH, additives)
Non-specific Labeling - Presence of azide contaminants in buffers- Use azide-free buffers for all steps
Difficulty in Purification - Similar size of conjugate and unreacted protein (if starting with a heterogeneous DBCO-protein)- Optimize the DBCO labeling step to achieve a more homogeneous starting material- Consider alternative purification methods like ion-exchange or affinity chromatography if SEC is insufficient

References

Application Notes and Protocols for Conjugating Azido-PEG4-Amido-Tris to a Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) to proteins, a process known as PEGylation, is a widely utilized strategy to enhance the therapeutic properties of protein-based drugs.[1] PEGylation can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic volume, which in turn can reduce renal clearance and shield it from proteolytic degradation.[1] Azido-PEG4-Amido-Tris is a versatile, multi-arm PEGylation reagent that features a terminal azide (B81097) group, enabling its conjugation to proteins through highly specific and efficient "click chemistry" reactions.[2][3]

This document provides detailed protocols for two primary methods of conjugating this compound to a protein: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5] These bioorthogonal reactions allow for the precise and stable ligation of the PEG moiety to a protein that has been functionalized with either a terminal alkyne (for CuAAC) or a strained cyclooctyne (B158145) (for SPAAC).[6][7][8][9]

Principle of Conjugation

The conjugation of this compound to a protein relies on the formation of a stable triazole linkage. This is achieved by the reaction of the azide group on the PEG reagent with an alkyne group introduced onto the protein.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the cycloaddition between a terminal alkyne and an azide, resulting in a 1,4-disubstituted triazole.[6][10][11] While highly efficient, the potential cytotoxicity of the copper catalyst may be a consideration for certain applications.[11]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.[7][8][9] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications involving living cells or sensitive biological systems.[7][8][9]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general procedure for conjugating this compound to a protein containing a terminal alkyne.

Materials:

  • Alkyne-modified protein

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Protein Preparation:

    • Ensure the alkyne-modified protein is purified and buffer-exchanged into an amine-free buffer like PBS (pH 7.4).

    • Determine the precise concentration of the protein solution using a standard protein assay (e.g., BCA or Bradford).

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA ligand in water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

  • Conjugation Reaction:

    • In a reaction vessel, add the alkyne-modified protein solution.

    • Add the this compound stock solution to achieve a 2 to 10-fold molar excess over the protein.

    • Premix the CuSO₄ and THPTA ligand solutions in a 1:5 molar ratio. Add this mixture to the reaction to achieve a final copper concentration of 0.1 to 0.25 mM.[12]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[12]

    • Gently mix the reaction components. The final concentration of DMSO in the reaction mixture should ideally be kept below 5% (v/v) to minimize potential effects on protein structure and stability.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C for 12-24 hours.

  • Purification:

    • Once the reaction is complete, remove the excess, unreacted this compound, copper, and other small molecules using size-exclusion chromatography or dialysis.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of this compound to a protein functionalized with a strained alkyne (e.g., DBCO or BCN).

Materials:

  • Strained alkyne-modified protein (e.g., DBCO-protein or BCN-protein)

  • This compound

  • Amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Protein Preparation:

    • Ensure the strained alkyne-modified protein is purified and buffer-exchanged into an amine-free buffer such as PBS (pH 7.4).[7]

    • Determine the precise concentration of the protein solution using a standard protein assay.[7]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • In a suitable reaction vessel, add the strained alkyne-modified protein solution.

    • Add the this compound stock solution to achieve a 2 to 4-fold molar excess over the protein.[7][13]

    • Gently mix the reaction components. The final concentration of DMSO in the reaction mixture should ideally be kept below 5% (v/v).[7]

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-48 hours.[7][13] Some reactions have been reported to be sufficient after 2 hours at room temperature.[7]

  • Purification:

    • Once the reaction is complete, remove the excess, unreacted this compound using size-exclusion chromatography or dialysis.[7]

Quantitative Data Summary

ParameterCuAACSPAAC
Catalyst Required Copper(I)None
Typical Molar Excess of PEG Reagent 2 - 10 fold2 - 4 fold[7][13]
Typical Reaction Time 1 - 4 hours (RT) or 12 - 24 hours (4°C)4 - 12 hours (RT) or 12 - 48 hours (4°C)[7][13]
Typical Reaction Temperature Room Temperature or 4°CRoom Temperature or 4°C[13]
pH Range 6.8 - 8.5Physiological pH (e.g., 7.4)[7][8][9]
Biocompatibility Lower (due to copper cytotoxicity)Higher (copper-free)[7]

Characterization of the Protein Conjugate

The successful conjugation of this compound to the protein can be confirmed using several analytical techniques:

  • SDS-PAGE: A noticeable upward shift in the molecular weight band of the conjugated protein compared to the unmodified protein should be observed.[7]

  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): This technique can be used to determine the precise molecular weight of the conjugate, confirming the addition of the PEG moiety.[1][7]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and separate it from unreacted protein and reagents.[1]

Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis Protein_Prep Alkyne-Modified Protein Reaction_Mix Combine Protein, PEG, and Reagents Protein_Prep->Reaction_Mix PEG_Prep This compound Stock Solution PEG_Prep->Reaction_Mix Reagent_Prep CuSO4, Na-Ascorbate, THPTA Solutions Reagent_Prep->Reaction_Mix Incubation Incubate at RT or 4°C Reaction_Mix->Incubation Purification Purify by SEC or Dialysis Incubation->Purification Characterization Characterize by SDS-PAGE, MS, HPLC Purification->Characterization

Caption: Experimental workflow for CuAAC conjugation.

SPAAC_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis Protein_Prep Strained Alkyne-Modified Protein (DBCO/BCN) Reaction_Mix Combine Protein and PEG Protein_Prep->Reaction_Mix PEG_Prep This compound Stock Solution PEG_Prep->Reaction_Mix Incubation Incubate at RT or 4°C Reaction_Mix->Incubation Purification Purify by SEC or Dialysis Incubation->Purification Characterization Characterize by SDS-PAGE, MS, HPLC Purification->Characterization

Caption: Experimental workflow for SPAAC conjugation.

References

Application Notes and Protocols for Azido-PEG4-Amido-Tris in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own cellular machinery to selectively degrade target proteins associated with disease. These heterobifunctional molecules consist of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ubiquitin ligase-recruiting ligand, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

Azido-PEG4-Amido-Tris is a versatile, hydrophilic polyethylene (B3416737) glycol (PEG)-based linker designed for the modular synthesis of PROTACs. Its key features include a tetraethylene glycol (PEG4) spacer that enhances solubility and provides optimal length and flexibility, and a terminal azide (B81097) group that allows for efficient and bioorthogonal "click chemistry" conjugation. Specifically, the azide functionality enables the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to covalently link the two halves of the PROTAC molecule with high yield and specificity. This application note provides detailed protocols for the synthesis of a representative PROTAC targeting the epigenetic reader protein BRD4 using this compound, along with relevant technical data and diagrams.

Chemical Information

Compound Name This compound
Chemical Structure 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]propanamide
Molecular Formula C15H30N4O8
Molecular Weight 394.43 g/mol
CAS Number 1398044-55-7

PROTAC-Mediated Protein Degradation Pathway

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.

PROTAC_Mechanism POI Target Protein (e.g., BRD4) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated Target Protein Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Proteasome->PROTAC Recycled Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

PROTAC-mediated protein degradation workflow.

Experimental Protocols

This section details the synthesis of a BRD4-targeting PROTAC using this compound as the linker. The synthesis is modular, involving the preparation of an alkyne-functionalized BRD4 ligand ((+)-JQ1) and an azide-functionalized E3 ligase ligand (Pomalidomide), followed by their coupling via CuAAC.

Protocol 1: Synthesis of Alkyne-Functionalized (+)-JQ1

This protocol describes the functionalization of the well-characterized BET bromodomain inhibitor (+)-JQ1 with a terminal alkyne for subsequent click chemistry.

Reagents and Materials:

  • (+)-JQ1

  • Propargylamine (B41283)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard glassware for organic synthesis

  • Nitrogen atmosphere

Procedure:

  • Dissolve (+)-JQ1 (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add propargylamine (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield alkyne-functionalized (+)-JQ1.

Protocol 2: Synthesis of Azide-Functionalized Pomalidomide with this compound Linker

This protocol describes the conjugation of the this compound linker to the Pomalidomide E3 ligase ligand.

Reagents and Materials:

  • Pomalidomide

  • This compound

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Standard glassware for organic synthesis

  • Nitrogen atmosphere

Procedure:

  • Dissolve Pomalidomide (1.0 eq) and this compound (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield Pomalidomide-PEG4-Azide.

Protocol 3: Final PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the final "click" reaction to assemble the BRD4-targeting PROTAC.

Reagents and Materials:

  • Alkyne-functionalized (+)-JQ1 (from Protocol 1) (1.0 eq)

  • Pomalidomide-PEG4-Azide (from Protocol 2) (1.0 eq)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)

  • Sodium ascorbate (B8700270) (0.2 eq)

  • Solvent mixture (e.g., t-BuOH/H2O or DMF)

Procedure:

  • Dissolve alkyne-functionalized (+)-JQ1 and Pomalidomide-PEG4-Azide in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO4·5H2O in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the final PROTAC by flash column chromatography or preparative HPLC.

PROTAC_Synthesis_Workflow cluster_warhead Warhead Functionalization cluster_e3_ligand E3 Ligand-Linker Conjugation JQ1 (+)-JQ1 Alkyne_JQ1 Alkyne-(+)-JQ1 JQ1->Alkyne_JQ1 Amide Coupling Propargylamine Propargylamine Propargylamine->Alkyne_JQ1 Final_PROTAC Final BRD4-targeting PROTAC Alkyne_JQ1->Final_PROTAC CuAAC 'Click' Chemistry Pomalidomide Pomalidomide Azide_Pom Pomalidomide-Linker-Azide Pomalidomide->Azide_Pom Amide Coupling Azido_Linker This compound Azido_Linker->Azide_Pom Azide_Pom->Final_PROTAC

Modular synthesis workflow for a BRD4-targeting PROTAC.

Quantitative Data for BRD4-Targeting PROTACs with PEG Linkers

The following table summarizes representative quantitative data for the activity of BRD4-targeting PROTACs with PEG linkers, compiled from various literature sources. The degradation concentration (DC50) and maximum degradation (Dmax) are key metrics for evaluating PROTAC efficacy.

PROTAC NameE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)Reference
MZ1VHL4-unit PEG~25>90%[Ciulli et al., 2015][1]
ARV-825CRBN3-unit PEG<1>95%[Lu et al., 2015][1]
dBET1CRBN4-unit PEG<5>98%[Winter et al., 2015]
Compound 34CRBNPiperazine-containing PEG6094%[Journal of Medicinal Chemistry, 2021][2]
Compound 37CRBNPEG-like6286%[Journal of Medicinal Chemistry, 2021][2]
NC-1CRBNPEG-based2.297%[Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs][3]

BRD4 Signaling Pathway

BRD4 is an epigenetic reader protein that plays a crucial role in the regulation of gene transcription. It binds to acetylated histones and recruits transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes. This leads to the expression of genes involved in cell cycle progression and proliferation, such as c-MYC. By inducing the degradation of BRD4, PROTACs can effectively downregulate the expression of these key oncogenes.[4][5]

BRD4_Signaling BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits Degradation BRD4 Degradation Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 binds to RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II activates Transcription Gene Transcription RNA_Pol_II->Transcription cMYC c-MYC Transcription->cMYC upregulates Cell_Proliferation Cell Proliferation cMYC->Cell_Proliferation PROTAC BRD4 PROTAC PROTAC->BRD4 induces degradation of

Simplified BRD4 signaling pathway and its inhibition by a PROTAC.

Biological Evaluation of PROTAC Activity

Protocol 4: Cell-Based BRD4 Degradation Assay (Western Blot)

This protocol outlines a standard method for assessing the degradation of BRD4 in cultured cells following treatment with a PROTAC.

Reagents and Materials:

  • Cell line of interest (e.g., MDA-MB-231, HeLa)

  • Complete cell culture medium

  • PROTAC stock solution in DMSO

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC or DMSO for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-BRD4 and anti-loading control antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for BRD4 and the loading control. Normalize the BRD4 signal to the loading control and calculate the percentage of BRD4 degradation relative to the DMSO-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.[6]

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its hydrophilic PEG spacer can improve the physicochemical properties of the resulting PROTAC, while the terminal azide group allows for a modular and efficient synthesis strategy using click chemistry. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design, synthesize, and evaluate novel PROTACs for targeted protein degradation. The successful development of a PROTAC requires careful optimization of the warhead, linker, and E3 ligase ligand to achieve potent and selective degradation of the protein of interest.

References

Application Notes and Protocols for Bioconjugation with Azido-PEG4-Amido-Tris

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-Amido-Tris is a versatile, heterobifunctional linker molecule widely employed in the fields of bioconjugation and drug development.[1][2] Its structure incorporates a terminal azide (B81097) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a tris(hydroxymethyl)amido-methane core, which provides additional sites for modification.[1][2] The azide functionality is a key reactive handle for "click chemistry," specifically the highly efficient and bioorthogonal Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1][3] These characteristics make this compound an ideal tool for covalently linking molecules of interest, such as proteins, peptides, and small molecule drugs.[1]

A significant application of this compound is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4] The flexible and hydrophilic PEG4 spacer in this compound can enhance the solubility and cell permeability of the resulting PROTAC, as well as optimize the spatial orientation between the target protein and the E3 ligase for efficient ternary complex formation.[5][6]

These application notes provide detailed protocols for the use of this compound in two key bioconjugation techniques: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C15H30N4O8[2][7]
Molecular Weight 394.4 g/mol [2][7]
CAS Number 1398044-55-7[2][7]
Appearance Viscous Liquid[3]
Purity >96%
Solubility Soluble in Water, DMSO, DCM, DMF[2]
Storage Conditions -20°C for long-term storage[2]
Table 2: Typical Reaction Parameters for CuAAC with this compound
ParameterRecommended RangeNotes
Reactants This compound and a terminal alkyne-containing molecule
Solvent Aqueous buffers (e.g., PBS), DMSO, or mixturesThe choice of solvent depends on the solubility of the reactants.
Copper(I) Source CuSO4 with a reducing agent (e.g., sodium ascorbate)A ligand such as THPTA can be used to stabilize the Cu(I) catalyst.
Concentration of Reactants 10 µM - 10 mMOptimal concentration depends on the specific application.
Molar Ratio (Azide:Alkyne) 1:1 to 1:5An excess of one reactant can be used to drive the reaction to completion.
Temperature Room Temperature (20-25°C)The reaction is typically efficient at room temperature.
Reaction Time 1 - 12 hoursReaction progress can be monitored by LC-MS or HPLC.
Table 3: Typical Reaction Parameters for SPAAC with this compound
ParameterRecommended RangeNotes
Reactants This compound and a strained alkyne (e.g., DBCO, BCN)
Solvent Aqueous buffers (e.g., PBS), DMSO, or mixturesThe choice of solvent depends on the solubility of the reactants.
Concentration of Reactants 10 µM - 5 mM
Molar Ratio (Azide:Strained Alkyne) 1:1 to 1:3A slight excess of the strained alkyne is often used.
Temperature Room Temperature (20-25°C) or 37°CThe reaction is typically faster at 37°C.
Reaction Time 1 - 24 hoursReaction progress can be monitored by LC-MS or HPLC.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of this compound to a terminal alkyne-functionalized molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for dissolving reactants if necessary

  • Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO or the reaction buffer.

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.

    • Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.

    • (Optional) Prepare a 100 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of the alkyne-functionalized molecule.

    • Add the this compound stock solution to achieve the desired molar ratio (e.g., 1.2 equivalents).

    • Add the reaction buffer to reach the desired final concentration. If using organic solvents, ensure the final concentration does not exceed 10% to avoid precipitation of biomolecules.

    • (Optional) If using THPTA, add it to the reaction mixture to a final concentration of 1-5 mM.

    • Initiate the reaction by adding the sodium ascorbate stock solution (to a final concentration of 5-10 mM), followed by the CuSO₄ stock solution (to a final concentration of 1-2 mM).

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-12 hours with gentle agitation.

  • Monitoring and Purification:

    • Monitor the reaction progress by LC-MS or HPLC.

    • Once the reaction is complete, purify the conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or reverse-phase HPLC to remove unreacted starting materials and the copper catalyst.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for the copper-free conjugation of this compound to a molecule functionalized with a strained alkyne, such as Dibenzocyclooctyne (DBCO).

Materials:

  • This compound

  • DBCO-functionalized molecule of interest

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving reactants if necessary

  • Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO or the reaction buffer.

    • Prepare a 10 mM stock solution of the DBCO-functionalized molecule in a compatible solvent.

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of the DBCO-functionalized molecule.

    • Add the this compound stock solution to achieve the desired molar ratio (e.g., 1.5 equivalents).

    • Add the reaction buffer to reach the desired final concentration. If using organic solvents, ensure the final concentration does not exceed 10%.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 1-24 hours with gentle agitation.

  • Monitoring and Purification:

    • Monitor the reaction progress by LC-MS or HPLC.

    • Once the reaction is complete, purify the conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or reverse-phase HPLC to remove unreacted starting materials.

Mandatory Visualization

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC (with this compound linker) PROTAC->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation workflow.

CuAAC_Workflow cluster_1 CuAAC Experimental Workflow Start Start Prepare_Stocks Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ascorbate) Start->Prepare_Stocks Mix_Reactants Mix Reactants in Buffer (Azide + Alkyne) Prepare_Stocks->Mix_Reactants Initiate_Reaction Initiate Reaction (Add Ascorbate then CuSO4) Mix_Reactants->Initiate_Reaction Incubate Incubate at RT (1-12 hours) Initiate_Reaction->Incubate Monitor Monitor Progress (LC-MS / HPLC) Incubate->Monitor Monitor->Incubate Incomplete Purify Purify Conjugate (Chromatography / Dialysis) Monitor->Purify Complete End End Purify->End

Caption: Experimental workflow for CuAAC bioconjugation.

SPAAC_Workflow cluster_2 SPAAC Experimental Workflow Start Start Prepare_Stocks Prepare Stock Solutions (Azide, DBCO-molecule) Start->Prepare_Stocks Mix_Reactants Mix Reactants in Buffer (Azide + DBCO) Prepare_Stocks->Mix_Reactants Incubate Incubate at RT or 37°C (1-24 hours) Mix_Reactants->Incubate Monitor Monitor Progress (LC-MS / HPLC) Incubate->Monitor Monitor->Incubate Incomplete Purify Purify Conjugate (Chromatography / Dialysis) Monitor->Purify Complete End End Purify->End

Caption: Experimental workflow for SPAAC bioconjugation.

References

Application Notes and Protocols for Click Chemistry with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Polyethylene Glycol (PEG) linkers in click chemistry, a class of reactions known for their high efficiency and specificity.[1] The two primary forms of click chemistry discussed herein are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] The inclusion of PEG linkers in these reactions offers significant advantages, particularly in the realm of drug development, by enhancing the solubility, stability, and pharmacokinetic properties of bioconjugates.[3][4][5]

Click chemistry has become a powerful tool for bioconjugation, enabling the precise attachment of molecules to biomolecules such as proteins, peptides, and nucleic acids.[1][6] Its applications are extensive, ranging from the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) to the development of advanced drug delivery systems.[5][7][8]

Core Concepts

Click Chemistry: A set of powerful, highly reliable, and selective reactions for the rapid and modular synthesis of new compounds.[9] The most common example is the reaction between an azide (B81097) and an alkyne to form a stable triazole linkage.[1][9]

PEG Linkers: Biocompatible, hydrophilic polymers that, when incorporated into bioconjugates, can improve water solubility, reduce aggregation, and prolong circulation time in the body.[3][4][10][11]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The first generation of click chemistry, utilizing a copper(I) catalyst to promote the reaction between a terminal alkyne and an azide.[2] While highly efficient, the potential cytotoxicity of the copper catalyst can be a limitation for in vivo applications.[2][3]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free version of click chemistry that relies on the high ring strain of cyclooctynes (like DBCO and BCN) to react spontaneously with azides.[2][12][13][] This biocompatible approach is ideal for use in living systems.[10][12]

Experimental Workflows

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_reagents Prepare Stock Solutions (Azide-PEG, Alkyne-Molecule, CuSO4, Ligand, Reducing Agent) mix_reactants Combine Azide-PEG and Alkyne-Molecule prep_reagents->mix_reactants add_catalyst Add Copper/Ligand Complex mix_reactants->add_catalyst initiate Initiate with Reducing Agent add_catalyst->initiate incubate Incubate at Room Temperature initiate->incubate purification Purification (e.g., SEC, IEX) incubate->purification characterization Characterization (e.g., SDS-PAGE, MALDI-TOF) purification->characterization

Caption: General workflow for a CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_reagents Prepare Stock Solutions (Azide-PEG, Strained-Alkyne -Molecule, Buffer) mix_reactants Combine Azide-PEG and Strained-Alkyne-Molecule prep_reagents->mix_reactants incubate Incubate at RT or 37°C mix_reactants->incubate purification Purification (e.g., SEC, IEX) incubate->purification characterization Characterization (e.g., SDS-PAGE, MALDI-TOF) purification->characterization

Caption: General workflow for a SPAAC reaction.

Quantitative Data Summary

The following tables summarize typical reaction parameters and outcomes for CuAAC and SPAAC reactions involving PEG linkers, based on published protocols.

Table 1: CuAAC Reaction Parameters

ParameterTypical RangeReference
Reactants Azide-functionalized PEG, Alkyne-functionalized biomolecule[7]
Copper Source CuSO₄[7][15]
Copper Concentration 50-250 µM[7]
Ligand THPTA, TBTA[15][16]
Ligand:Copper Ratio 2:1 to 5:1[7][16]
Reducing Agent Sodium Ascorbate (B8700270)[7][16]
Reducing Agent:Copper Ratio 5:1 to 10:1[7]
Solvent Aqueous buffer (e.g., PBS), DMSO/t-BuOH[7][9]
Reaction Time 1-4 hours[7]
Temperature Room Temperature[7]
Typical Yield High, often near-quantitative[6]

Table 2: SPAAC Reaction Parameters

ParameterTypical RangeReference
Reactants Azide-functionalized PEG, Strained Alkyne (e.g., DBCO, BCN) functionalized biomolecule[10][12]
Molar Excess of Linker 2-20 fold[10][12]
Solvent Aqueous buffer (e.g., PBS, pH 7.4)[10][12]
Co-solvent (optional) DMSO, DMF (<10% v/v)[10][12]
Reaction Time 1-24 hours[10][12]
Temperature 4°C, Room Temperature, or 37°C[10][12]
Typical Yield High[12]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a PEG-Azide to an Alkyne-Modified Protein

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-PEG linker (e.g., N₃-PEG-NHS ester for prior modification of a protein, or a pre-made Azide-PEG reagent)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand stock solution (e.g., 100 mM THPTA in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • DMSO (optional, for dissolving reagents)

  • Purification column (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Preparation of Reactants:

    • Dissolve the alkyne-modified protein in an amine-free buffer to the desired concentration.

    • Prepare a stock solution of the Azide-PEG linker in DMSO or an appropriate aqueous buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein and a molar excess of the Azide-PEG linker.

    • In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the THPTA stock solution (e.g., at a 1:5 molar ratio).[7]

    • Add the copper/ligand complex to the protein mixture. The final copper concentration is typically in the range of 50-250 µM.[7]

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.[7]

    • Gently mix the reaction and incubate at room temperature for 1-4 hours.[7]

  • Purification:

    • Purify the PEGylated protein from excess reagents and byproducts using an appropriate chromatography technique such as SEC or Ion Exchange Chromatography (IEX).[][18]

  • Characterization:

    • Analyze the purified product by SDS-PAGE to observe the increase in molecular weight due to PEGylation.

    • Confirm the identity and purity of the conjugate using techniques like MALDI-TOF mass spectrometry.[19]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a PEG-Azide to a DBCO-Modified Protein

Materials:

  • DBCO-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azido-PEG linker (e.g., Azido-PEG-Cl)

  • Anhydrous DMSO or DMF (optional)

  • Purification column (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Preparation of Reactants:

    • Ensure the DBCO-functionalized protein is purified and in a suitable buffer.

    • Prepare a stock solution of the Azido-PEG linker in anhydrous DMSO or DMF.

  • Reaction Setup:

    • In a suitable reaction vessel, add the DBCO-functionalized protein solution.

    • Add the Azido-PEG linker stock solution to the protein solution. A molar excess of the azide linker (e.g., 5-20 fold) is typically used.[10]

    • If a co-solvent is used, ensure the final concentration is low (e.g., <10%) to avoid protein denaturation.[10]

  • Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. Alternatively, the reaction can be performed at 4°C for overnight incubation.[10]

  • Quenching (Optional):

    • The reaction can be quenched by adding a reagent that reacts with any unreacted DBCO groups.

  • Purification:

    • Purify the PEGylated protein conjugate using SEC or another suitable chromatographic method to remove unreacted linker and other small molecules.[]

  • Characterization:

    • Confirm successful conjugation and assess purity using SDS-PAGE and mass spectrometry.[19]

Signaling Pathway and Application Visualization

PROTAC Mechanism of Action

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. Click chemistry with PEG linkers is a valuable tool for synthesizing PROTACs.[7][10]

PROTAC_Mechanism cluster_components PROTAC Components cluster_cellular Cellular Machinery poi_ligand Target Protein (POI) Ligand peg_linker PEG Linker poi_ligand->peg_linker poi Protein of Interest (POI) poi_ligand->poi Binds e3_ligand E3 Ligase Ligand peg_linker->e3_ligand e3_ligase E3 Ubiquitin Ligase e3_ligand->e3_ligase Binds proteasome Proteasome poi->proteasome Degradation e3_ligase->poi Ubiquitination ub Ubiquitin

Caption: PROTAC-mediated protein degradation.

Purification and Characterization

Purification: The purification of PEGylated proteins is crucial to remove unreacted reagents and byproducts.[20] Common techniques include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius, which is significantly increased upon PEGylation.[]

  • Ion Exchange Chromatography (IEX): Separates molecules based on charge. PEGylation can shield surface charges, altering the protein's elution profile.[]

  • Hydrophobic Interaction Chromatography (HIC): Separates based on hydrophobicity.[]

  • Reverse Phase Chromatography (RP-HPLC): Useful for the analysis and purification of smaller PEGylated peptides and proteins.[]

Characterization: Confirmation of successful PEGylation and assessment of purity are typically achieved through:

  • SDS-PAGE: A noticeable shift to a higher apparent molecular weight indicates successful PEGylation.[18]

  • Mass Spectrometry (e.g., MALDI-TOF): Provides the exact mass of the conjugate, confirming the number of attached PEG chains.[19]

  • Circular Dichroism: Used to assess if the secondary structure of the protein has been altered by the conjugation process.[19]

  • NMR Spectroscopy: Can be used to characterize the structure of the PEGylated molecule.[19]

References

Application Note: Utilizing Azido-PEG4-Amido-Tris for Advanced Diagnostic Biosensor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The performance of diagnostic biosensors, in terms of sensitivity, selectivity, and reproducibility, is critically dependent on the effective immobilization of biorecognition molecules (probes) onto the sensor surface. A well-designed linker molecule is essential for creating a stable and functional biointerface. Azido-PEG4-Amido-Tris is a heterobifunctional linker that offers significant advantages in biosensor development. Its structure combines a polyethylene (B3416737) glycol (PEG) spacer, an azide (B81097) group for "click chemistry" conjugation, and a tris-amido terminus for potential surface anchoring or further functionalization.

The PEG component provides a hydrophilic spacer that extends the probe from the surface, enhancing its accessibility to the target analyte and minimizing non-specific adsorption of interfering molecules from complex biological samples.[1][2] The terminal azide group enables highly efficient and specific covalent attachment of alkyne-modified probes via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[3][4][5][6] This bio-orthogonal reaction ensures a stable and oriented immobilization of biomolecules under mild, aqueous conditions.[7][8]

This application note provides detailed protocols for the use of this compound in the fabrication of high-performance diagnostic biosensors, complete with experimental workflows, data presentation guidelines, and troubleshooting advice.

Key Features & Benefits

  • Reduced Non-Specific Binding: The hydrophilic PEG chain effectively passivates the sensor surface, reducing the background noise from non-specific protein adsorption and improving the signal-to-noise ratio.

  • Enhanced Sensitivity: By extending the probe away from the surface, the linker improves the accessibility of the binding sites for the target analyte, leading to enhanced sensitivity.

  • Controlled Probe Orientation: Covalent immobilization via click chemistry allows for a uniform and controlled orientation of the biorecognition molecules, maximizing their binding efficiency.

  • High Immobilization Efficiency: The CuAAC reaction is highly efficient and proceeds under mild conditions, ensuring a high density of functional probes on the biosensor surface.[4]

  • Versatility: The protocol can be adapted for various biosensor platforms (e.g., electrochemical, optical, surface plasmon resonance) and a wide range of biorecognition molecules (e.g., antibodies, nucleic acids, aptamers, small molecules).

Experimental Workflow Overview

The overall process for developing a biosensor using this compound involves a multi-step surface modification and functionalization procedure. The workflow begins with the preparation of the biosensor substrate, followed by the introduction of the linker and the subsequent immobilization of the biorecognition probe via click chemistry. The final steps involve passivation of the remaining active sites and detection of the target analyte.

G cluster_workflow Biosensor Fabrication Workflow A 1. Sensor Surface Preparation B 2. Surface Activation & Alkyne Functionalization A->B C 3. Immobilization of This compound B->C D 4. Click Chemistry: Probe Conjugation C->D E 5. Surface Passivation (Blocking) D->E F 6. Analyte Detection E->F

Caption: High-level workflow for biosensor fabrication.

Detailed Protocols

Protocol 1: Surface Preparation and Functionalization with an Alkyne Moiety

This protocol describes a general procedure for modifying a gold biosensor surface. This can be adapted for other surfaces like silica (B1680970) or indium tin oxide (ITO) with appropriate silane (B1218182) chemistry.

Materials:

  • Gold-coated sensor chips

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Ethanol (B145695), absolute

  • Deionized (DI) water

  • 11-Mercaptoundecanoic acid (MUA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Propargylamine (B41283)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Surface Cleaning: Immerse the gold sensor chip in Piranha solution for 1-2 minutes to remove organic contaminants. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.)

  • Rinse the chip thoroughly with DI water, followed by absolute ethanol, and dry under a gentle stream of nitrogen.

  • Self-Assembled Monolayer (SAM) Formation: Immediately immerse the cleaned chip in a 1 mM solution of MUA in absolute ethanol for 12-18 hours at room temperature to form a carboxyl-terminated SAM.

  • Rinse the chip with ethanol and DI water to remove non-adsorbed MUA and dry with nitrogen.

  • Carboxyl Group Activation: Immerse the MUA-modified chip in a freshly prepared aqueous solution of 0.4 M EDC and 0.1 M NHS for 30 minutes at room temperature.

  • Rinse the chip with DI water.

  • Alkyne Functionalization: Immediately immerse the activated surface in a solution of 50 mM propargylamine in PBS (pH 7.4) for 2 hours at room temperature. This reaction forms an amide bond, resulting in a surface functionalized with terminal alkyne groups.

  • Rinse the chip with PBS and DI water, then dry with nitrogen. The surface is now ready for the click chemistry reaction.

Protocol 2: Immobilization of Alkyne-Modified Probes using this compound

This protocol details the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to attach the probe. This example assumes the probe (e.g., an antibody or oligonucleotide) has been modified with an alkyne group.

Materials:

  • Alkyne-functionalized sensor surface (from Protocol 1)

  • Alkyne-modified biorecognition probe (e.g., antibody, DNA)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • PBS, pH 7.4

  • DI water

Procedure:

  • Prepare Click Chemistry Reaction Cocktail: In a microcentrifuge tube, prepare the following reaction mixture. It is crucial to add the components in the specified order and to prepare the sodium ascorbate solution fresh.

    • Alkyne-modified probe (e.g., 10-50 µM in PBS)

    • This compound (1 mM in PBS)

    • CuSO₄ (100 mM stock in DI water)

    • THPTA (500 mM stock in DI water)

  • Vortex the mixture gently.

  • Initiate the Reaction: Add freshly prepared sodium ascorbate (1 M stock in DI water) to the mixture to a final concentration of 5 mM. The final concentrations in the cocktail should be approximately: 1-5 µM probe, 100 µM this compound, 1 mM CuSO₄, 5 mM THPTA, and 5 mM sodium ascorbate.

  • Immobilization: Immediately apply the reaction cocktail to the alkyne-functionalized sensor surface. Incubate for 1-2 hours at room temperature in a humid chamber to prevent evaporation.

  • Washing: After incubation, thoroughly rinse the sensor surface with PBS, followed by DI water to remove unreacted reagents and loosely bound molecules.

  • Passivation: To block any remaining reactive groups and minimize non-specific binding, incubate the sensor surface with a suitable blocking agent (e.g., 1 M ethanolamine, pH 8.5, or 3% Bovine Serum Albumin in PBS) for 30 minutes.

  • Rinse again with PBS and DI water, and dry with nitrogen. The biosensor is now ready for use.

G cluster_reaction Click Chemistry Immobilization Pathway Sensor Alkyne-Functionalized Sensor Surface FinalSensor Functionalized Biosensor (Probe-PEG-Surface) Sensor->FinalSensor Linker This compound Triazole Stable Triazole Linkage Linker->Triazole Click Reaction Probe Alkyne-Modified Bioprobe Probe->Triazole Click Reaction Catalyst Cu(I) Catalyst (from CuSO₄ + Sodium Ascorbate) Catalyst->Triazole Triazole->FinalSensor

Caption: Covalent immobilization via CuAAC click chemistry.

Characterization and Quantitative Data

Each step of the surface modification should be characterized to ensure successful functionalization. The following tables provide examples of expected quantitative data.

Table 1: Surface Characterization at Each Functionalization Step

StepTechniqueExpected OutcomePurpose
1. MUA SAM on Gold Contact AngleDecrease in hydrophobicity (e.g., 60-70°)Confirms formation of carboxyl-terminated monolayer
XPSC 1s, O 1s, S 2p signals appearVerifies elemental composition of the SAM
2. Alkyne Functionalization Contact AngleSlight increase in hydrophobicityIndicates successful amide coupling
XPSIncrease in N 1s signalConfirms presence of amide bond and alkyne group
3. Probe Immobilization QCM-D / SPRIncrease in mass / refractive indexQuantifies the amount of immobilized probe
Fluorescence MicroscopySignal from fluorescently-labeled probeVisual confirmation of probe attachment

Table 2: Illustrative Performance of a Biosensor for Analyte X

This table presents hypothetical data to illustrate the expected improvement in biosensor performance when using the this compound linker compared to a simple adsorption method.

ParameterAdsorption MethodThis compound Method
Probe Density Variable (e.g., 0.5-1.5 pmol/cm²)Controlled & Higher (e.g., 2.5 ± 0.3 pmol/cm²)[9]
Limit of Detection (LOD) 50 pM5 pM
Dynamic Range 100 pM - 10 nM10 pM - 50 nM
Sensitivity 0.8 RU/nM5.2 RU/nM
Non-Specific Binding Signal High (>30% of specific signal)Low (<5% of specific signal)
Signal Reproducibility (CV%) 15%< 5%

Biosensor Detection Principle

Once the biorecognition probe is immobilized, the biosensor is ready for analyte detection. The binding of the target analyte to the immobilized probe induces a measurable change in the physical properties of the sensor surface. This change is converted into a quantifiable signal by the transducer.

G cluster_detection Analyte Detection Mechanism A Functionalized Sensor (Probe-PEG-Surface) C Binding Event: Probe-Analyte Complex A->C B Target Analyte in Sample B->C D Signal Generation (e.g., change in mass, current, or refractive index) C->D E Transducer & Readout D->E

References

Application of Azido-PEG4-Amido-Tris in Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker molecule, which connects these two components, is a critical determinant of the ADC's stability, efficacy, and pharmacokinetic profile. Azido-PEG4-Amido-Tris is a heterobifunctional linker that leverages the advantages of a polyethylene (B3416737) glycol (PEG) spacer and the versatility of click chemistry for the precise construction of ADCs.

The incorporation of a PEG4 spacer enhances the hydrophilicity of the ADC, which can mitigate the aggregation often caused by hydrophobic payloads, especially at higher drug-to-antibody ratios (DARs).[1][2] This improved solubility and stability can lead to enhanced pharmacokinetics, including a longer plasma half-life and reduced clearance rates.[3][4] The terminal azide (B81097) group on the linker enables its conjugation to a payload functionalized with a corresponding alkyne or strained cyclooctyne (B158145) (e.g., DBCO, BCN) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively.[5][6][7] These "click chemistry" reactions are highly efficient and bioorthogonal, allowing for precise control over the conjugation process under mild conditions.[7][8]

This document provides detailed application notes and protocols for the use of this compound in the development of ADCs.

Physicochemical Properties and Advantages

The this compound linker offers several key advantages in the design and synthesis of ADCs:

  • Enhanced Hydrophilicity: The PEG4 moiety increases the water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads.[1][2] This can lead to a reduction in aggregation and improved formulation stability.[9]

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic radius of therapeutic proteins, leading to reduced renal clearance and a longer circulation half-life.[3] This can result in greater accumulation of the ADC in tumor tissues.

  • Reduced Immunogenicity: The flexible PEG chain can shield the payload and potentially immunogenic epitopes on the antibody, thereby reducing the risk of an immune response.[3]

  • Precise and Efficient Conjugation: The azide functionality allows for highly specific and efficient "click chemistry" conjugation, enabling better control over the DAR and leading to more homogeneous ADC preparations.[6][7][8]

  • Versatility: The "Amido-Tris" portion of the linker can be functionalized to attach to the antibody, while the azide is reserved for payload conjugation, offering flexibility in the overall ADC design.

Quantitative Data Summary

While specific quantitative data for ADCs utilizing the precise this compound linker is not extensively available in the public domain, the following tables summarize the general trends and expected impact of incorporating a short PEG linker like PEG4 on key ADC parameters. This data is synthesized from studies on ADCs with varying PEG linker lengths and should be considered illustrative.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (Illustrative)

LinkerClearance Rate (mL/day/kg)Plasma Half-lifeReference
No PEGHighShort[4]
PEG4 Reduced Increased [4][9]
PEG8Further ReducedFurther Increased[4][9]
PEG12Significantly ReducedSignificantly Increased[4][9]

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity (Illustrative)

LinkerRelative IC50CommentsReference
No PEG1xBaseline potency[4][10][11]
PEG4 ~1x - 5x The effect can be context-dependent. Some studies show minimal impact with short PEG linkers, while others indicate a slight reduction in potency.[4][10][11]
Longer PEGs (e.g., 4-10 kDa)4.5x - 22xLonger PEG chains can sometimes sterically hinder the interaction of the payload with its intracellular target, leading to a decrease in in vitro potency.[10][11]

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of an ADC using this compound. Optimization will be required for specific antibodies, payloads, and desired ADC characteristics.

Protocol 1: Antibody Modification and Payload Conjugation via SPAAC

This protocol describes a two-step process where the antibody is first functionalized with a strained alkyne (e.g., DBCO), followed by conjugation to the this compound-payload construct.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-NHS ester

  • This compound

  • Cytotoxic payload with a reactive group for conjugation to the "Amido-Tris" portion of the linker

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or size-exclusion chromatography (SEC) system

  • Reaction buffers (e.g., PBS)

Procedure:

Part A: Preparation of this compound-Payload

  • Payload Functionalization: Conjugate the cytotoxic payload to the "Amido-Tris" end of the this compound linker according to the payload's specific chemistry. This may involve activation of a carboxyl group on the payload to form an amide bond with an amine on the Tris moiety. Purify the resulting this compound-payload conjugate.

Part B: Antibody Modification with DBCO

  • Antibody Preparation: Ensure the antibody is at a suitable concentration (e.g., 5-10 mg/mL) in an amine-free buffer like PBS, pH 7.4.[]

  • DBCO-NHS Ester Solution: Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.[]

  • Antibody-DBCO Reaction: Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.[13]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[]

  • Quenching: Add the quenching reagent to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[13]

  • Purification: Remove excess DBCO linker and quenching reagent using a desalting column or SEC.[13]

Part C: SPAAC Conjugation

  • Reaction Setup: Combine the purified DBCO-functionalized antibody with the this compound-payload conjugate. A 1.5 to 5-fold molar excess of the azide-payload is typically used.[13]

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction can be monitored by techniques such as HIC or LC-MS.

  • Purification: Purify the final ADC using SEC or another suitable chromatography method to remove any unreacted payload-linker construct.

Protocol 2: Characterization of the ADC

A. Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated to each antibody is a critical quality attribute.[14][15]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the increased hydrophobicity imparted by the drug-linker. This method can resolve species with different numbers of conjugated drugs (DAR 0, 2, 4, etc.) and provide information on the distribution of drug loading.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Intact mass analysis of the ADC under denaturing or native conditions can provide a precise mass of the conjugate, from which the DAR can be calculated.[14] Analysis of reduced light and heavy chains can also be used to determine the DAR.[15][16]

  • UV/Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the payload, the concentrations of each can be determined, and the average DAR calculated. This method is simpler but provides less detailed information than HIC or LC-MS.[5]

B. In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC on target cells.

  • Cell Culture: Plate antigen-positive and antigen-negative cancer cell lines at an appropriate density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.[17]

  • Incubation: Incubate the cells for a period sufficient to observe cytotoxic effects (e.g., 72-96 hours).

  • Viability Assessment: Measure cell viability using a suitable method, such as an MTT or CellTiter-Glo assay.

  • Data Analysis: Plot the dose-response curves and calculate the IC50 (half-maximal inhibitory concentration) values.[17]

Visualizations

ADC_Synthesis_Workflow cluster_payload Payload Functionalization cluster_antibody Antibody Modification cluster_conjugation Final Conjugation (SPAAC) Payload Cytotoxic Payload AzidePayload Azido-PEG4-Payload Payload->AzidePayload Conjugation AzidoLinker This compound AzidoLinker->AzidePayload ADC Antibody-Drug Conjugate AzidePayload->ADC Click Chemistry Antibody Monoclonal Antibody DBCO_Antibody DBCO-Antibody Antibody->DBCO_Antibody Lysine Acylation DBCO_NHS DBCO-NHS Ester DBCO_NHS->DBCO_Antibody DBCO_Antibody->ADC

Caption: Experimental workflow for ADC synthesis using this compound.

ADC_MoA ADC ADC with This compound Linker TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization Receptor Target Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease 4. Linker Cleavage / Degradation CellDeath Apoptosis / Cell Death PayloadRelease->CellDeath 5. Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate.

References

Application Note: Designing PROTACs with Optimal Azido-PEG4-Amido-Tris Linker Length

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC molecule is comprised of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The linker is a critical determinant of PROTAC efficacy, influencing the formation of a productive ternary complex (POI-PROTAC-E3 ligase) and the overall physicochemical properties of the molecule.[][] An improperly designed linker can lead to suboptimal outcomes; a linker that is too short may cause steric hindrance, while one that is too long can result in an unstable and inefficient ternary complex.[4]

This application note provides a guide to designing PROTACs with optimal linker length using the versatile Azido-PEG4-Amido-Tris linker. We present quantitative data, detailed experimental protocols, and visualizations to aid researchers in the rational design of potent and selective protein degraders.

The Role of the Linker in PROTAC Efficacy

The primary function of the PROTAC linker is to bridge the POI and an E3 ligase, facilitating their proximity to enable ubiquitination and subsequent degradation of the target protein.[4] The length, flexibility, and chemical composition of the linker are paramount for the stability and geometry of the ternary complex.[1][5]

  • Linker Length: The optimal linker length is highly dependent on the specific POI and E3 ligase pair.[4] Generally, linker lengths between 5 and 15 atoms are common.[] A systematic evaluation of varying linker lengths is crucial to identify the "sweet spot" that maximizes degradation efficacy.[6] For instance, in the degradation of Estrogen Receptor α (ERα), a 16-atom linker was found to be optimal, with both shorter and longer linkers showing reduced efficacy.[6][7]

  • Flexibility and Composition: Polyethylene glycol (PEG) and alkyl chains are the most common motifs used in PROTAC linkers due to their flexibility, which can accommodate the formation of a productive ternary complex.[8][9] PEG linkers, in particular, can enhance the solubility and cell permeability of the PROTAC molecule.[]

  • Ternary Complex Formation: The stability of the POI-PROTAC-E3 ternary complex is a key determinant of successful protein degradation.[10] The linker's characteristics directly influence the cooperativity and stability of this complex.[]

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex Binds POI Target Protein (POI) POI->TernaryComplex Binds E3 E3 Ubiquitin Ligase E3->TernaryComplex Binds PolyUb Poly-ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-Mediated Protein Degradation Pathway.

Experimental Design for Linker Optimization

A systematic approach is necessary to determine the optimal linker length for a given POI and E3 ligase pair. The this compound linker is an ideal tool for this process. It is a PEG-based PROTAC linker containing an Azide group, which allows for facile conjugation to a warhead or E3 ligase ligand containing an alkyne group via a copper-catalyzed "click" reaction (CuAAC).[11][12] This enables the rapid synthesis of a library of PROTACs with systematically varied linker lengths.

The general workflow involves synthesizing a series of PROTACs, treating cells to assess degradation, quantifying the degradation, and analyzing the data to identify the optimal linker.

Experimental_Workflow cluster_synthesis Synthesis & Preparation cluster_assay Biological Evaluation cluster_analysis Data Analysis Step1 Synthesize Alkyne-modified Warhead/E3 Ligand Step2 Synthesize PROTAC Library via Click Chemistry using Azido-PEGn Linkers Step1->Step2 Step3 Treat Cells with PROTAC Library (Dose-Response) Step2->Step3 Step4 Prepare Cell Lysates Step3->Step4 Step5 Western Blot Analysis Step4->Step5 Step6 Quantify Protein Levels (Densitometry) Step5->Step6 Step5->Step6 Step7 Calculate DC50 & Dmax Step6->Step7 Step8 Identify Optimal Linker Length Step7->Step8

Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.

Quantitative Analysis of Linker Length Impact

The efficacy of a PROTAC is quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[13] The tables below summarize data from studies investigating the impact of linker length on the degradation of different target proteins.

Table 1: Effect of Linker Length on Estrogen Receptor (ERα) Degradation

PROTAC Compound Linker Length (atoms) DC50 (nM) Dmax (%)
PROTAC 11 8 >1000 < 20
PROTAC 12 12 ~100 ~75
PROTAC 13 16 ~10 >95
PROTAC 14 20 ~500 ~50

Data adapted from studies on ERα degradation, demonstrating a clear optimal linker length of 16 atoms.[6][7]

Table 2: Effect of Linker Length on p38α Degradation

PROTAC Compound Linker Length (atoms) DC50 (nM) Dmax (%)
Compound A 12 250 60
Compound B 15-17 25 >90
Compound C 20 150 75

Data from a study on p38α degradation highlights an optimal range for the linker length.[4][12]

These examples underscore the critical need for empirical testing of various linker lengths to achieve maximal degradation potency.[4]

Key Experimental Protocols

Protocol 5.1: Synthesis of a PROTAC Library using this compound and Click Chemistry

This protocol provides a general method for synthesizing a PROTAC by conjugating an alkyne-functionalized warhead (targeting the POI) with the this compound linker, which is pre-conjugated to an E3 ligase ligand (e.g., pomalidomide).

Materials:

  • Alkyne-functionalized warhead

  • E3-ligase-linker-azide construct (e.g., Pomalidomide-PEG4-Azide)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., DMSO/water mixture)

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolve the alkyne-functionalized warhead and the E3-ligase-linker-azide in a suitable solvent mixture (e.g., 1:1 DMSO/water).

  • Add a freshly prepared aqueous solution of sodium ascorbate (approximately 5 equivalents).

  • Add an aqueous solution of CuSO4 (approximately 1-2 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor reaction progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

  • Confirm the identity and purity of the final compound using LC-MS and NMR.

Protocol 5.2: Western Blot Analysis for Target Protein Degradation

This protocol details the most common method for quantifying PROTAC-induced protein degradation.[13]

Materials:

  • Cell culture reagents and appropriate cell line

  • PROTAC compounds and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with increasing concentrations of each PROTAC from the library (and a vehicle control) for a specified time (e.g., 18-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant for each sample using a BCA assay.[13]

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[13]

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[13]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Repeat the process for the loading control antibody.

  • Detection and Analysis: Apply the chemiluminescent substrate and capture the signal with an imaging system.[13] Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine degradation.

Protocol 5.3: Ternary Complex Formation Assessment (In Vitro Pull-down Assay)

This assay helps confirm that an effective PROTAC can form a ternary complex with its target protein and the E3 ligase.[14]

Materials:

  • Purified, tagged E3 ligase (e.g., His-tagged VHL)

  • Purified target protein (POI)

  • PROTAC compound

  • Affinity beads (e.g., Ni-NTA agarose (B213101) for His-tagged protein)

  • Wash and elution buffers

  • SDS-PAGE and Western blot reagents

Procedure:

  • Incubation: In a microcentrifuge tube, incubate the tagged E3 ligase, the POI, and the PROTAC compound in a suitable binding buffer for 1-2 hours at 4°C. Include controls lacking the PROTAC or one of the proteins.

  • Pull-down: Add affinity beads to the mixture and incubate for another 1-2 hours at 4°C to capture the tagged E3 ligase and any interacting partners.

  • Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binders.

  • Elution: Elute the captured proteins from the beads using an elution buffer (e.g., containing imidazole (B134444) for His-tagged proteins).

  • Analysis: Analyze the eluted samples by SDS-PAGE and Western blotting, probing for the presence of the POI. A band for the POI in the lane corresponding to the complete mixture (E3 + POI + PROTAC) confirms the formation of the ternary complex.[14]

Troubleshooting Common Issues

  • Low/No Degradation: If a PROTAC shows good binary binding but poor degradation, the linker length may be suboptimal, preventing a productive ternary complex geometry.[9] Synthesizing a series of PROTACs with varying linker lengths is the primary solution.[9]

  • The "Hook Effect": At very high concentrations, PROTAC efficacy can decrease. This is due to the formation of binary complexes (PROTAC-POI or PROTAC-E3) that cannot lead to degradation, outcompeting the formation of the productive ternary complex.[15] This can be addressed by careful dose-response studies to identify the optimal concentration range and by designing linkers that promote strong positive cooperativity.[9][15]

Linker_Efficacy_Relationship Conceptual Relationship: Linker Length vs. Efficacy cluster_main cluster_outcome TooShort Too Short (Steric Hindrance) Optimal Optimal Length (Productive Complex) TooShort->Optimal Increasing Length LowEfficacy1 Low Efficacy TooShort->LowEfficacy1 TooLong Too Long (Inefficient Ubiquitination) Optimal->TooLong Increasing Length HighEfficacy High Efficacy Optimal->HighEfficacy LowEfficacy2 Low Efficacy TooLong->LowEfficacy2

Caption: The logical relationship between linker length and PROTAC efficacy.

The design of the linker is a critical, multifaceted challenge in the development of effective PROTACs. The length, composition, and attachment points can dramatically impact degradation efficacy.[1] The use of versatile, modular linkers like this compound, coupled with systematic evaluation through the protocols outlined in this note, provides a robust framework for optimizing PROTAC design. This empirical approach is essential for identifying potent and selective degraders and advancing the therapeutic potential of targeted protein degradation.

References

Troubleshooting & Optimization

Troubleshooting low yield in Azido-PEG4-Amido-Tris click reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG4-Amido-Tris click reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges, particularly low reaction yields, encountered during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) experiments.

Troubleshooting Guide: Low Product Yield

Low or no product yield is a common issue in CuAAC reactions. The following guide provides a systematic approach to identify and resolve the underlying causes.

Q1: My click reaction has a very low or no yield. Where should I start troubleshooting?

When facing low to no product yield, it's crucial to systematically evaluate the core components and conditions of your reaction. The most frequent culprits are related to the catalyst, reagents, and reaction environment.

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow cluster_catalyst Catalyst Troubleshooting cluster_reagents Reagent Troubleshooting cluster_conditions Reaction Conditions Troubleshooting start Low or No Product Yield check_catalyst 1. Verify Catalyst Activity start->check_catalyst check_reagents 2. Assess Reagent Quality check_catalyst->check_reagents Catalyst OK catalyst_oxidation Is Cu(I) oxidized to Cu(II)? - Use fresh reducing agent (e.g., Sodium Ascorbate). - Degas all solvents. - Work under inert atmosphere (N2 or Ar). check_catalyst->catalyst_oxidation check_conditions 3. Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK reagent_purity Are Azide (B81097) and Alkyne pure? - Verify purity via analytical methods. - Be aware of azide instability. check_reagents->reagent_purity optimize 4. Optimize Reaction Parameters check_conditions->optimize Conditions OK solvent_choice Is the solvent appropriate? - Polar solvents often accelerate the reaction. - For biomolecules, consider denaturing/solvating conditions if hydrophobic regions are an issue. check_conditions->solvent_choice success High Yield Achieved optimize->success ligand_issue Is the ligand appropriate and sufficient? - Use a stabilizing ligand (e.g., THPTA for aqueous media). - Ensure optimal ligand to copper ratio (typically 5:1). catalyst_oxidation->ligand_issue premix_catalyst Did you premix CuSO4 and ligand? - Premixing allows for complex formation before adding the reducing agent. ligand_issue->premix_catalyst reagent_concentration Is stoichiometry correct? - Use a slight excess (1.5-2x) of the less critical reagent. reagent_purity->reagent_concentration ph_buffer Is the pH and buffer optimal? - Recommended pH is between 7 and 8. - Buffer choice can impact reaction rates (e.g., HEPES vs. PBS). solvent_choice->ph_buffer temperature Is the temperature suitable? - Most reactions work at room temperature. - For sterically hindered substrates, gentle heating (40-50°C) may help. ph_buffer->temperature

Caption: A step-by-step workflow for troubleshooting low yields in CuAAC reactions.

Detailed Troubleshooting Steps:

1. Catalyst Inactivation: The Role of Copper Oxidation

The active catalyst in CuAAC is Cu(I). However, it is highly susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2]

  • Solution:

    • Use a Reducing Agent: Always include a reducing agent like sodium ascorbate (B8700270) to maintain copper in the +1 oxidation state.[3] It is crucial to use a freshly prepared solution of sodium ascorbate, as it can degrade over time.

    • Degas Solvents: Remove dissolved oxygen from your reaction solvents by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes prior to use.[1]

    • Inert Atmosphere: For highly sensitive reactions, working under an inert atmosphere in a glovebox can prevent oxygen contamination.[1][4]

2. Ligand Issues: Stabilizing the Catalyst

A stabilizing ligand is essential to protect the Cu(I) catalyst from oxidation and disproportionation and to increase its solubility.[1][3]

  • Solution:

    • Choose the Right Ligand: For reactions in aqueous buffers, a water-soluble ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is highly recommended.[1][5]

    • Optimize Ligand-to-Copper Ratio: An excess of the ligand is often beneficial. A ligand-to-copper ratio of 5:1 is commonly used to protect biomolecules from oxidative damage.[5][6]

    • Premix Copper and Ligand: It is best practice to premix the copper sulfate (B86663) (CuSO₄) and the ligand before adding them to the reaction mixture. This allows for the formation of the protective copper-ligand complex.[1][6]

3. Reagent Quality and Stoichiometry

The purity and concentration of your azide (this compound) and alkyne substrates are critical for a successful reaction.

  • Solution:

    • Verify Purity: Ensure the purity of your starting materials. Impurities can inhibit the catalyst or lead to side reactions.[3][4] Azides, in particular, can be unstable, so proper storage and handling are important.[1]

    • Adjust Stoichiometry: While a 1:1 molar ratio of azide to alkyne is the theoretical ideal, using a slight excess (e.g., 1.5 to 2-fold) of one of the components (usually the one that is less precious or more soluble) can help drive the reaction to completion.[3][7]

4. Reaction Conditions: Solvent, pH, and Temperature

The reaction environment plays a significant role in the efficiency of the click reaction.

  • Solution:

    • Solvent Choice: The CuAAC reaction is robust and works in a variety of solvents. Polar solvents like DMF, DMSO, and water/t-BuOH mixtures can accelerate the reaction rate.[8] When working with biomolecules that may have buried alkyne or azide groups due to hydrophobic collapse, adding a denaturing or solvating agent like DMSO can improve accessibility.[5]

    • Optimal pH: The reaction is generally performed at a pH between 7 and 8.[7] The choice of buffer can also influence the reaction rate; for example, HEPES buffer has been shown to be more effective than PBS in some cases.[7]

    • Temperature: Most CuAAC reactions proceed efficiently at room temperature.[9] For sterically hindered substrates or if the reaction is sluggish, gentle heating to 40-50°C may improve the yield.[9]

Frequently Asked Questions (FAQs)

Q2: What is the optimal order of adding reagents for a CuAAC reaction?

The order of addition is critical to prevent catalyst precipitation and deactivation.[1] A recommended order is:

  • In a reaction tube, combine your this compound and the alkyne-containing molecule in the chosen buffer or solvent.

  • In a separate tube, premix the CuSO₄ solution and the THPTA ligand solution.[1][6]

  • Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[1] Adding the ascorbate last ensures that the Cu(II) is reduced to Cu(I) in the presence of the stabilizing ligand, preventing the formation of insoluble copper species.[1]

Q3: My reaction mixture turned cloudy or formed a precipitate. What does this mean?

Precipitate formation can indicate several issues:

  • Copper Precipitation: If the reducing agent is added before the ligand has complexed with the copper, insoluble copper species can form.[1] Following the correct order of addition should prevent this.

  • Substrate Insolubility: One of your starting materials or the final product may not be soluble in the chosen solvent system. This can be addressed by changing the solvent or adding a co-solvent.

  • Protein Aggregation: When working with proteins, the reaction conditions or byproducts from the ascorbate oxidation can sometimes lead to aggregation.[6] The addition of aminoguanidine (B1677879) can help suppress side reactions with protein residues like arginine.[5][6]

Q4: How can I monitor the progress of my click reaction?

The progress of the reaction can be monitored using various analytical techniques, depending on the nature of your molecules. Common methods include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • High-Performance Liquid Chromatography (HPLC)

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for protein conjugations.[7]

Q5: Are there any functional groups that are incompatible with CuAAC reactions?

The CuAAC reaction is highly bioorthogonal and tolerates a wide range of functional groups. However, some groups can interfere with the copper catalyst.

  • Thiols: Free thiols (e.g., in cysteine residues) can coordinate with copper and inhibit the reaction.

  • Strong Chelating Agents: Buffers or molecules containing strong chelating agents like EDTA should be avoided as they will sequester the copper catalyst.

Experimental Protocols

General Protocol for a CuAAC Reaction in Aqueous Buffer

This protocol provides a starting point and may require optimization for your specific application.

1. Stock Solution Preparation:

ReagentStock ConcentrationSolvent
This compound10 mMDMSO or Water
Alkyne-containing molecule10 mMDMSO or Buffer
Copper (II) Sulfate (CuSO₄)20 mMWater
THPTA Ligand50 mMWater
Sodium Ascorbate100 mMWater (Prepare Fresh)

2. Reaction Setup (Example for a 500 µL final volume):

StepReagentVolume to AddFinal Concentration
1Buffer (e.g., PBS, pH 7.4)To make up final volume-
2This compound (10 mM)25 µL0.5 mM
3Alkyne-molecule (10 mM)25 µL0.5 mM
4Premixed CuSO₄ (20 mM) and THPTA (50 mM) ¹12.5 µL CuSO₄ + 12.5 µL THPTA0.5 mM CuSO₄, 1.25 mM THPTA
5Sodium Ascorbate (100 mM)25 µL5 mM
Total 500 µL

¹ To prepare the premix, combine the CuSO₄ and THPTA solutions in a separate tube and vortex briefly before adding to the main reaction tube.

3. Reaction Incubation:

  • Gently mix the reaction components.

  • Allow the reaction to proceed at room temperature. Reaction times can vary from 30 minutes to several hours.[10]

  • Protect the reaction from light if you are using fluorescently labeled molecules.

4. Analysis and Purification:

  • Monitor the reaction completion by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).

  • Purify the final conjugate using a suitable technique such as HPLC, dialysis, or size-exclusion chromatography to remove excess reagents and the copper catalyst. The use of EDTA in purification buffers can aid in the removal of residual copper.[5]

Reaction Mechanism Overview

CuAAC_Mechanism cluster_catalyst Catalytic Cycle Azide R1-N3 (this compound) CuI Cu(I)-Ligand (Active Catalyst) Azide->CuI Alkyne R2-C≡CH (Alkyne) Alkyne->CuI Forms Copper Acetylide CuII Cu(II)SO4 CuII->CuI Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuII Product 1,4-disubstituted 1,2,3-triazole CuI->Product Ligand THPTA Ligand Ligand->CuI Stabilization Product->CuI Regenerates Catalyst

Caption: Simplified overview of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.

References

How to optimize reaction conditions for Azido-PEG4-Amido-Tris

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG4-Amido-Tris. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing reaction conditions involving this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a hydrophilic, PEG-based linker primarily used in bioconjugation and drug development.[1] Its key applications include:

  • PROTAC (Proteolysis Targeting Chimera) synthesis: The linker connects a target protein ligand to an E3 ligase ligand.

  • "Click Chemistry": The azide (B81097) group allows for efficient and specific conjugation to alkyne-containing molecules through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]

  • Bioconjugation: It is used for labeling proteins, peptides, and other biomolecules for research and therapeutic purposes.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored at -20°C in a dry, dark environment. For short-term storage (days to weeks), 0 - 4°C is acceptable.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in water and common organic solvents such as DMSO, DMF, and DCM.

Q4: Can the tris-hydroxyl groups of this compound interfere with the azide-alkyne cycloaddition reaction?

A4: Under the typical conditions for CuAAC and SPAAC, the hydroxyl groups of the Tris moiety are generally unreactive and do not interfere with the azide-alkyne cycloaddition. However, if you are performing a multi-step synthesis where the hydroxyl groups might react with other reagents (e.g., activated esters), you may need to use protecting groups.

Troubleshooting Guides

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Problem: Low or no yield in my CuAAC reaction.

This is a common issue that can arise from several factors. The following troubleshooting guide will help you identify and resolve the potential causes.

CuAAC_Troubleshooting start Low/No Yield catalyst Check Copper Catalyst start->catalyst reagents Verify Reagents start->reagents conditions Review Reaction Conditions start->conditions purification Optimize Purification start->purification catalyst_q1 Is the Cu(I) catalyst active? catalyst->catalyst_q1 reagents_q1 Are the azide and alkyne pure? reagents->reagents_q1 conditions_q1 Is the solvent appropriate? conditions->conditions_q1 purification_q1 Is the product being lost during purification? purification->purification_q1 catalyst_a1 Use freshly prepared sodium ascorbate (B8700270). Ensure an excess (5-10 fold) is used. Degas solvents to remove oxygen. catalyst_q1->catalyst_a1 No catalyst_q2 Is a stabilizing ligand present? catalyst_q1->catalyst_q2 Yes catalyst_a2 Use a ligand like THPTA to protect the Cu(I) catalyst. Maintain a ligand to copper ratio of 5:1. catalyst_q2->catalyst_a2 No reagents_a1 Verify purity by NMR or MS. Store azide-containing compounds properly. reagents_q1->reagents_a1 Unsure conditions_a1 Use aqueous buffers (pH 6.5-8.0) or mixtures with t-BuOH/DMSO. conditions_q1->conditions_a1 No conditions_q2 Is the pH optimal? conditions_q1->conditions_q2 Yes conditions_a2 Avoid Tris buffers as they can chelate copper. conditions_q2->conditions_a2 Using Tris purification_a1 Use size-exclusion chromatography (SEC) for PEGylated products. Consider dialysis for large biomolecules. purification_q1->purification_a1 Yes

Caption: Troubleshooting workflow for low-yield CuAAC reactions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Problem: My SPAAC reaction is slow or incomplete.

While SPAAC is generally robust, certain factors can affect its efficiency.

SPAAC_Troubleshooting start Slow/Incomplete Reaction reactants Check Reactants start->reactants conditions Optimize Conditions start->conditions reactants_q1 Is the strained alkyne (e.g., DBCO) stable? reactants->reactants_q1 conditions_q1 Is the solvent optimal? conditions->conditions_q1 reactants_a1 Use high-quality, fresh DBCO reagent. Store protected from light and moisture. reactants_q1->reactants_a1 No reactants_q2 Is there steric hindrance? reactants_q1->reactants_q2 Yes reactants_a2 Consider a longer PEG linker if sterics are an issue. reactants_q2->reactants_a2 Yes conditions_a1 Aqueous buffers (e.g., PBS) are generally good. DMSO can be used as a co-solvent. conditions_q1->conditions_a1 No conditions_q2 Are concentrations high enough? conditions_q1->conditions_q2 Yes conditions_a2 Increase reactant concentrations if possible. Reactions are more efficient at higher concentrations. conditions_q2->conditions_a2 No conditions_q3 Is the temperature appropriate? conditions_q2->conditions_q3 Yes conditions_a3 Most SPAAC reactions proceed well at room temperature. Gentle heating (e.g., 37°C) can sometimes increase the rate. conditions_q3->conditions_a3 No

Caption: Troubleshooting guide for slow or incomplete SPAAC reactions.

Data Presentation

Table 1: Recommended Reaction Conditions for CuAAC with this compound
ParameterRecommended RangeOptimal/Typical ValueNotes
Reactant Ratio
Azide:Alkyne1:1 to 1:1.21:1.1A slight excess of the alkyne can help drive the reaction to completion.
Catalyst System
CuSO₄ Concentration50 - 250 µM100 µMHigher concentrations can lead to faster reactions but may also increase side reactions.[1]
Sodium Ascorbate5 - 10 fold excess vs Cu5 fold excessUse a freshly prepared solution.[2]
Ligand (e.g., THPTA)1 - 5 fold excess vs Cu5 fold excess[1]Protects the catalyst and accelerates the reaction.[1]
Reaction Conditions
SolventAqueous buffer/organicPBS, pH 7.4; t-BuOH/H₂OAvoid buffers containing primary amines (e.g., Tris) as they can interfere with the catalyst.
Temperature4 - 37 °CRoom Temperature
Reaction Time1 - 24 hours4 - 12 hoursMonitor by TLC, LC-MS, or other appropriate methods.
Table 2: Recommended Reaction Conditions for SPAAC with this compound and DBCO
ParameterRecommended RangeOptimal/Typical ValueNotes
Reactant Ratio
Azide:DBCO1:1 to 1:31:1.5A modest excess of the DBCO reagent is often used.
Reaction Conditions
SolventAqueous buffer/organicPBS, pH 7.4; DMSOEnsure the solvent can solubilize both reactants.
Temperature4 - 37 °CRoom TemperatureReactions are typically efficient at ambient temperature.
Reaction Time1 - 12 hours2 - 4 hoursGenerally faster than CuAAC. Monitor progress to determine the optimal time.
Purification
MethodChromatography/DialysisSize-Exclusion (SEC)SEC is effective for removing unreacted PEGylated linkers and other small molecules.[]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating this compound to an alkyne-containing molecule.

CuAAC_Protocol cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_azide 1. Dissolve this compound (1.0 eq.) in reaction buffer. prep_alkyne 2. Dissolve alkyne-molecule (1.1 eq.) in reaction buffer. prep_azide->prep_alkyne prep_cu 3. Prepare fresh 100 mM CuSO₄ solution. prep_alkyne->prep_cu prep_asc 4. Prepare fresh 1 M Sodium Ascorbate solution. prep_cu->prep_asc prep_ligand 5. Prepare 50 mM THPTA solution. prep_asc->prep_ligand mix_reactants 6. Combine azide and alkyne solutions. prep_ligand->mix_reactants add_catalyst 7. Add CuSO₄ and THPTA. (Final [Cu] = 100 µM, [THPTA] = 500 µM) mix_reactants->add_catalyst initiate 8. Initiate with Sodium Ascorbate. (Final [Ascorbate] = 500 µM) add_catalyst->initiate react 9. Stir at room temperature for 4-12 hours. initiate->react monitor 10. Monitor reaction by LC-MS. react->monitor purify 11. Purify by Size-Exclusion Chromatography. monitor->purify characterize 12. Characterize the final product. purify->characterize

Caption: Experimental workflow for a typical CuAAC reaction.

Detailed Steps:

  • Prepare Reactant Solutions:

    • Dissolve this compound (1.0 equivalent) in your chosen reaction buffer (e.g., PBS, pH 7.4).

    • Dissolve the alkyne-containing molecule (1.1 equivalents) in the same buffer.

  • Prepare Catalyst and Reducing Agent:

    • Prepare a fresh stock solution of CuSO₄·5H₂O (e.g., 100 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

    • Prepare a stock solution of a copper-chelating ligand such as THPTA (e.g., 50 mM in water).

  • Set up the Reaction:

    • In a reaction vessel, combine the solution of this compound and the alkyne-containing molecule.

    • Add the THPTA solution to the reaction mixture, followed by the CuSO₄ solution. The final concentrations should be approximately 100 µM for CuSO₄ and 500 µM for THPTA.[1]

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of about 500 µM.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature with stirring for 4-12 hours.

    • Monitor the reaction progress by an appropriate analytical technique such as LC-MS or TLC.

  • Purification:

    • Once the reaction is complete, purify the conjugate. For PEGylated molecules, size-exclusion chromatography (SEC) is often effective at removing unreacted starting materials and catalyst.[] Dialysis can also be used for large biomolecules.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for the copper-free conjugation of this compound to a DBCO-containing molecule.

SPAAC_Protocol cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_azide 1. Dissolve this compound (1.0 eq.) in reaction buffer (e.g., PBS). prep_dbco 2. Dissolve DBCO-molecule (1.5 eq.) in a compatible solvent (e.g., DMSO). prep_azide->prep_dbco mix_reactants 3. Add the DBCO solution to the azide solution. prep_dbco->mix_reactants react 4. Stir at room temperature for 2-4 hours. mix_reactants->react monitor 5. Monitor reaction by LC-MS. react->monitor purify 6. Purify by Size-Exclusion Chromatography. monitor->purify characterize 7. Characterize the final product. purify->characterize

Caption: Experimental workflow for a typical SPAAC reaction.

Detailed Steps:

  • Prepare Reactant Solutions:

    • Dissolve this compound (1.0 equivalent) in an appropriate aqueous buffer (e.g., PBS, pH 7.4).

    • Dissolve the DBCO-containing molecule (1.5 equivalents) in a compatible solvent. DBCO reagents are often first dissolved in a small amount of an organic solvent like DMSO before being added to the aqueous reaction mixture.

  • Set up the Reaction:

    • Add the solution of the DBCO-containing molecule to the solution of this compound.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature with gentle mixing for 2-4 hours.

    • Monitor the reaction progress by an appropriate analytical technique such as LC-MS.

  • Purification:

    • Once the reaction is complete, purify the conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove any unreacted starting materials.[]

References

Technical Support Center: Preventing Steric Hindrance with Azido-PEG4-Amido-Tris

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG4-Amido-Tris. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent issues related to steric hindrance during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a hydrophilic, polyethylene (B3416737) glycol (PEG)-based linker molecule.[1] Its structure includes a four-unit PEG spacer, an azide (B81097) group for "click chemistry," and a tris moiety with three hydroxyl groups.[1] This compound is primarily used in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] The PEG4 spacer helps to improve the solubility and pharmacokinetic properties of the resulting conjugate.[1][3]

Q2: What is steric hindrance and how can it affect my experiments with this compound?

Steric hindrance is a phenomenon where the size and shape of molecules impede a chemical reaction.[3] In the context of bioconjugation with this compound, the PEG chain or the biomolecule it is attached to can physically block the reactive azide group from accessing its target alkyne group on another molecule. This can lead to lower-than-expected conjugation efficiency and reduced biological activity of the final product.[3]

Q3: My click chemistry reaction with this compound has a low yield. Could this be due to steric hindrance?

Yes, low reaction yield is a common indication of steric hindrance. Bulky molecules or functional groups near the azide or the alkyne it is intended to react with can physically block the reactive sites, slowing down or preventing the reaction. The PEG4 linker is designed to provide spacing and reduce this effect, but in sterically crowded environments, it might not be sufficient.

Q4: How does the PEG4 length of this compound help in overcoming steric hindrance?

The defined length of the PEG4 spacer (approximately 1.4 nm) provides critical spatial separation between the conjugated molecules.[3] This separation can help to overcome the steric barriers that might otherwise prevent the reactive ends of the molecules from interacting effectively. Longer PEG chains can provide a greater steric shield, which can be beneficial in some cases, but may be disadvantageous in others where a more compact conjugate is desired.[4]

Q5: I am observing aggregation of my final conjugate. Is this related to steric hindrance or the PEG linker?

Aggregation can be a consequence of insufficient PEGylation or the hydrophobic nature of the payload molecule.[3] While the PEG4 linker in this compound enhances hydrophilicity, if the overall conjugate is still too hydrophobic, it can lead to aggregation.[3][5] Steric hindrance can contribute to this by preventing efficient conjugation, leading to a lower degree of PEGylation than intended.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Conjugation Efficiency Steric Hindrance: The reactive azide group on the this compound linker is sterically hindered by bulky groups on the binding partner.- Optimize Reaction Conditions: Increase the reaction time or temperature to provide more energy for the molecules to overcome the steric barrier. - Increase Molar Excess: Use a higher molar excess of the less sterically hindered reaction partner to increase the probability of a successful reaction. - Consider a Longer Linker: If steric hindrance is significant, a linker with a longer PEG chain (e.g., PEG8, PEG12) may be necessary to provide greater separation between the conjugated molecules.[1][5]
Incorrect Stoichiometry: The molar ratio of azide to alkyne is not optimal.- Carefully calculate and ensure the correct molar ratios of your reactants. A slight excess of one component can sometimes drive the reaction to completion.
Suboptimal Reaction Conditions: The pH, temperature, or solvent system is not ideal for the click chemistry reaction.- For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Ensure the use of a copper(I) source and a suitable ligand. The reaction is typically performed in aqueous buffers. - For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction is copper-free and generally tolerant of a wider range of conditions. However, ensure the solvent is compatible with both reactants.
Final Conjugate is Inactive or Shows Reduced Activity Steric Hindrance at the Binding Site: The conjugated this compound and its payload are sterically blocking the active site of the target biomolecule.- Linker Length Optimization: The PEG4 linker may be too short, causing the payload to interfere with the biological target. Consider a longer PEG linker to provide more distance. Conversely, in some cases, a shorter linker might be more favorable.[1] - Alternative Conjugation Site: If possible, choose a conjugation site on the biomolecule that is further away from the active or binding site.
Conjugate Aggregation Insufficient PEGylation: The degree of PEGylation is not sufficient to overcome the hydrophobicity of the payload.- Increase Molar Excess of this compound: Drive the conjugation reaction to a higher degree of completion. - Purification: Ensure that the final product is properly purified to remove any unreacted hydrophobic starting materials.
Hydrophobic Payload: The molecule being conjugated is highly hydrophobic.- The hydrophilic PEG4 spacer is designed to mitigate this, but for extremely hydrophobic molecules, a longer or branched PEG linker might be necessary.[6]

Quantitative Data Summary

The length of the PEG linker is a critical parameter that influences the physicochemical and biological properties of bioconjugates.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylatedReference Molecule
No PEG~8.51.0Non-binding IgG-MMAE
PEG2~7.00.82Non-binding IgG-MMAE
PEG4 ~5.5 0.65 Non-binding IgG-MMAE

Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.[1]

Table 2: Effect of PEG Linker Length on Receptor Binding Affinity

PEG Linker LengthIC50 (nM)Target Receptor
PEG22.9 ± 0.3Gastrin-Releasing Peptide Receptor (GRPR)
PEG4 5.4 ± 0.4 Gastrin-Releasing Peptide Receptor (GRPR)
PEG66.8 ± 0.5Gastrin-Releasing Peptide Receptor (GRPR)

Data from a study on 68Ga-NOTA-RM26 binding to the Gastrin-Releasing Peptide Receptor (GRPR). In this specific case, shorter PEG linkers resulted in a lower IC50 value, indicating higher binding affinity.[3]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating an alkyne-containing molecule to this compound.

Materials:

  • This compound

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve this compound in the reaction buffer to a final concentration of 1-10 mM.

    • Dissolve the alkyne-containing molecule in a compatible solvent (e.g., DMSO) to a stock concentration of 10-100 mM.

  • Prepare Catalyst Premix:

    • Prepare a 50 mM solution of CuSO₄ in water.

    • Prepare a 250 mM solution of sodium ascorbate in water (prepare fresh).

    • (Optional) Prepare a 50 mM solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound solution with the alkyne-containing molecule. A molar excess of one reactant may be used to drive the reaction.

    • Add the THPTA solution (if used) to a final concentration of 1-2 mM.

    • Add the CuSO₄ solution to a final concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light if any of the components are light-sensitive.

  • Purification:

    • Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted starting materials and catalyst.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a general method for conjugating a strained alkyne (e.g., DBCO)-containing molecule to this compound.

Materials:

  • This compound

  • DBCO-containing molecule of interest

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve this compound in the reaction buffer to a final concentration of 1-10 mM.

    • Dissolve the DBCO-containing molecule in a compatible solvent (e.g., DMSO) to a stock concentration of 10-100 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound solution with the DBCO-containing molecule. A 1.5- to 10-fold molar excess of one reactant is often used.[7]

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[8]

  • Purification:

    • Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted starting materials.

Visualizations

Steric_Hindrance_Concept cluster_0 Scenario 1: Steric Hindrance cluster_1 Scenario 2: Overcoming Hindrance with PEG4 Molecule_A Molecule A (Bulky) Linker_Azide Azido-PEG4 Molecule_A->Linker_Azide Molecule_B Molecule B (Alkyne) Linker_Azide->Molecule_B Molecule_A2 Molecule A (Bulky) Linker_Azide2 Azido-PEG4 Molecule_A2->Linker_Azide2 Molecule_B2 Molecule B (Alkyne) Linker_Azide2->Molecule_B2

Caption: Conceptual diagram of steric hindrance and the role of the PEG4 spacer.

Experimental_Workflow start Start: Prepare Reactants prepare_azido Dissolve this compound in Reaction Buffer start->prepare_azido prepare_alkyne Dissolve Alkyne/DBCO Molecule in Compatible Solvent start->prepare_alkyne combine Combine Reactants in Reaction Vessel prepare_azido->combine prepare_alkyne->combine add_catalyst Add Catalyst (CuAAC) or Incubate Directly (SPAAC) combine->add_catalyst incubate Incubate at RT or 4°C add_catalyst->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify analyze Analyze Final Product (e.g., SDS-PAGE, MS) purify->analyze end End: Characterized Conjugate analyze->end

Caption: General experimental workflow for bioconjugation using this compound.

References

Addressing copper catalyst cytotoxicity in CuAAC with Azido-PEG4-Amido-Tris

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on mitigating copper catalyst cytotoxicity during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) experiments, with a focus on applications involving Azido-PEG4-Amido-Tris. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your bioconjugation studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of cytotoxicity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions on live cells?

A1: The primary cause of cytotoxicity in CuAAC is the copper(I) catalyst.[1] This toxicity stems from the generation of reactive oxygen species (ROS) when the Cu(I) ion, in the presence of a reducing agent like sodium ascorbate (B8700270), reacts with molecular oxygen.[1][2] ROS can inflict significant oxidative stress on cells, leading to damage of essential components such as lipids, proteins, and DNA, which can ultimately trigger programmed cell death (apoptosis).[1][2] Copper ions at micromolar concentrations can cause severe cellular damage or death.[2]

Q2: What is this compound and what is its function in this context?

A2: this compound is a polyethylene (B3416737) glycol (PEG)-based linker molecule.[3][4] It contains an azide (B81097) group that serves as a reactive handle for click chemistry.[3][4] In a CuAAC reaction, the azide group on this linker will covalently bond with an alkyne-functionalized molecule.[3] The PEG4 component is a hydrophilic spacer that increases solubility in aqueous environments, and the "Tris" portion provides a scaffold with hydroxyl groups for further modifications.[4][5] It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][6] It is a reactant in the click reaction and does not inherently mitigate copper cytotoxicity.

Q3: What are the main strategies to reduce or eliminate copper-induced cytotoxicity in cell-based CuAAC experiments?

A3: There are three primary strategies to address copper toxicity:

  • Ligand-Assisted CuAAC: This is the most common approach for reducing cytotoxicity while retaining the benefits of CuAAC. Specific chelating ligands are added to the reaction to stabilize the copper(I) ion.[2][7] These ligands protect the copper from oxidation, reduce its toxic effects, and can simultaneously accelerate the reaction rate.[7][8]

  • Copper-Free Click Chemistry: This involves using alternative bioorthogonal reactions that do not require a copper catalyst.[1] The most prominent example is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which utilizes strained cyclooctynes (e.g., DBCO, BCN) that react spontaneously with azides.[9]

  • Post-Reaction Copper Removal: For applications where the final product is collected and used in subsequent cell-based assays, residual copper can be removed after the reaction is complete.[10] This is less applicable for direct in situ labeling but crucial for preparing bioconjugates ex vivo.

Q4: How do copper-chelating ligands reduce cytotoxicity and which ones are commonly used?

A4: Copper-chelating ligands coordinate with the copper(I) ion, forming a complex that stabilizes it against oxidation and disproportionation.[8] This stabilization reduces the generation of harmful ROS and prevents the copper from binding non-specifically to proteins and other biomolecules, thereby lowering its toxicity.[2][7] Commonly used ligands include THPTA, BTTAA, and TBTA.[7][11] L-histidine has also been shown to form a complex with copper that exhibits low toxicity and is an effective catalyst for CuAAC on live cells.[2][12]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High Cell Death or Low Viability Post-Labeling 1. Copper concentration is too high. 2. Inadequate copper chelation. 3. Long reaction/incubation time. 4. Cell line is particularly sensitive to oxidative stress.1. Titrate Copper: Perform a dose-response experiment to find the lowest effective copper concentration (typically 50-100 µM).[13] 2. Select an Appropriate Ligand: Use a biocompatible, water-soluble ligand like BTTAA or THPTA at a 5:1 ligand-to-copper molar ratio.[14] BTTAA is noted for its very low cytotoxicity.[7][11] 3. Optimize Reaction Time: Reduce the incubation time to the minimum required for sufficient labeling (e.g., 10-30 minutes).[15] 4. Consider Copper-Free Click Chemistry: For highly sensitive systems, switch to a SPAAC reaction using a strained alkyne reagent instead of a terminal alkyne and copper catalyst.[9]
Low or No Labeling Efficiency 1. Copper catalyst (Cu(I)) has been oxidized to inactive Cu(II). 2. Insufficient concentration of reactants (azide or alkyne). 3. Deactivation of the catalyst by components in the media or intracellularly (e.g., biothiols).[15]1. Use Fresh Reducing Agent: Prepare sodium ascorbate solution fresh just before use. 2. Use an Accelerating Ligand: Ligands like BTTAA not only reduce toxicity but also dramatically increase the reaction rate.[11][16] 3. Increase Reactant Concentration: If non-toxic, increase the concentration of the this compound and/or the alkyne-modified molecule. 4. Wash Cells: Before labeling, wash cells with buffer (e.g., PBS) to remove potentially interfering media components.
High Background or Non-Specific Staining 1. Aggregation of labeling reagents. 2. Insufficient washing after the reaction. 3. Residual copper causing non-specific interactions.1. Ensure Reagent Solubility: Use a water-soluble ligand like THPTA or BTTAA.[11] Ensure your azide and alkyne reagents are fully dissolved before adding to cells. 2. Optimize Wash Steps: Increase the number and duration of wash steps after the labeling reaction is complete. 3. Add a Chelator Post-Reaction: After the final wash, briefly incubate with a solution of a copper chelator like EDTA (1-5 mM) to sequester any remaining copper ions.[10]

Data Presentation: Comparison of Common CuAAC Ligands

The choice of ligand is critical for balancing reaction efficiency and cell viability. The following table summarizes key properties of commonly used ligands.

PropertyBTTAATHPTATBTAL-Histidine
Cytotoxicity Very Low[7]Moderate[7]High[7]Very Low[12]
Reaction Kinetics Very High[7]Moderate[7]Very High[7]Effective[12]
Water Solubility Moderate[7]HighLow[2]High
Biocompatibility Very HighModerate[7]Low[7]High[12]
Primary Use Case In vivo / Live Cell LabelingAqueous Synthesis / Live Cell LabelingOrganic Synthesis / Ex vivoLive Cell Labeling

Mandatory Visualizations

Signaling & Workflow Diagrams

G cluster_0 CuAAC Reaction Components cluster_1 Cellular Impact Cu Cu(I) Catalyst ROS Reactive Oxygen Species (ROS) Cu->ROS catalyzes Ascorbate Reducing Agent (e.g., Ascorbate) Ascorbate->ROS O2 Molecular Oxygen (O₂) O2->ROS Stress Oxidative Stress ROS->Stress Damage Damage to DNA, Proteins, Lipids Stress->Damage Death Cell Death (Apoptosis) Damage->Death

G cluster_0 Ligand-Assisted CuAAC cluster_1 Copper-Free SPAAC start Goal: Covalent Labeling with this compound q1 Is the cellular system sensitive to copper? start->q1 c1 Choose Biocompatible Ligand (e.g., BTTAA, THPTA) q1->c1 No / Tolerant s1 Synthesize or Procure Strained Alkyne Reagent (e.g., DBCO, BCN) q1->s1 Yes / Sensitive c2 Titrate Cu(II) & Ascorbate (e.g., 50-100 µM) c1->c2 c3 Minimize Reaction Time c2->c3 s2 React Directly with This compound s1->s2 s3 No Catalyst or Reducing Agent Needed s2->s3

G A 1. Seed cells in a 96-well plate and allow to adhere. B 2. Treat cells with varying concentrations of CuAAC reagents (Copper, Ligand, Ascorbate). A->B C 3. Incubate for the intended reaction duration (e.g., 30 min). B->C D 4. Wash cells and add fresh media. C->D E 5. Add MTT reagent to all wells and incubate (e.g., 2-4 hours). D->E F 6. Solubilize formazan (B1609692) crystals with DMSO or other solvent. E->F G 7. Read absorbance (e.g., at 570 nm). F->G H 8. Calculate % cell viability relative to untreated controls. G->H

Experimental Protocols

Protocol 1: Ligand-Assisted CuAAC Labeling of Live Cells

This protocol provides a general framework for labeling live cells using this compound and an alkyne-functionalized biomolecule.

Materials:

  • Cells pre-treated with an alkyne-containing metabolic label.

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Ligand (e.g., BTTAA or THPTA)

  • Phosphate-Buffered Saline (PBS) or other appropriate buffer.

Procedure:

  • Reagent Preparation (Prepare fresh):

    • Copper Stock (10 mM): Dissolve CuSO₄ in water.

    • Ligand Stock (50 mM): Dissolve ligand in water or DMSO.

    • Azide Stock (10 mM): Dissolve this compound in water or DMSO.

    • Ascorbate Stock (100 mM): Dissolve sodium ascorbate in water immediately before use.

  • Cell Preparation:

    • Culture your cells that have been pre-labeled with an alkyne probe.

    • Gently wash the cells twice with ice-cold PBS to remove media components.

  • Labeling Reaction:

    • Prepare the "Click-iT®" reaction cocktail. For a final volume of 1 mL and a final copper concentration of 100 µM, add reagents in the following order to prevent precipitation:

      • 950 µL PBS

      • 10 µL of 10 mM Azide Stock (Final: 100 µM)

      • 10 µL of 10 mM Copper Stock (Final: 100 µM)

      • 10 µL of 50 mM Ligand Stock (Final: 500 µM, maintains 5:1 ratio)

    • Vortex the mixture gently.

    • Add 20 µL of 100 mM Sodium Ascorbate Stock (Final: 2 mM) to the cocktail immediately before adding to cells. Mix gently.

  • Incubation:

    • Aspirate the PBS from the cells and add the complete reaction cocktail.

    • Incubate the cells for 15-30 minutes at room temperature, protected from light.

  • Washing:

    • Aspirate the reaction cocktail.

    • Wash the cells three times with PBS to remove excess reagents.

  • Downstream Analysis:

    • The cells are now ready for fixation, lysis, or fluorescence imaging, depending on the experimental goal.

Protocol 2: Assessing Copper Cytotoxicity with an MTT Assay

This protocol determines the cytotoxic effect of your CuAAC reaction components on a specific cell line.[12][17]

Materials:

  • Human liver carcinoma (HepG2) cells or other cell line of interest.[17]

  • 96-well cell culture plates.

  • CuAAC reagents (CuSO₄, Ligand, Sodium Ascorbate).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the complete CuAAC cocktail (Copper + Ligand + Ascorbate) in cell culture medium. A typical concentration range to test for copper is 0 to 500 µM.[17][18]

    • Include controls: untreated cells (media only), cells with ligand only, and cells with ascorbate only.

    • Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells.

  • Incubation: Incubate the plate for the desired time (e.g., 30 minutes for acute exposure, or up to 48 hours to mimic longer-term effects).[17]

  • MTT Addition:

    • Aspirate the treatment medium.

    • Add 100 µL of fresh medium and 10 µL of MTT stock solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Mix gently on an orbital shaker for 10-15 minutes to dissolve the crystals.

  • Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as: (Absorbance of treated cells / Absorbance of untreated control) x 100%.

    • Plot the viability against the copper concentration to determine the IC₅₀ (the concentration that causes 50% reduction in cell viability).[17]

Protocol 3: Post-Reaction Removal of Copper Catalyst

This protocol is for applications where a bioconjugate is produced ex vivo and needs to be purified from the copper catalyst before being used in a biological system.

Materials:

  • Bioconjugate solution post-CuAAC reaction.

  • Ethylenediaminetetraacetic acid (EDTA) solution (0.5 M, pH 8.0).

  • Dialysis tubing or centrifugal filter units with an appropriate molecular weight cutoff (MWCO).

  • Copper-chelating resin (e.g., Cuprisorb™).[10]

Method 1: Chelation and Dialysis/Filtration [10]

  • Quench Reaction: Add EDTA to the reaction mixture to a final concentration of 10-20 mM to chelate the copper ions.[10]

  • Purification:

    • Dialysis: Transfer the quenched reaction mixture to dialysis tubing and dialyze against a large volume of buffer (e.g., PBS) with several buffer changes over 24-48 hours.

    • Centrifugal Filtration: Alternatively, use a centrifugal filter unit with a MWCO significantly smaller than your bioconjugate. Add buffer, concentrate the sample, and repeat multiple times to wash away the copper-EDTA complex.

Method 2: Adsorption on a Resin [19][20]

  • Select Resin: Choose a copper-adsorbing resin. For biomolecules, be cautious as some resins may non-specifically bind your product.[10]

  • Batch Method: Add the resin directly to the reaction mixture and stir for 1-2 hours. Remove the resin by filtration or centrifugation.

  • Column Method: Pack the resin into a small column. Pass the reaction mixture through the column, allowing the resin to capture the copper catalyst. Collect the flow-through containing your purified bioconjugate. This is a common method for polymer purification.[20][21]

References

Side reactions to consider with Azido-PEG4-Amido-Tris

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Azido-PEG4-Amido-Tris in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a heterobifunctional linker primarily used in bioconjugation and drug development.[1] Its key feature is the terminal azide (B81097) group, which allows for covalent modification of molecules containing alkyne groups via "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] It is commonly employed as a linker in Proteolysis Targeting Chimeras (PROTACs).

Q2: What are the main functional components of this compound and their roles?

The molecule consists of three key components:

  • Azide group (-N₃): This is the reactive handle for "click chemistry" ligation with alkyne-containing molecules.

  • PEG4 linker (- (OCH₂CH₂)₄ -): The polyethylene (B3416737) glycol spacer enhances hydrophilicity and provides a flexible connection between conjugated molecules.[4]

  • Amido-Tris group: The amide bond provides a stable connection to the Tris (tris(hydroxymethyl)aminomethane) core. The three hydroxyl (-OH) groups on the Tris moiety enhance water solubility and can serve as potential sites for further chemical modification.

Q3: Can the azide group in this compound undergo side reactions other than cycloaddition?

Yes, the azide group can participate in other reactions, which should be considered during experimental design:

  • Reduction to an Amine: Azides can be reduced to primary amines in the presence of reducing agents like dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or through catalytic hydrogenation.[5][6] This is a common consideration when working with biomolecules that require reducing conditions to maintain their activity.

  • Staudinger Ligation: In the presence of phosphines (e.g., triphenylphosphine), the azide can undergo a Staudinger reaction to form an aza-ylide, which upon aqueous workup, yields a primary amine and a phosphine (B1218219) oxide.[7] This is a bioorthogonal reaction and could be a potential side reaction if phosphine-containing reagents are present in the reaction mixture.

Q4: Is the amide bond in this compound stable?

Amide bonds are generally very stable under a wide range of conditions, which is why they are frequently used in chemical linkers for bioconjugation.[8][9] They are significantly more resistant to hydrolysis compared to ester bonds. However, extreme pH conditions or the presence of potent proteases could potentially lead to cleavage, though this is not a common issue in typical bioconjugation protocols.

Q5: Can the Tris moiety participate in side reactions?

The Tris core is generally stable, but its functional groups can be reactive under certain conditions:

  • Reaction with Aldehydes: As a primary amine (in its core structure before amide linkage formation), Tris can react with aldehydes.[10] While the primary amine in this compound is capped as an amide, this reactivity is a general consideration for Tris buffers.

  • Oxidation: In the presence of hydroxyl radicals, the hydroxymethyl groups of Tris can be oxidized to produce formaldehyde (B43269).[11][12] This is relevant in experiments where reactive oxygen species might be generated.

  • Reaction with Acrolein: The primary amine of Tris buffer can react with acrolein-adducted proteins, potentially leading to adduct instability.[13]

Troubleshooting Guide

This guide addresses common issues encountered during bioconjugation reactions using this compound.

Issue 1: Low or No Product Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Potential Cause Troubleshooting Steps
Inactive Copper Catalyst The active catalyst is Cu(I), which can be oxidized to inactive Cu(II). Ensure fresh reducing agent (e.g., sodium ascorbate) is used. Degas all solutions to remove oxygen.
Poor Reagent Quality Verify the purity and integrity of your alkyne-containing molecule and the this compound linker.
Suboptimal Reaction Conditions Optimize pH (typically 7-8), temperature, and reactant concentrations. Ensure the use of a compatible solvent system.
Copper Chelation Some biomolecules or buffers can chelate copper, making it unavailable for catalysis. Consider using a copper-stabilizing ligand like TBTA or THPTA.[14]
Issue 2: Side Product Formation in CuAAC Reactions
Side Product Mitigation Strategy
Alkyne Homodimerization (Glaser Coupling) This is an oxidative coupling of the terminal alkyne. Minimize this by maintaining anaerobic conditions and using an adequate amount of reducing agent.
Oxidative Damage to Biomolecules Reactive oxygen species (ROS) can be generated by the Cu(I)/Cu(II) cycle. Use a copper-stabilizing ligand and thoroughly degas all solutions to protect sensitive amino acid residues.
Issue 3: Low Yield in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Potential Cause Troubleshooting Steps
Steric Hindrance The bulky nature of some strained alkynes (e.g., DBCO, BCN) can lead to slower reaction rates or lower yields if the azide is in a sterically hindered environment. Consider using a longer PEG linker if possible.
Incorrect Reaction Conditions While catalyst-free, SPAAC is still sensitive to solvent and temperature. Ensure optimal conditions for your specific strained alkyne.
Hydrolysis of Strained Alkyne Some strained alkynes can be susceptible to hydrolysis over long reaction times. Monitor the reaction progress and consider optimizing the reaction time.
Thiol-yne Side Reaction Strained alkynes can sometimes react with free thiols (cysteine residues) in proteins, leading to off-target labeling.[15] If this is suspected, consider capping free thiols with a reagent like iodoacetamide (B48618) prior to the SPAAC reaction.

Quantitative Data Summary

The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility. The following table provides a comparative overview of their performance.

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Reaction Rate Very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹)[16]Slower than CuAAC (rate is highly dependent on the strained alkyne used, typically 100-fold slower)[14]
Biocompatibility Limited for in vivo applications due to copper cytotoxicity.[3]Excellent biocompatibility, ideal for live-cell and in vivo applications.[16]
Catalyst Requirement Requires a Cu(I) catalyst and a reducing agent.Catalyst-free.[17]
Common Alkyne Partner Terminal alkynesStrained cyclooctynes (e.g., DBCO, BCN)[2]
Primary Side Reactions Alkyne homodimerization, oxidative damage to biomolecules.Potential for thiol-yne reaction with free cysteines.[15]

Experimental Protocol: Labeling a Protein with an Alkyne-Containing Fluorophore via CuAAC

This protocol describes a general procedure for conjugating an alkyne-functionalized fluorescent dye to a protein that has been pre-functionalized with this compound (assuming the azide linker has been attached to the protein via an appropriate reactive group, e.g., an NHS ester).

Materials:

  • Azide-functionalized protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Alkyne-functionalized fluorophore.

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand stock solution (e.g., 50 mM in water).

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared).

  • Desalting column for purification.

Procedure:

  • Protein and Dye Preparation:

    • Prepare a solution of the azide-functionalized protein at a concentration of 1-5 mg/mL in a reaction buffer (e.g., PBS, pH 7.4).

    • Dissolve the alkyne-functionalized fluorophore in a minimal amount of a compatible organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).

  • Preparation of the Catalyst Premix:

    • In a microcentrifuge tube, combine the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. For example, mix 1 µL of 50 mM CuSO₄ with 5 µL of 50 mM THPTA.

  • Conjugation Reaction:

    • To the azide-functionalized protein solution, add the alkyne-functionalized fluorophore stock solution to achieve a 2- to 5-fold molar excess of the dye over the protein.

    • Add the CuSO₄/ligand premix to the reaction mixture to a final copper concentration of 50-100 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Purify the protein-dye conjugate from excess reagents using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (e.g., at 280 nm) and the fluorophore at its maximum absorbance wavelength.

Visualizations

Side_Reactions_of_Azide_Group cluster_click Primary 'Click' Reactions cluster_side Potential Side Reactions Azido_PEG_Linker This compound CuAAC CuAAC Azido_PEG_Linker->CuAAC + Terminal Alkyne + Cu(I) Catalyst SPAAC SPAAC Azido_PEG_Linker->SPAAC + Strained Alkyne Reduction Reduction Azido_PEG_Linker->Reduction + Reducing Agent (e.g., DTT, TCEP) Staudinger Staudinger Ligation Azido_PEG_Linker->Staudinger + Phosphine Triazole_Product Triazole_Product CuAAC->Triazole_Product 1,4-Disubstituted Triazole SPAAC->Triazole_Product Primary_Amine Primary_Amine Reduction->Primary_Amine Primary Amine Staudinger->Primary_Amine

Caption: Potential reaction pathways of the azide group in this compound.

CuAAC_Troubleshooting Start Low/No CuAAC Product Cause1 Inactive Cu(I) Catalyst? Start->Cause1 Cause2 Side Reactions? Start->Cause2 Cause3 Suboptimal Conditions? Start->Cause3 Solution1 Use fresh reducing agent Degas solutions Cause1->Solution1 Solution Solution2 Maintain anaerobic conditions Use Cu-stabilizing ligand Cause2->Solution2 Solution Solution3 Optimize pH, temperature, and concentrations Cause3->Solution3 Solution

Caption: Troubleshooting workflow for low yield in CuAAC reactions.

References

Technical Support Center: Purification of Azido-PEG4-Amido-Tris Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Azido-PEG4-Amido-Tris conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect after a conjugation reaction with this compound?

The reaction mixture after conjugation will typically contain the desired this compound conjugate, as well as unreacted starting materials such as the native protein or peptide, excess this compound linker, and potentially byproducts from the conjugation reaction. In cases of non-specific conjugation, you may also have a heterogeneous mixture of products with varying degrees of PEGylation (e.g., mono-, di-, or multi-conjugated species) and positional isomers.

Q2: Which purification technique is best for my this compound conjugate?

The optimal purification technique depends on the properties of your conjugate and the impurities you need to remove.

  • Size Exclusion Chromatography (SEC) is effective for separating the larger conjugate from smaller, unreacted this compound linkers.[1] It is a good initial step for cleanup.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers high resolution and is excellent for separating conjugates with different degrees of PEGylation or positional isomers based on hydrophobicity.[2]

  • Ion Exchange Chromatography (IEX) separates molecules based on charge. Since PEGylation can shield surface charges on a protein, IEX can be used to separate the conjugate from the unreacted protein.[3]

  • Hydrophobic Interaction Chromatography (HIC) is another option that separates based on hydrophobicity and can be used to resolve different PEGylated species.[3]

  • Tangential Flow Filtration (TFF) is useful for concentrating the sample and removing small molecule impurities, and can be a scalable method.

Q3: Is the azide (B81097) group on the this compound linker stable during purification?

The azide group is generally stable under most chromatographic conditions, including a pH range of 4 to 12.[4] However, it is sensitive to certain chemicals. Avoid using reducing agents, especially those containing thiols (e.g., dithiothreitol (B142953) (DTT), β-mercaptoethanol), in your buffers as they can reduce the azide group.[5] Also, avoid strong acids which can degrade the azide.[5]

Q4: Can the Tris component of the linker affect the purification process?

The tris(hydroxymethyl)aminomethane (Tris) component is generally biochemically inert. However, Tris buffer is known to sometimes interact with and stabilize proteins, which could be beneficial.[6][7] It can also be used to reduce non-specific adsorption of proteins to surfaces in some applications.[8] In most standard purification protocols, the Tris moiety of the conjugate is unlikely to cause significant issues.

Q5: My this compound conjugate is poorly soluble. What can I do?

The PEG4 linker is intended to improve hydrophilicity.[9] If you are experiencing solubility issues, it might be related to the conjugated molecule itself. Consider adjusting the pH or ionic strength of your buffers. For RP-HPLC, ensuring your conjugate is fully dissolved in the initial mobile phase is critical; a small amount of an organic solvent like DMSO or acetonitrile (B52724) may be necessary.

Troubleshooting Guides

Troubleshooting Poor Yield
SymptomPossible CauseSuggested Solution
Low recovery of conjugate after chromatography Non-specific adsorption to the column matrix: The conjugate is irreversibly binding to the stationary phase.For SEC, ensure the column is well-equilibrated. Consider using a buffer with higher ionic strength.[10] For RP-HPLC, try a different column chemistry (e.g., C4 instead of C18 for large proteins) or modify the mobile phase.[11]
Precipitation on the column: The conjugate is not soluble in the mobile phase.Confirm the solubility of your conjugate in the chosen buffers. For RP-HPLC, you may need to adjust the gradient or add solubilizing agents.[11]
Product degradation: The conjugate is unstable under the purification conditions (e.g., pH, temperature, organic solvents).Investigate the stability of your conjugate under various conditions. Consider using a faster purification method or adding stabilizers to your buffers.[11]
Loss of conjugate during TFF/Dialysis Incorrect Membrane Cutoff: The molecular weight cutoff (MWCO) of the membrane is too large.Ensure the MWCO of the membrane is significantly smaller than the molecular weight of your conjugate (typically 3-5 times smaller).[10]
Non-specific binding to the membrane: The conjugate is adsorbing to the membrane surface.Pre-condition the membrane as per the manufacturer's instructions. Use membranes known for low protein binding (e.g., regenerated cellulose).[10]
Troubleshooting Poor Purity / Separation
SymptomPossible CauseSuggested Solution
Co-elution of conjugate and unreacted protein/peptide Insufficient Resolution: The chosen method does not provide adequate separation based on the physicochemical differences.For SEC: This method may not be suitable if the size difference is small. For IEX: Optimize the salt gradient. A shallower gradient will improve resolution. For RP-HPLC: Optimize the organic solvent gradient. A shallower gradient around the elution time of the components can significantly improve resolution.[11] Experiment with different column stationary phases (e.g., C4, C8, C18).[12]
Presence of unreacted this compound linker in the final product Inefficient removal of small molecules. For SEC/Desalting: Ensure the column has a sufficient bed volume to separate the small linker from the larger conjugate. The sample volume should not exceed 30% of the column bed volume.[10] For TFF/Dialysis: Perform sufficient diafiltration or buffer exchange steps. Use a large volume of buffer (at least 100 times the sample volume for dialysis) and allow for adequate time.[10]
Broad peaks in HPLC chromatogram Non-optimal chromatographic conditions: Slow kinetics on the stationary phase.Increase the column temperature (e.g., to 40-60°C) to improve peak shape.[12] Optimize the flow rate.
Column overloading. Reduce the amount of sample injected onto the column.[10]
Presence of unexpected peaks in the final product Reaction byproducts or degradation: The conjugation reaction may have produced side products, or the conjugate may have degraded.Use LC-MS to identify the impurities. Optimize reaction conditions to minimize byproduct formation. Assess the stability of all components under the experimental conditions.[11]
Contamination from reagents or solvents. Use high-purity reagents and solvents. Run blank injections to check for system-related peaks.[11]

Data Presentation

Comparison of Common Purification Techniques
TechniquePrincipleResolutionThroughputBest For
Size Exclusion Chromatography (SEC) Separation by hydrodynamic radius (size)Low to MediumHighRemoving unreacted small molecule linkers from large conjugates.
Reverse-Phase HPLC (RP-HPLC) Separation by hydrophobicityHighLow to MediumSeparating species with different degrees of PEGylation and positional isomers. High-purity final polishing.
Ion Exchange Chromatography (IEX) Separation by net chargeMedium to HighMediumSeparating conjugates from unreacted, charged biomolecules.
Hydrophobic Interaction Chromatography (HIC) Separation by hydrophobicity (in high salt)Medium to HighMediumSeparating PEGylated species under non-denaturing conditions.
Tangential Flow Filtration (TFF) Separation by size using a semi-permeable membraneLowHighBuffer exchange, desalting, and concentrating samples.

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This protocol is a starting point for removing unreacted this compound linker from a protein conjugate.

  • Column and Buffer Preparation:

    • Select an SEC column with a fractionation range appropriate for your conjugate's molecular weight.

    • Prepare a suitable elution buffer, typically a phosphate (B84403) or Tris-buffered saline (e.g., PBS, pH 7.4). Ensure the buffer is filtered and degassed. Note: Avoid buffers containing reducing agents like DTT if the azide group needs to be preserved.[5]

    • Equilibrate the column with at least two column volumes (CVs) of the elution buffer at the desired flow rate.

  • Sample Preparation:

    • Concentrate the reaction mixture if necessary.

    • Filter the sample through a 0.22 µm filter to remove any precipitates.

  • Chromatography:

    • Inject the sample onto the column. The sample volume should ideally be less than 5% of the total column volume for optimal resolution.

    • Elute the sample isocratically with the elution buffer at a constant flow rate.

    • Monitor the elution profile using UV absorbance (e.g., at 280 nm for proteins).

    • Collect fractions. The conjugate, being larger, should elute first, followed by the smaller, unreacted linker.

  • Fraction Analysis:

    • Analyze the collected fractions by SDS-PAGE or analytical HPLC to identify those containing the purified conjugate.

    • Pool the desired fractions.

Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general method for the high-resolution purification of this compound conjugates.

  • System and Mobile Phase Preparation:

    • Column: A C4 or C18 column is a good starting point. C4 is often preferred for larger proteins, while C18 is suitable for peptides and small molecules.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Filter and degas both mobile phases.

  • Sample Preparation:

    • Dissolve the crude sample in a small amount of Mobile Phase A or a compatible solvent. Ensure complete dissolution.

    • Filter the sample through a 0.22 µm filter.

  • Chromatography:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

    • Inject the sample.

    • Elute the sample using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-60 minutes. A shallower gradient will provide better resolution.[11]

    • Monitor the elution using UV detection at an appropriate wavelength (e.g., 214 nm for peptide bonds, 280 nm for aromatic residues).

  • Fraction Analysis and Processing:

    • Collect fractions corresponding to the peaks of interest.

    • Analyze fractions by analytical LC-MS to confirm the identity and purity of the conjugate.

    • Pool the pure fractions and lyophilize to remove the mobile phase solvents.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Steps cluster_analysis Analysis & Final Product conjugation Conjugation Reaction sample_prep Sample Clarification (Centrifuge/Filter) conjugation->sample_prep sec Step 1: SEC (Bulk Impurity Removal) sample_prep->sec Crude Mixture rp_hplc Step 2: RP-HPLC (High-Resolution Polishing) sec->rp_hplc Partially Purified analysis Purity & Identity Check (SDS-PAGE, LC-MS) rp_hplc->analysis Purified Fractions final_product Lyophilization & Storage analysis->final_product

Caption: General workflow for the purification of this compound conjugates.

troubleshooting_logic start Poor Separation in HPLC cause1 Is the peak resolution low? start->cause1 cause2 Are peaks broad or tailing? start->cause2 cause3 Are there unexpected peaks? start->cause3 sol1a Optimize Gradient: Use a shallower gradient cause1->sol1a Yes sol1b Change Column: Try different stationary phase (C4/C18) cause1->sol1b Yes sol2a Increase Temperature: Run at 40-60°C cause2->sol2a Yes sol2b Reduce Sample Load cause2->sol2b Yes sol3a Analyze by LC-MS: Identify impurities cause3->sol3a Yes sol3b Check Reagent Purity: Run blanks cause3->sol3b Yes

References

Technical Support Center: Optimizing PROTAC Efficacy Through Linker Length Modulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the critical role of linker length in the formation of a productive PROTAC ternary complex.

Frequently Asked Questions (FAQs)

Q1: What is the function of the linker in a PROTAC, and why is its length so crucial for activity?

A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule designed to hijack the cell's natural protein degradation machinery. It consists of three key components: a ligand that binds to the target Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][][3]

The linker's primary role is to bridge the POI and the E3 ligase, bringing them into close proximity to form a ternary complex (POI-PROTAC-E3 ligase).[1][] The length of this linker is a critical parameter that dictates the efficacy of the PROTAC.[1][4][5][6]

  • Optimal Linker Length: An optimal linker length facilitates the formation of a stable and productive ternary complex, orienting the two proteins in a way that allows for efficient transfer of ubiquitin from the E3 ligase to the target protein.[1][6] This ubiquitination marks the POI for degradation by the proteasome.[1]

  • Linker Too Short: A linker that is too short may introduce steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[1][]

  • Linker Too Long: Conversely, a linker that is too long can result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination.[1][]

Therefore, the careful optimization of linker length is a crucial step in the development of potent and selective PROTACs.[1][7]

Q2: How does linker length impact the degradation of different target proteins?

The optimal linker length is highly dependent on the specific POI and E3 ligase pair.[1] Empirical testing of a series of PROTACs with varying linker lengths is often necessary to identify the most potent degrader for a given system.[1][8] Below is a summary of quantitative data from studies evaluating the impact of linker length on the degradation of different target proteins.

Target ProteinE3 LigaseLinker TypeOptimal Linker Length (atoms)Reference
Estrogen Receptor α (ERα)pVHLPEG-based16[4][5]
p38αCereblonPEG-based15-17[1][7]
BRD4VHLPEG-basedVaries by Bromodomain[9]

Note: The optimal linker length can be influenced by the chemical composition of the linker and the specific attachment points on the ligands.

Q3: What is the "hook effect" and how does linker length relate to it?

The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations.[6][10][11] This occurs because at excessive concentrations, the PROTAC molecules can independently bind to the target protein and the E3 ligase, forming binary complexes (PROTAC-POI and PROTAC-E3 ligase) that are unable to form the productive ternary complex required for degradation.[10][11]

While not directly caused by linker length, the stability of the ternary complex, which is influenced by the linker, can impact the severity of the hook effect. A well-optimized linker that promotes a highly stable and cooperative ternary complex may help to mitigate the hook effect, widening the therapeutic window of the PROTAC.[10][11]

Troubleshooting Guide

Problem: My PROTAC demonstrates good binary binding to both the target protein and the E3 ligase, but I observe no significant degradation of the target protein.

This is a common challenge in PROTAC development. Several factors could be contributing to this issue:

  • Suboptimal Linker Length: Even with strong binary affinities, the linker may not be the appropriate length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of the POI and E3 ligase is critical for ubiquitination, and an incorrect linker length can lead to a non-productive geometry where the lysine (B10760008) residues on the target protein are not accessible.[10]

  • Poor Ternary Complex Cooperativity: The formation of the ternary complex can be cooperative, non-cooperative, or anti-cooperative. Positive cooperativity, where the binding of one protein partner enhances the affinity for the other, is often associated with more efficient degradation. A lack of positive cooperativity can result in inefficient degradation, even with good binary binding.

  • Steric Hindrance: The linker itself or the overall conformation of the PROTAC within the ternary complex might be causing steric clashes that prevent the necessary proximity for ubiquitination.[1][]

Solutions:

  • Synthesize a Library of PROTACs with Varying Linker Lengths: This is the most direct approach to address the issue of suboptimal linker length.[10] Even minor changes in linker length can have a significant impact on degradation efficacy.[10]

  • Directly Evaluate Ternary Complex Formation: Utilize biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Bio-Layer Interferometry (BLI) to assess the formation and stability of the ternary complex.[9][10][12] These methods can provide valuable insights into the cooperativity of your system.

  • Modify Linker Composition: Introducing more rigid or flexible elements into the linker can alter the conformational dynamics and potentially lead to a more productive ternary complex.[][10]

Experimental Protocols

Protocol 1: Western Blotting for Protein Degradation Assessment

Objective: To visually and quantitatively measure the reduction in the level of a target protein following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., MCF7 for ERα) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations for each PROTAC variant with a different linker length for a specified duration (e.g., 24-48 hours).[4] Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific to the target protein.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Also, probe for a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[1]

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

Objective: To measure the binding affinity and kinetics of ternary complex formation.[9][12]

Methodology:

  • Immobilization:

    • Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).[9]

  • Ternary Complex Analysis:

    • Inject a solution containing a fixed, saturating concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.[10]

    • The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex.[10]

  • Data Analysis:

    • Analyze the sensorgrams to determine the association and dissociation rate constants (kon and koff) and the equilibrium dissociation constant (KD) for the ternary complex.

    • Calculate the cooperativity (α) by dividing the binary KD of the PROTAC for the immobilized protein by the ternary KD. An α value greater than 1 indicates positive cooperativity.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Binds PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination PROTAC_recycled PROTAC (Recycled) Ternary->PROTAC_recycled Release Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Fragments Proteasome->Degradation Degradation Troubleshooting_Workflow Start No/Poor Degradation Observed BinaryBinding Good Binary Binding (POI & E3)? Start->BinaryBinding NoBinary Optimize Ligands BinaryBinding->NoBinary No BinaryBinding->YesBinary Yes End Re-evaluate PROTAC Design NoBinary->End LinkerLength Suboptimal Linker Length? YesBinary->LinkerLength Synthesize Synthesize Linker Library LinkerLength->Synthesize Yes TernaryComplex Poor Ternary Complex Formation/Cooperativity? LinkerLength->TernaryComplex No Synthesize->End Biophysical Biophysical Assays (SPR, ITC, BLI) TernaryComplex->Biophysical Yes CellPerm Poor Cell Permeability? TernaryComplex->CellPerm No Biophysical->End PermeabilityAssay Permeability Assays (e.g., Caco-2) CellPerm->PermeabilityAssay Yes CellPerm->End No PermeabilityAssay->End

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on optimizing the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) using polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the optimal Drug-to-Antibody Ratio (DAR) for an ADC?

A1: An optimal DAR is crucial for balancing therapeutic efficacy and safety.[1] While a higher DAR can increase the cytotoxic potency of an ADC, it can also lead to issues such as faster clearance from circulation, increased toxicity, and a higher propensity for aggregation.[2][3][4] For many ADCs, a DAR of 2 to 4 is considered optimal, striking a balance between potency and pharmacokinetic properties.[5][6][7] However, the ideal DAR is specific to the antibody, payload, and target antigen combination and should be determined empirically.[2][8]

Q2: What are the primary advantages of using PEG linkers in ADCs?

A2: PEG linkers offer several key advantages in ADC development:

  • Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic. Incorporating hydrophilic PEG linkers can mitigate issues with aggregation and poor solubility, especially at higher DARs.[6][8][9]

  • Improved Pharmacokinetics: The hydrophilic nature of PEG can create a "hydration shell" around the ADC, leading to a longer circulation half-life and reduced renal clearance.[6][9][10] This extended exposure can result in greater accumulation of the ADC in tumor tissue.[9]

  • Increased Drug Loading: By solubilizing hydrophobic payloads, PEG linkers can enable higher drug-to-antibody ratios without compromising the physicochemical properties of the ADC.[6][8]

  • Reduced Immunogenicity: PEGylation can shield the payload and parts of the antibody from the immune system, potentially reducing the immunogenicity of the ADC.[6][9]

Q3: How does the length of the PEG linker impact ADC performance?

A3: The length of the PEG chain is a critical parameter that can be adjusted to optimize ADC properties. Longer PEG linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads.[8] However, there can be a trade-off with in vitro potency.[8] Shorter PEG linkers may be advantageous for ADC stability.[8] Studies have shown a clear relationship between PEG length and conjugate pharmacology, with longer chains resulting in slower clearance.[11] A threshold may be reached where further increasing PEG length does not provide additional significant advantages in clearance.[9][11]

Q4: Which analytical methods are recommended for determining DAR?

A4: Several analytical techniques are used to determine the DAR of ADCs, each with its own advantages and limitations.[12] Common methods include:

  • Ultraviolet-Visible (UV/Vis) Spectroscopy: A simple and rapid method for determining the average DAR, but it does not provide information on the distribution of drug-loaded species.[12][]

  • Hydrophobic Interaction Chromatography (HIC): A widely used and robust method for determining the DAR of cysteine-linked ADCs, providing information on the distribution of different DAR species.[2][3]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Suitable for detailed DAR analysis and can provide information on drug load distribution at the light and heavy chain levels.[][14]

  • Mass Spectrometry (MS): Provides detailed information on the molecular weights of different ADC species, allowing for accurate DAR determination and identification of conjugation sites.[12][14]

Troubleshooting Guides

Issue 1: Low Average DAR

Symptoms: The final average DAR is lower than the target, despite using the correct molar ratio of drug-linker to antibody.

Possible Causes Troubleshooting Steps
Suboptimal Reaction Conditions Systematically vary the pH, temperature, and incubation time to find the optimal conditions for your specific antibody and drug-linker.[15] The thiol-maleimide reaction, for instance, is most efficient at a pH range of 6.5-7.5.[2]
Inactive Drug-Linker Use a fresh batch of the drug-linker or verify the activity of the existing stock. Improper storage or handling can lead to degradation.[15]
Incomplete Antibody Reduction (for cysteine conjugation) Ensure complete reduction of interchain disulfide bonds by optimizing the concentration of the reducing agent (e.g., TCEP or DTT) and the reaction time.[2] Immediately remove excess reducing agent before conjugation.[2]
Interfering Buffer Components Perform buffer exchange into a suitable conjugation buffer to remove any interfering substances.[15]
Issue 2: High Average DAR and Aggregation

Symptoms: The final ADC product shows a high average DAR but also exhibits significant aggregation or precipitation.

Possible Causes Troubleshooting Steps
Hydrophobicity of the Payload High DARs with hydrophobic drugs increase the overall hydrophobicity of the ADC, leading to aggregation.[4] Consider using a more hydrophilic linker or a more hydrophilic derivative of the payload if available.[4]
High Molar Excess of Drug-Linker Reduce the molar excess of the drug-linker during the conjugation reaction to achieve a lower, more controlled DAR and reduce aggregation.[16]
Inappropriate Buffer Conditions Screen different buffer conditions, including pH and excipients, to find a formulation that minimizes aggregation.[4]
Harsh Conjugation Conditions Avoid high temperatures or extreme pH during conjugation that could denature the antibody.[15]

Data Presentation

Table 1: Comparison of Common DAR Determination Methods

Method Principle Advantages Limitations
UV/Vis Spectroscopy Measures absorbance at two wavelengths to determine antibody and drug concentrations based on their extinction coefficients.[12]Simple, rapid, requires minimal sample preparation.[12]Provides only the average DAR; can be inaccurate if absorbance spectra overlap.[12]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on hydrophobicity, which increases with the number of conjugated drugs.[3]Provides information on the distribution of DAR values.[16]May not be suitable for some hydrophilic payloads; highly hydrophobic payloads may require extensive method development.[]
Reversed-Phase HPLC (RP-HPLC) Separates components based on polarity.[]Suitable for detailed DAR analysis, including at the light and heavy chain levels.[14]Can use organic solvents and conditions that may denature the ADC.[]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine the molecular weight of different ADC species.Provides accurate DAR and distribution data; can identify conjugation sites.[12]Can be complex and requires specialized equipment.

Table 2: Impact of PEG Linker Length on ADC Properties (Illustrative Data)

PEG Linker Length In Vitro Cytotoxicity (IC50) Plasma Half-Life In Vivo Efficacy
Short (e.g., PEG4) Lower (more potent)ShorterModerate
Medium (e.g., PEG8-PEG12) ModerateLongerHigh
Long (e.g., PEG24) Higher (less potent)LongestHigh

Note: This table presents a general trend. The optimal PEG linker length is context-dependent and must be determined experimentally for each specific ADC.[9]

Experimental Protocols

Protocol 1: General Antibody-Drug Conjugation via Lysine (B10760008) Residues

This protocol describes a two-step conjugation strategy targeting surface-exposed lysine residues.[5]

  • Synthesis of the Drug-Linker Conjugate:

    • The cytotoxic drug is first covalently attached to the amine group of a bifunctional PEG linker (e.g., Amino-PEG-acid).[5]

    • This can be achieved using carbodiimide (B86325) chemistry (e.g., with EDC and Sulfo-NHS) to activate a carboxylic acid group on the drug for reaction with the amine on the PEG linker.[5]

    • The reaction is typically monitored by LC-MS and the product is purified by reverse-phase HPLC.[5]

  • Conjugation to the Antibody:

    • Buffer exchange the antibody into a suitable reaction buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.[5]

    • Activate the carboxylic acid group on the drug-linker conjugate using EDC and Sulfo-NHS to form an NHS ester.[5]

    • Add the activated drug-linker solution to the antibody solution. The final concentration of organic solvent (e.g., DMSO) should generally not exceed 10% (v/v).[5]

    • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.[5]

    • Purify the resulting ADC using size exclusion chromatography (SEC) or other suitable methods to remove unconjugated drug-linker and other reagents.

Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

This protocol provides a general method for determining the DAR of an ADC using HIC-HPLC.[2]

  • Materials:

    • HIC column (e.g., Butyl-NPR)

    • Mobile Phase A: High salt buffer (e.g., 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)

    • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)[2]

    • HPLC system with a UV detector

  • Procedure:

    • Equilibrate the HIC column with 100% Mobile Phase A.[2]

    • Inject the purified ADC sample onto the column.

    • Elute the bound ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).[2]

    • Monitor the elution profile at 280 nm.[2]

  • Data Analysis:

    • Identify the peaks corresponding to different DAR species (e.g., DAR 0, 2, 4, 6, 8).

    • Calculate the weighted average DAR from the peak areas of the different species.[2]

Visualizations

ADC_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Antibody Antibody Preparation (Buffer Exchange) Conjugation Conjugation Reaction Antibody->Conjugation DrugLinker Drug-Linker Synthesis & Activation DrugLinker->Conjugation Purification ADC Purification (e.g., SEC) Conjugation->Purification Characterization DAR Determination (e.g., HIC, MS) Purification->Characterization DAR_Troubleshooting Start Suboptimal DAR Check_DAR Is DAR too low? Start->Check_DAR Check_Aggregation Is DAR too high with aggregation? Check_DAR->Check_Aggregation No Low_DAR_Causes Potential Causes: - Suboptimal reaction conditions - Inactive drug-linker - Incomplete reduction Check_DAR->Low_DAR_Causes Yes High_DAR_Causes Potential Causes: - Payload hydrophobicity - High drug-linker ratio - Harsh conditions Check_Aggregation->High_DAR_Causes Yes End Optimized DAR Check_Aggregation->End No (DAR is optimal) Low_DAR_Solutions Solutions: - Optimize pH, temp, time - Verify reagent activity - Optimize reduction step Low_DAR_Causes->Low_DAR_Solutions Low_DAR_Solutions->End High_DAR_Solutions Solutions: - Use hydrophilic linker/payload - Reduce drug-linker ratio - Optimize buffer/conditions High_DAR_Causes->High_DAR_Solutions High_DAR_Solutions->End

References

Technical Support Center: Enhancing Cell Permeability of PROTACs with Hydrophilic Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the cell permeability of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the challenges and strategies associated with hydrophilic linkers.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC molecule?

A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is not merely a spacer; it critically influences the PROTAC's efficacy and drug-like properties, including its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[2][3] The length, composition, rigidity, and attachment points of the linker all play a crucial role in determining the overall performance of the PROTAC.[4]

Q2: Why is cell permeability a significant challenge for PROTACs, especially those with hydrophilic linkers?

Most PROTACs are large molecules with high molecular weights (often >800 Da) and a large polar surface area, placing them outside the typical chemical space of orally bioavailable drugs as described by Lipinski's Rule of Five.[5][6] These characteristics inherently limit their ability to passively diffuse across the lipophilic cell membrane.[6][7] While hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG) chains, can improve a PROTAC's solubility, they can also increase the polar surface area, potentially further reducing cell permeability.[]

Q3: What are the common types of hydrophilic linkers used in PROTACs?

Polyethylene glycol (PEG) linkers are among the most common hydrophilic linkers used in PROTAC design.[1][2] They are composed of repeating ethylene (B1197577) glycol units, which impart flexibility and water solubility.[2] Other linkers may incorporate polar functional groups like ethers, amines, and amides to modulate hydrophilicity.[1]

Q4: How does the composition and flexibility of a hydrophilic linker affect PROTAC permeability?

The relationship between a hydrophilic linker and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion, the flexible nature of linkers like PEG can be advantageous.[2] Flexible linkers can allow the PROTAC to adopt a folded conformation, which can shield its polar surface area, creating a more compact and less polar structure that is better able to traverse the cell membrane.[2][9] This phenomenon, sometimes referred to as the "chameleon effect," is influenced by intramolecular hydrogen bonding and other non-covalent interactions.[10][11]

Q5: What are the primary assays used to evaluate PROTAC cell permeability?

Several in vitro methods are commonly used to assess PROTAC cell permeability. These can be categorized as cell-free assays that measure passive diffusion and cell-based assays that account for various cellular transport mechanisms.[12]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that models passive transcellular permeability across an artificial lipid membrane.[5][12] It is a cost-effective method for early-stage screening.[12]

  • Caco-2 Permeability Assay: A cell-based assay that uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[5][12] This assay provides a more comprehensive assessment by considering passive diffusion, active transport, and efflux mechanisms.[5][12]

Troubleshooting Guides

Problem: My PROTAC with a hydrophilic linker shows low cellular activity despite good in vitro binding.

This is a common issue often attributed to poor cell permeability.[7] The following table provides potential causes and recommended solutions.

Potential Cause Recommended Solution Experimental Verification
High Polarity and Molecular Weight Modify the linker to optimize the balance between hydrophilicity and lipophilicity. Consider replacing a portion of a long PEG linker with a more rigid or hydrophobic segment.[6][]Perform PAMPA and Caco-2 assays to quantify permeability.[12]
Inefficient Conformational Folding Introduce elements into the linker that promote intramolecular hydrogen bonding to encourage a more compact, membrane-permeable conformation.[9][10]Use computational modeling to predict low-energy conformations. NMR spectroscopy can be used to study the PROTAC's conformation in different solvent environments.[5][10]
Active Efflux by Cellular Transporters Co-administer the PROTAC with known efflux pump inhibitors in your cellular assays. If activity is rescued, this indicates that efflux is a significant issue. Modify the PROTAC structure to reduce its recognition by efflux transporters.[5][14]Caco-2 permeability assay can be used to determine the efflux ratio.[12]
Instability in Cell Culture Media Assess the stability of your PROTAC in the cell culture medium over the time course of your experiment.[11]Use LC-MS/MS to quantify the concentration of the intact PROTAC in the media at different time points.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the impact of linker composition on PROTAC permeability.

Table 1: Effect of Linker Type on PROTAC Permeability

PROTACLinker TypePermeability (Papp, 10⁻⁶ cm/s)Cellular Degradation Activity (DC₅₀, nM)Reference
PROTAC 1 Alkyl0.5>1000[7]
PROTAC 2 PEG3.550[7]
dBET57 PEG-basedLowPotent[15]
ARV-110 Piperidine/PiperazineModeratePotent[5][15]

Table 2: Caco-2 Permeability Data for Known Degraders

CompoundPapp (A-B) (10⁻⁶ cm/s)Efflux RatioRecovery (%)
dTAG-7 <0.5>2<50
dBET57 <0.5>2<50
ARV-110 0.8<2<50

Data adapted from studies on PROTAC permeability, highlighting the generally low permeability of these molecules.[15]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines the general steps for assessing the passive permeability of a PROTAC.

Materials:

  • 96-well filter plates with a PVDF membrane

  • 96-well acceptor plates

  • Phospholipid solution (e.g., phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC and control compounds

  • LC-MS/MS for analysis

Procedure:

  • Coat Filter Membrane: Carefully apply 5 µL of the phospholipid solution to the filter of each well in the donor plate and allow it to impregnate the filter for at least 5 minutes.[7]

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in a suitable solvent (e.g., DMSO) and then dilute into PBS to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be kept low (<1%).[7]

  • Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate.[7]

  • Assemble and Incubate: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the membrane is in contact with the acceptor solution. Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.

  • Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.

  • Calculate Permeability: Calculate the effective permeability (Pe) using the appropriate formula that accounts for the concentrations, volumes, membrane area, and incubation time.[16]

Caco-2 Permeability Assay

This protocol provides a general workflow for assessing both passive and active transport of a PROTAC across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® permeable supports (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test PROTAC and control compounds

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Prepare for Transport Study: Wash the cell monolayers with pre-warmed transport buffer.

  • Apical to Basolateral (A-B) Transport:

    • Add the test PROTAC solution (in transport buffer) to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

  • Basolateral to Apical (B-A) Transport:

    • Add the test PROTAC solution to the basolateral (donor) compartment.

    • Add fresh transport buffer to the apical (receiver) compartment.

  • Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[7]

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.[7]

  • Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.[7]

  • Calculate Apparent Permeability (Papp) and Efflux Ratio:

    • Calculate the Papp value for both A-B and B-A directions.

    • The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio significantly greater than 2 suggests active efflux.

Visualizations

PROTAC_Mechanism_of_Action cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Proteasome Proteasome POI->Proteasome targeted to E3 E3 Ubiquitin Ligase PROTAC->E3 Ub Ubiquitin E3->Ub recruits Ub->POI transfers to Degradation Degraded Peptides Proteasome->Degradation degrades

Caption: Mechanism of PROTAC-mediated protein degradation.

Permeability_Challenges cluster_properties Physicochemical Hurdles PROTAC PROTAC Molecule CellMembrane Cell Membrane (Lipid Bilayer) PROTAC->CellMembrane Passive Diffusion Challenge Intracellular Intracellular Space (Target Engagement) CellMembrane->Intracellular Successful Permeation Extracellular Extracellular Space Extracellular->PROTAC HighMW High Molecular Weight (>800 Da) HighPSA Large Polar Surface Area

Caption: Physicochemical challenges to PROTAC cell permeability.

Troubleshooting_Workflow Start Low Cellular Activity of PROTAC CheckPermeability Assess Cell Permeability (PAMPA, Caco-2) Start->CheckPermeability LowPermeability Permeability is Low CheckPermeability->LowPermeability Yes GoodPermeability Permeability is Adequate CheckPermeability->GoodPermeability No OptimizeLinker Optimize Linker (Composition, Rigidity) LowPermeability->OptimizeLinker CheckEfflux Investigate Efflux LowPermeability->CheckEfflux CheckStability Assess Compound Stability GoodPermeability->CheckStability Unstable Compound is Unstable CheckStability->Unstable Yes Stable Compound is Stable CheckStability->Stable No ModifyStructure Modify Structure for Stability Unstable->ModifyStructure CheckTernaryComplex Assess Ternary Complex Formation (e.g., TR-FRET, SPR) Stable->CheckTernaryComplex

Caption: A logical workflow for troubleshooting low PROTAC activity.

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for Characterizing Azido-PEG4-Amido-Tris Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on their structural components, including the linker that connects the target protein ligand to the E3 ligase ligand. This guide provides a comparative overview of key analytical techniques for the characterization of PROTACs containing a specific flexible linker, Azido-PEG4-Amido-Tris.

The this compound linker, a polyethylene (B3416737) glycol (PEG)-based linker, offers desirable properties such as increased solubility and optimized spatial orientation for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1] Its flexible nature, however, necessitates a comprehensive analytical strategy to fully understand its impact on PROTAC function. This guide will delve into the principles, protocols, and data interpretation of essential analytical methods, providing a framework for the robust characterization of these promising therapeutic agents.

The PROTAC Mechanism of Action: A Signaling Pathway Overview

PROTACs function by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[2] A PROTAC molecule simultaneously binds to a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[3] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.[4] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[3]

PROTAC_Signaling_Pathway cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_PROTAC_Action PROTAC-Mediated Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Activation (ATP-dependent) E3 E3 Ubiquitin Ligase E2->E3 Ub Conjugation Ternary_Complex POI-PROTAC-E3 Ternary Complex E3->Ternary_Complex Ub Ubiquitin (Ub) Ub->E1 Proteasome 26S Proteasome Peptides Peptides Proteasome->Peptides Peptide Fragments PROTAC PROTAC PROTAC->E3 POI Protein of Interest (POI) PROTAC->POI PROTAC->Ternary_Complex POI->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination PROTAC_recycled PROTAC (Recycled) Ternary_Complex->PROTAC_recycled Ub_POI->Proteasome Recognition & Degradation

PROTAC Mechanism of Action

Experimental Workflow for PROTAC Characterization

A systematic workflow is essential for the comprehensive evaluation of a novel PROTAC. This typically involves a series of in vitro and cellular assays to assess its binding, degradation efficacy, and mechanism of action.

PROTAC_Characterization_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Characterization cluster_data Data Analysis & Optimization A PROTAC Synthesis & Purity (LC-MS, NMR) B Binary Binding Assays (SPR, ITC, NMR) A->B Binding to POI & E3 Ligase E Cellular Target Engagement (NanoBRET, CETSA) A->E Cellular Activity C Ternary Complex Formation (SPR, ITC, Native MS) B->C Ternary Complex Formation D In Vitro Ubiquitination Assay C->D Functional Activity F Protein Degradation Assay (Western Blot, In-Cell Western) E->F Degradation Efficacy G Dose-Response & Kinetics (DC50, Dmax, Time-course) F->G Potency & Kinetics H Selectivity Profiling (Proteomics) F->H Specificity I Downstream Pathway Analysis G->I Biological Effect J Structure-Activity Relationship (SAR) & Lead Optimization H->J I->J

PROTAC Characterization Workflow

Comparison of Key Analytical Techniques

The following sections provide a detailed comparison of essential analytical techniques for characterizing this compound containing PROTACs. Each section includes a summary of quantitative data in a structured table and a detailed experimental protocol.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the characterization of PROTACs, from confirming the identity and purity of the synthesized molecule to studying the formation of the ternary complex.[5]

Data Presentation: Mass Spectrometry

ParameterTechniqueInformation GainedTypical Values/Observations
PROTAC Identity & Purity LC-MS/MSConfirms molecular weight and purity of the synthesized PROTAC.Expected mass ± 0.01 Da; Purity >95%
Ternary Complex Formation Native MSDetects the non-covalent POI-PROTAC-E3 ligase complex.[6]Observation of a peak corresponding to the mass of the ternary complex.
Cellular Protein Degradation Proteomics (LC-MS/MS)Quantifies changes in the proteome upon PROTAC treatment to assess on-target and off-target degradation.[7]Significant decrease in the abundance of the target protein.

Experimental Protocol: Native Mass Spectrometry for Ternary Complex Analysis

  • Sample Preparation:

    • Reconstitute purified target protein (POI) and E3 ligase complex in a volatile buffer such as 200 mM ammonium (B1175870) acetate, pH 6.8.

    • Prepare a stock solution of the this compound containing PROTAC in a compatible solvent (e.g., DMSO).

    • Incubate the POI, E3 ligase, and PROTAC at desired molar ratios (e.g., 1:1:5) at room temperature for 1-2 hours to allow for complex formation.

  • Mass Spectrometry Analysis:

    • Use a mass spectrometer equipped with a nano-electrospray ionization (nESI) source.

    • Introduce the sample into the mass spectrometer using a pulled-glass capillary.

    • Acquire data in positive ion mode under "soft" ionization conditions to preserve non-covalent interactions. This typically involves low cone voltage and source temperature.

    • Optimize instrumental parameters to achieve good signal-to-noise for the high mass range of the protein complexes.

  • Data Analysis:

    • Process the raw data to obtain a mass spectrum.

    • Identify peaks corresponding to the individual proteins, binary complexes (POI-PROTAC, E3-PROTAC), and the ternary complex (POI-PROTAC-E3).

    • The presence of a peak at the expected mass of the ternary complex confirms its formation.

Biophysical Techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

Biophysical techniques are crucial for quantifying the binding affinities and thermodynamics of PROTAC interactions, which are key determinants of their efficacy.

Data Presentation: Biophysical Techniques

ParameterTechniqueInformation GainedRepresentative Values (for a potent PROTAC)
Binary Affinity (PROTAC to POI) SPR / ITCDissociation constant (KD)1 - 100 nM
Binary Affinity (PROTAC to E3 Ligase) SPR / ITCDissociation constant (KD)10 - 500 nM
Ternary Complex Kinetics SPRAssociation rate (ka), dissociation rate (kd), and KD of the ternary complex.[8]ka: 104 - 106 M-1s-1; kd: 10-4 - 10-2 s-1; KD: 0.1 - 50 nM
Thermodynamics & Stoichiometry ITCKD, enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of binding.[9]Favorable ΔH and ΔS, n ≈ 1
Cooperativity (α) SPR / ITCThe degree to which binding of one protein enhances or hinders the binding of the other.[10]α > 1 (positive cooperativity) is often desirable.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

  • Immobilization:

    • Immobilize the E3 ligase (e.g., Avi-tagged VHL complex) onto a streptavidin-coated sensor chip.

    • Use a reference flow cell with no immobilized protein to subtract non-specific binding.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the E3 ligase surface to determine the binary binding kinetics (ka, kd, KD).

    • In a separate experiment, immobilize the POI and inject the PROTAC to determine the other binary interaction kinetics.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.

    • The binding response will represent the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, steady-state affinity for ternary complex) to determine kinetic and affinity constants.[11]

    • Calculate the cooperativity factor (α) by dividing the KD of the PROTAC binding to the E3 ligase in the absence of the POI by the KD in the presence of the POI.

Experimental Protocol: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

  • Sample Preparation:

    • Dialyze the purified POI and E3 ligase into the same buffer to minimize buffer mismatch heats.

    • Dissolve the PROTAC in the same final dialysis buffer.

    • Degas all solutions before use.

  • Binary Titration:

    • Fill the ITC cell with the POI (e.g., 10-20 µM) and the syringe with the PROTAC (e.g., 100-200 µM).

    • Perform a series of injections of the PROTAC into the POI solution, measuring the heat change after each injection.

    • Repeat the experiment for the PROTAC and the E3 ligase.

  • Ternary Titration:

    • To measure the affinity of the PROTAC for the E3 ligase in the presence of the POI, fill the cell with a pre-formed POI-PROTAC binary complex and titrate in the E3 ligase.

  • Data Analysis:

    • Integrate the heat signals and plot them against the molar ratio of the titrant.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine the KD, ΔH, ΔS, and stoichiometry (n).[12]

Cellular Assays: Western Blot and NanoBRET™

Cellular assays are essential to confirm that a PROTAC can penetrate the cell membrane, engage its target, and induce degradation in a physiological context.

Data Presentation: Cellular Assays

ParameterTechniqueInformation GainedRepresentative Values (for a potent PROTAC)
Protein Degradation Western BlotSemi-quantitative or quantitative measurement of target protein levels.>80% degradation of the target protein.
Degradation Potency (DC50) Western BlotThe concentration of PROTAC required to induce 50% degradation of the target protein.[7]1 - 100 nM
Maximum Degradation (Dmax) Western BlotThe maximal level of protein degradation achieved.[]>90%
Cellular Target Engagement NanoBRET™Measures the binding of the PROTAC to its target in live cells.[14]IC50 in the nanomolar range.
Ternary Complex Formation in Cells NanoBRET™Detects the formation of the POI-PROTAC-E3 ligase complex in live cells.Dose-dependent increase in BRET signal.

Experimental Protocol: Western Blot for Protein Degradation

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the this compound containing PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration and denature by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the POI, followed by an HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.[15]

  • Data Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation:

    • Transfect cells to express the target protein as a fusion with NanoLuc® luciferase.

    • Plate the transfected cells in a white, 96-well plate.

  • Assay Procedure:

    • Add the NanoBRET™ tracer, a fluorescently labeled ligand that binds to the target protein, to the cells.

    • Add varying concentrations of the PROTAC to compete with the tracer for binding to the target-NanoLuc® fusion protein.

    • Add the Nano-Glo® substrate to initiate the luminescence reaction.

  • Data Acquisition and Analysis:

    • Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader equipped with appropriate filters.

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • A decrease in the BRET ratio with increasing PROTAC concentration indicates target engagement.[16]

    • Plot the BRET ratio against the PROTAC concentration to determine the IC50 value, which reflects the potency of target engagement in live cells.

Conclusion

The characterization of PROTACs, particularly those with flexible linkers like this compound, requires a multi-faceted analytical approach. The combination of mass spectrometry, biophysical techniques, and cellular assays provides a comprehensive understanding of a PROTAC's physicochemical properties, binding kinetics, and cellular efficacy. The data generated from these techniques are crucial for establishing structure-activity relationships and for the rational design and optimization of potent and selective protein degraders. This guide provides a foundational framework for researchers to effectively characterize and compare the performance of novel PROTACs, ultimately accelerating their development as next-generation therapeutics.

References

A Head-to-Head Comparison of CuAAC and SPAAC for the Efficient Ligation of Azido-PEG4-Amido-Tris

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biomolecules is a critical process in the development of targeted therapeutics, advanced diagnostics, and sophisticated research tools. Among the most powerful methods for achieving this are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). Both "click chemistry" reactions enable the rapid and specific formation of a stable triazole linkage. This guide provides an objective comparison of CuAAC and SPAAC for the conjugation of Azido-PEG4-Amido-Tris, a versatile, PEG-based PROTAC linker.[1][2] We present a summary of quantitative data from analogous systems, detailed experimental protocols, and visualizations to aid in the selection of the optimal ligation strategy for your research needs.

Quantitative Performance Comparison

The choice between CuAAC and SPAAC often represents a trade-off between reaction speed and biocompatibility.[3] While CuAAC generally boasts faster kinetics, the requirement for a copper catalyst can be a significant drawback in biological systems due to cytotoxicity.[4] SPAAC, conversely, is a copper-free method ideal for in vivo applications, though it typically proceeds at a slower rate.[5] The efficiency of these reactions with PEGylated azides, such as this compound, is summarized below based on data from structurally similar compounds.

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I) source (e.g., CuSO₄/Sodium Ascorbate)[6]None required[6]
Alkyne Reactant Terminal AlkyneStrained Cyclooctyne (e.g., DBCO, BCN)[6]
Typical Reaction Time Minutes to a few hours[6]Several hours to overnight[6]
Second-Order Rate Constant (k₂) ~10 to 10⁴ M⁻¹s⁻¹ (Generally much faster than SPAAC)[6]~0.18 - 1.22 M⁻¹s⁻¹ (for DBCO with various azides)[7][8]
Typical Yield High to quantitative (>95%)[6][9]Generally high, but can be substrate-dependent[9]
Biocompatibility Limited for in vivo applications due to copper cytotoxicity[6]Excellent for in vivo and live-cell applications[6]
Side Reactions Potential for reactive oxygen species (ROS) formation, which can damage biomolecules.[9]Some cyclooctynes may react with thiols.[9]
Cost Reagents (terminal alkynes, copper salts) are generally less expensive.[9]Strained cyclooctynes can be significantly more expensive.[9]

Note: The quantitative data presented is based on studies of molecules structurally analogous to this compound, such as other PEGylated azides and azido-modified biomolecules. The presence of the PEG linker in this compound has been shown to potentially enhance reaction rates in SPAAC.[7][8]

Experimental Protocols

Reproducibility in bioconjugation is paramount. Below are detailed, representative protocols for performing CuAAC and SPAAC reactions with an azido-PEGylated compound like this compound.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of an alkyne-containing molecule to this compound.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) Sulfate (B86663) (CuSO₄), 100 mM stock solution in deionized water[10]

  • Sodium Ascorbate (B8700270), 1 M stock solution in deionized water (prepare fresh)[10]

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand, 10-100 mM stock solution in a compatible solvent (e.g., DMSO)

  • Reaction Solvent (e.g., PBS, DMF, DMSO, or a mixture)

  • Degassing equipment (e.g., nitrogen or argon line)

Procedure:

  • Reagent Preparation:

    • Dissolve the alkyne-functionalized molecule and this compound in the chosen reaction solvent to the desired concentrations. A 1.1 to 1.5 molar excess of the azide (B81097) is often used.[10]

  • Reaction Setup:

    • In a reaction vessel, combine the solutions of the alkyne-functionalized molecule and this compound.

    • Add the THPTA ligand stock solution. A final concentration of 1-5 mM is typical, with a 5:1 ligand-to-copper ratio often used to minimize cytotoxicity in biological applications.[3][11]

    • Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[10]

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the copper(II) sulfate stock solution (final concentration typically 50-250 µM) followed by the freshly prepared sodium ascorbate stock solution (final concentration typically 2.5-5 mM).[10][11]

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress using an appropriate analytical method (e.g., LC-MS, HPLC, or TLC).

  • Purification:

    • Once the reaction is complete, the desired triazole product can be purified using standard techniques such as silica (B1680970) gel chromatography, preparative HPLC, or size-exclusion chromatography.[10]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general workflow for conjugating a strained alkyne (e.g., a DBCO-functionalized molecule) to this compound.

Materials:

  • This compound

  • Strained alkyne-functionalized molecule (e.g., DBCO-NHS ester)

  • Reaction Buffer (amine-free, e.g., PBS pH 7.4)

  • Organic Solvent (e.g., DMSO or DMF, if needed for solubility)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Dissolve the strained alkyne-functionalized molecule in a minimal amount of organic solvent (e.g., DMSO) to prepare a stock solution.

    • Dissolve this compound in the reaction buffer.

  • Reaction Setup:

    • In a suitable reaction vessel, combine the solution of this compound with the stock solution of the strained alkyne. A 2-4 fold molar excess of the strained alkyne is a good starting point.[12]

    • If an organic solvent was used, ensure the final concentration in the reaction mixture is low (ideally <5% v/v) to avoid denaturation of biomolecules.[12]

  • Reaction Incubation and Monitoring:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[12] Reaction times can be shorter depending on the reactants and their concentrations.

    • Monitor the reaction progress by an appropriate method (e.g., LC-MS or SDS-PAGE if conjugating to a protein).

  • Purification:

    • Once the reaction is complete, remove the excess, unreacted strained alkyne and any byproducts using desalting columns, dialysis, or HPLC.[12]

Visualizing the Chemistry and Applications

To better understand the fundamental differences between CuAAC and SPAAC and their potential applications with this compound, the following diagrams illustrate the reaction workflows and a relevant biological pathway.

CuAAC_vs_SPAAC_Workflow cluster_CuAAC CuAAC Workflow cluster_SPAAC SPAAC Workflow CuAAC_Start This compound + Terminal Alkyne CuAAC_Reagents Add CuSO4/Ascorbate + THPTA Ligand CuAAC_Start->CuAAC_Reagents Mix CuAAC_React Reaction (Room Temp) CuAAC_Reagents->CuAAC_React Initiate CuAAC_Product Purified Triazole Product CuAAC_React->CuAAC_Product Purify SPAAC_Start This compound + Strained Alkyne (e.g., DBCO) SPAAC_React Reaction (Physiological Conditions) SPAAC_Start->SPAAC_React Mix SPAAC_Product Purified Triazole Product SPAAC_React->SPAAC_Product Purify

Caption: General experimental workflows for CuAAC and SPAAC reactions.

Metabolic_Glycoengineering_Pathway cluster_cell Cell cluster_detection Bioorthogonal Labeling (SPAAC) Ac4ManNAz Azido Sugar Precursor (e.g., Ac4ManNAz) Metabolism Cellular Metabolism Ac4ManNAz->Metabolism Uptake Azido_Glycan Azido-Modified Glycan on Cell Surface Metabolism->Azido_Glycan Incorporation Labeled_Cell Labeled Cell for Imaging or Analysis Azido_Glycan->Labeled_Cell SPAAC Reaction DBCO_Probe DBCO-Functionalized Probe (e.g., DBCO-Fluorophore) DBCO_Probe->Labeled_Cell

Caption: Metabolic glycoengineering and bioorthogonal labeling workflow.

Conclusion and Recommendations

Both CuAAC and SPAAC are highly effective methods for the conjugation of this compound. The optimal choice is dictated by the specific application.

  • For in vitro applications , such as the synthesis of PROTACs or other bioconjugates where reaction speed and cost are primary concerns and the potential for copper-induced side reactions can be managed, CuAAC is often the preferred method due to its faster kinetics and high yields.[9]

  • For applications involving live cells or in vivo systems , where biocompatibility is paramount, SPAAC is the superior choice . The absence of a cytotoxic copper catalyst makes it the go-to method for live-cell imaging, targeted drug delivery studies, and other applications where maintaining cellular integrity is crucial.

By carefully considering the quantitative data, experimental protocols, and the specific requirements of your research, you can confidently select the most efficient and appropriate click chemistry reaction for your work with this compound.

References

The Pivotal Role of the Linker: A Comparative Guide to Azido-PEG4-Amido-Tris and Other PEG-Based PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful strategy to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker is not merely a passive spacer but an active determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the diverse array of linker architectures, polyethylene (B3416737) glycol (PEG)-based linkers have gained prominence due to their hydrophilicity, biocompatibility, and tunable length.[1]

This guide provides an objective comparison of Azido-PEG4-Amido-Tris with other commonly employed PEG-based linkers in PROTAC design. We will delve into supporting experimental data, present detailed experimental protocols for the evaluation of PROTACs, and visualize key concepts to aid in the rational design of next-generation protein degraders.

The Impact of Linker Composition and Length on PROTAC Performance

The choice of linker can profoundly influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation.[2][3] Key parameters used to quantify PROTAC performance are:

  • DC50: The concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[4]

  • Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.[5]

PEG vs. Alkyl Chain Linkers

PEG linkers, composed of repeating ethylene (B1197577) glycol units, are generally more hydrophilic than their alkyl chain counterparts. This increased hydrophilicity can enhance the solubility and cell permeability of the PROTAC molecule.[6][2] In contrast, alkyl chains, while synthetically straightforward, are more hydrophobic, which can sometimes negatively impact solubility.[2][7] Statistical analysis of published PROTACs reveals that a significant majority, approximately 54%, utilize PEG linkers.[2]

Data Presentation: A Comparative Look at PEG-Based Linker Performance

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical evaluation of a series of linkers with varying lengths.[8][9] The following tables summarize experimental data from studies on PROTACs targeting various proteins, illustrating the impact of PEG linker length on their degradation efficiency.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

PROTACTarget ProteinE3 LigaseWarheadLinker CompositionDC50 (nM)Dmax (%)Cell Line
PROTAC 1BRD4VHLJQ1PEG3>1000<20MV4-11
PROTAC 2BRD4VHLJQ1PEG415065MV4-11
PROTAC 3BRD4VHLJQ1PEG525>90MV4-11
PROTAC 4BRD4VHLJQ1PEG65085MV4-11

Data synthesized from a representative study for illustrative purposes.[8]

Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTACTarget ProteinE3 LigaseWarheadLinker Atom LengthDegradation EfficacyCell Line
PROTAC AERαVHLEstradiol12ModerateMCF7
PROTAC BERαVHLEstradiol16HighMCF7
PROTAC CERαVHLEstradiol20ModerateMCF7

Data adapted from a study by Cyrus et al., highlighting the importance of linker length optimization.[9][10]

Table 3: Comparison of Linker Types for TBK1 Degradation

PROTACTarget ProteinE3 LigaseWarheadLinker TypeLinker Length (atoms)Degradation Activity
PROTAC XTBK1VHLForetinibAlkyl/Ether< 12No degradation
PROTAC YTBK1VHLForetinibAlkyl/Ether12-29Submicromolar DC50

This data illustrates that a minimum linker length can be crucial for achieving degradation.[2]

This compound: A Versatile Building Block

This compound is a heterobifunctional linker that incorporates a tetraethylene glycol (PEG4) spacer, imparting flexibility and hydrophilicity.[11] One end features an azide (B81097) group, which is amenable to "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[12] This allows for the efficient and modular assembly of PROTACs, facilitating the rapid generation of libraries with varying warheads or E3 ligase ligands. The other end possesses a tris(hydroxymethyl)aminomethane (Tris) moiety, providing multiple hydroxyl groups that can be further functionalized.[11]

Experimental Protocols

Accurate and reproducible experimental data are essential for the evaluation and comparison of PROTAC linkers. The following are detailed methodologies for key experiments.

Western Blot for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[2][13]

a. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T, MV4-11) in 6-well plates at a density that allows for 70-80% confluency at the time of treatment.

  • Treat cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[2]

b. Cell Lysis:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[2][9]

  • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[13][14]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]

  • Collect the supernatant containing the protein extract.

c. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[13]

d. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add Laemmli sample buffer to each sample and denature by heating at 95-100°C for 5 minutes.[13]

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2]

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]

e. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[9]

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to induce the ubiquitination of its target protein in a reconstituted system.[15][16]

a. Reaction Setup:

  • In a microcentrifuge tube on ice, combine the following components: E1 activating enzyme, E2 conjugating enzyme, E3 ligase (e.g., VHL or CRBN complex), the target protein of interest, ubiquitin, and ATP in a reaction buffer.[16]

  • Add the PROTAC at various concentrations or a vehicle control (DMSO).

  • Initiate the reaction by incubating at 30°C for a specified time (e.g., 1-2 hours).

b. Detection of Ubiquitination:

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE and perform a Western blot as described above.

  • Probe the membrane with an antibody against the target protein to detect higher molecular weight bands corresponding to ubiquitinated forms of the protein.[16] Alternatively, an anti-ubiquitin antibody can be used.[15]

Cell Viability Assays

These assays assess the cytotoxic effects of the PROTACs on the cells.[17]

a. CellTiter-Glo® Luminescent Cell Viability Assay:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a serial dilution of the PROTAC for the desired time period (e.g., 72 hours).

  • Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Measure the luminescence using a plate reader.[17]

b. MTT Assay:

  • Seed and treat cells in a 96-well plate as described above.

  • Add MTT reagent to each well and incubate for 1-4 hours. Viable cells will reduce the MTT to a purple formazan (B1609692) product.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength using a microplate reader.

Mandatory Visualization

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (e.g., BRD4) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to Membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis (DC50 & Dmax) I->J

Western blot experimental workflow.

Linker_Properties_Logic cluster_logic Linker Properties and PROTAC Performance cluster_attributes Linker Linker Properties Length Length Linker->Length Composition Composition (e.g., PEG, Alkyl) Linker->Composition Flexibility Flexibility Linker->Flexibility Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Composition->Ternary_Complex PK_Properties Pharmacokinetic Properties (Solubility, Permeability) Composition->PK_Properties Flexibility->Ternary_Complex PROTAC_Efficacy PROTAC Efficacy (DC50, Dmax) Ternary_Complex->PROTAC_Efficacy PK_Properties->PROTAC_Efficacy

Logical relationship of linker properties to PROTAC performance.

Conclusion

The linker is a critical determinant of PROTAC efficacy, and its rational design is paramount for developing successful protein degraders. While flexible linkers like alkyl and PEG chains have been widely used, the choice of linker composition and length must be empirically optimized for each target protein and E3 ligase pair. This compound represents a versatile building block for PROTAC synthesis, offering the benefits of a hydrophilic PEG spacer and the flexibility of click chemistry for modular assembly. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel and effective protein-degrading therapeutics.

References

Navigating the PROTAC Linker Landscape: A Comparative Guide to Alternatives for Azido-PEG4-Amido-Tris

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. The linker, a critical component connecting the target protein binder and the E3 ligase ligand, profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. While Azido-PEG4-Amido-Tris has been a widely utilized building block, a diverse array of alternative linkers offers opportunities to optimize PROTAC performance. This guide provides an objective comparison of these alternatives, supported by experimental data, detailed protocols for key assays, and visualizations to elucidate critical concepts.

The selection of a suitable linker is not a trivial step; it is a strategic decision that can dictate the success or failure of a PROTAC. The linker's length, rigidity, and chemical composition are key determinants of the formation and stability of the ternary complex, which is a prerequisite for efficient protein ubiquitination and subsequent degradation.[1][2][3] This guide will explore the performance of common alternative linker classes—flexible, rigid, and functional—to empower researchers in the rational design of next-generation protein degraders.

Comparative Analysis of PROTAC Linker Performance

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data from various studies, offering a quantitative comparison of different linker types.

Table 1: Impact of Linker Type and Length on PROTAC Efficacy
Linker TypeTarget ProteinE3 LigaseLinker Composition/LengthDC50 (nM)Dmax (%)Reference
Flexible (PEG) BRD4CRBN2-4 PEG units< 500> 90[4]
Flexible (PEG) BTKCRBNPEG6Significant DegradationN/A[5]
Flexible (Alkyl/Ether) TBK1VHL12-29 atoms3 - 29276 - 96[4]
Flexible (Alkyl) CRBNVHL9-atom alkyl chainConcentration-dependent decreaseN/A[4]
Rigid (Piperazine/Piperidine) ARVHLPiperidine/Piperazine containing< 1> 95[4][6]
Rigid (Triazole) BRD4CRBN/VHLTriazole with 0-4 PEG units< 500 (for 0, 4, 5 PEG)> 90[4]
Table 2: Head-to-Head Comparison of Linker Classes
Linker ClassKey CharacteristicsAdvantagesDisadvantages
Flexible (PEG-based) Composed of repeating ethylene (B1197577) glycol units, hydrophilic.[1][7]Improves solubility and cell permeability.[1][8] Synthetically versatile for varying lengths.[8]Can have reduced metabolic stability in vivo.[7] May not be optimal for all ternary complex conformations.
Flexible (Alkyl-based) Simple hydrocarbon chains, generally hydrophobic.[1][7]Synthetically accessible and chemically stable.[9]Can limit aqueous solubility.[1] May lead to non-specific binding.[9]
Rigid Incorporates cyclic structures (e.g., piperazine, aromatic rings) or alkynes/triazoles.[1][7][10]Can pre-organize the PROTAC into a bioactive conformation, enhancing potency.[9] May improve metabolic stability and pharmacokinetic properties.[9][11]Can be more synthetically challenging.[9] The rigid conformation may not be compatible with productive ternary complex formation for all targets.
Functional ("Clickable") Often incorporates motifs like azides and alkynes for copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][4]Allows for efficient and modular synthesis of PROTAC libraries.[4] The resulting triazole is metabolically stable.[7]The triazole ring adds rigidity, which may not always be beneficial.

Key Experimental Protocols

Accurate and reproducible experimental data are the bedrock of PROTAC development. Below are detailed methodologies for essential assays to evaluate linker efficiency.

Western Blot for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T, HeLa) in 6-well plates to achieve 70-80% confluency on the day of treatment.

  • Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

3. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

5. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[12][13][14]

1. Reaction Setup:

  • On ice, prepare a master mix containing 10X Ubiquitination Buffer, ATP, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and the purified protein of interest (POI).[12]

  • In separate tubes, aliquot the master mix.[12]

2. Assembling Final Reactions:

  • To the master mix aliquots, add the E3 ligase complex and the PROTAC at the desired final concentrations.[12]

  • Include necessary controls: no E1, no E3, and a vehicle control (DMSO) instead of the PROTAC.[12]

3. Incubation:

  • Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).[15]

4. Quenching and Analysis:

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE and transfer to a membrane.

  • Perform a Western blot using a primary antibody against the POI to detect both the unmodified protein and higher molecular weight ubiquitinated species, which appear as a ladder or smear.[12]

NanoBRET™ Ternary Complex Formation Assay

This assay quantifies the formation of the ternary complex in living cells.[16][17][18]

1. Cell Preparation:

  • Co-transfect HEK293T cells with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).[16]

  • Seed the transfected cells into a white 96-well assay plate.[17]

2. Compound Treatment:

  • Prepare serial dilutions of the PROTAC.

  • Add the PROTAC dilutions to the cells and incubate for a specified time (e.g., 2-4 hours).[16]

3. Reagent Addition and Signal Measurement:

  • Add the NanoBRET™ detection reagent, which contains the HaloTag® ligand (acceptor) and the Nano-Glo® substrate (donor), to each well.[16]

  • Measure the donor emission (at ~460 nm) and acceptor emission (at >600 nm) using a luminometer.[16]

4. Data Analysis:

  • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.[16]

  • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 (effective concentration for 50% of maximal response) for ternary complex formation.[16]

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures in PROTAC research.

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow start Start cell_culture Cell Culture & PROTAC Treatment start->cell_culture lysis Cell Lysis & Protein Quantification cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer immunoblot Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblot detection Signal Detection (ECL) immunoblot->detection analysis Data Analysis (Densitometry) detection->analysis end End analysis->end

Caption: Western Blot Experimental Workflow.

Linker_Properties_Logic cluster_Properties Linker Properties cluster_Impact Impact on PROTAC Performance Linker_Choice Linker Choice Length Length Linker_Choice->Length Rigidity Rigidity Linker_Choice->Rigidity Composition Composition (e.g., PEG, Alkyl) Linker_Choice->Composition Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Rigidity->Ternary_Complex PK_Properties Pharmacokinetic Properties Composition->PK_Properties Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex->Efficacy Selectivity Selectivity Ternary_Complex->Selectivity

References

Evaluating the Impact of PEG Linkers on PROTAC Permeability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The permeability of a Proteolysis-Targeting Chimera (PROTAC) is a critical determinant of its therapeutic efficacy. As large molecules operating within the cell, their ability to efficiently cross the cell membrane is paramount. The linker component, which connects the target-binding and E3 ligase-binding moieties, plays a pivotal role in dictating the physicochemical properties of the entire molecule, including its permeability.

This guide evaluates the impact of polyethylene (B3416737) glycol (PEG)-based linkers, with a conceptual focus on structures like Azido-PEG4-Amido-Tris , on PROTAC permeability. While direct comparative experimental data for PROTACs synthesized with this specific linker is not available in the reviewed literature, we can infer its likely impact based on its structural components and by comparing published data for PROTACs with similar PEG linkers against those with alternative linker chemistries, such as alkyl chains.

This compound is a hydrophilic, flexible linker. Its key features include:

  • A PEG4 chain, which enhances aqueous solubility.[1]

  • An amide bond, a common and stable linkage.

  • A tris(hydroxymethyl)aminomethane core, which further increases hydrophilicity.[2]

  • A terminal azide group, enabling efficient PROTAC synthesis via "click chemistry".[3][4]

Generally, while hydrophilic linkers like PEG can improve solubility and bioavailability, they can also decrease passive membrane permeability compared to more lipophilic linkers.[1][] However, the flexibility of PEG chains can also be advantageous, allowing the PROTAC to adopt folded conformations that shield polar surface area, a phenomenon known as the "chameleon effect," which can aid membrane transit.[6]

Comparative Analysis: PEG vs. Alkyl Linkers

To illustrate the direct impact of linker composition on permeability, we present data from a study that systematically compared a series of molecules with linkers of varying PEG length against a more hydrophobic alkyl linker. The data clearly demonstrates that increasing PEG character correlates with reduced passive permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA).

Table 1: Physicochemical Properties of Representative PROTACs

This table compares the calculated properties of two PROTACs from a published study, identical except for the linker, to highlight the influence of the linker on key molecular descriptors relevant to permeability.

Compound ID (Reference)Linker TypeMolecular Weight (MW)ALogP (Lipophilicity)Polar Surface Area (TPSA)
Compound 3 [7]Alkyl647.283.3148.8
Compound 17 [7]3-unit PEG737.352.1177.5
Table 2: Experimental Permeability Data (PAMPA)

The following data shows the apparent permeability coefficient (Pe) for the same compounds, demonstrating the significant impact of switching from a PEG-based linker to an alkyl linker.

Compound ID (Reference)Linker TypePAMPA Permeability (Pₑ) (10⁻⁶ cm/s)
Compound 3 [7]Alkyl1.0
Compound 17 [7]3-unit PEG< 0.1

The results from this comparative experiment show a greater than 10-fold increase in passive permeability when a hydrophilic PEG linker is replaced with a more lipophilic alkyl linker.[7] This suggests that for passive diffusion, the increased lipophilicity of the alkyl chain is a dominant factor. Another strategy to improve permeability is the substitution of amide bonds within the linker for esters, which can also increase permeability by reducing hydrogen bond donor capacity and increasing lipophilicity.[7][8]

Key Experimental Methodologies

Accurate assessment of PROTAC permeability is essential. The two most common in vitro methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.[9][10] It measures the diffusion of a compound from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment.[9] The rate of diffusion is used to calculate the apparent permeability coefficient (Pₑ or Papp). Because it isolates passive diffusion, it is a cost-effective method for early-stage screening.[11]

Protocol Outline:

  • Preparation: A 1% solution of lecithin (B1663433) in dodecane (B42187) is prepared. 5 µL of this lipid solution is carefully added to each well of a 96-well filter plate (the donor plate), coating the membrane.

  • Compound Addition: The test compound (e.g., at 10 µM in a buffer solution) is added to the wells of the donor plate.[10]

  • Assembly: The donor plate is placed on top of a 96-well acceptor plate, which contains a buffer solution.

  • Incubation: The assembled plate system is incubated at room temperature for a period of 5 to 16 hours.[10] To prevent evaporation, the assembly is often kept in a sealed container with a source of humidity.

  • Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells are measured, typically by LC-MS/MS or UV-Vis spectrophotometry.[10]

  • Calculation: The apparent permeability coefficient (Papp) is calculated based on the compound concentrations, volumes, membrane area, and incubation time.

Caco-2 Permeability Assay

Principle: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which are derived from human colon carcinoma and mimic the human intestinal epithelium.[12][13] This model provides a more comprehensive assessment of permeability by accounting for passive diffusion, active transport, and efflux mechanisms.[9]

Protocol Outline:

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable membrane inserts in a multi-well plate (e.g., Transwell™ system) and cultured for 18-22 days to allow them to differentiate and form a polarized, confluent monolayer.[12]

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A TEER value ≥ 200 Ω·cm² is typically required.[14] The passive diffusion of a low-permeability marker like Lucifer Yellow is also used for validation.[13]

  • Bidirectional Assay Setup: The assay is performed in two directions: apical (A) to basolateral (B) to measure absorption, and basolateral (B) to apical (A) to measure efflux.[12]

  • Dosing: The test compound (e.g., at 10 µM) is added to the donor compartment (either apical or basolateral). The receiver compartment contains a fresh buffer. To improve recovery of "sticky" PROTACs, low concentrations of bovine serum albumin (BSA) may be added to the buffer.[15]

  • Incubation: The plates are incubated, typically for 2 hours at 37°C with gentle shaking.[12][15]

  • Sampling and Analysis: Samples are taken from both donor and receiver compartments at the end of the incubation period and analyzed by LC-MS/MS to determine the compound concentration.[15]

  • Calculation: The Papp values for both A-to-B and B-to-A directions are calculated. The efflux ratio (ER = Papp(B-A) / Papp(A-B)) is then determined. An ER greater than 2 suggests the compound is a substrate for active efflux transporters.[12][13]

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ub Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: The catalytic mechanism of PROTAC-mediated protein degradation.

PAMPA_Workflow Start Start Prep Coat Filter Plate Wells with Lipid Solution Start->Prep Add_Cmpd Add PROTAC Solution to Donor Wells Prep->Add_Cmpd Assemble Place Donor Plate on Acceptor Plate Add_Cmpd->Assemble Incubate Incubate for 5-16 hours at Room Temperature Assemble->Incubate Analyze Quantify PROTAC Conc. in Donor & Acceptor Wells Incubate->Analyze Calculate Calculate Permeability Coefficient (Papp) Analyze->Calculate End End Calculate->End

Caption: A typical workflow for the PAMPA permeability assay.

Linker_Permeability Linker Linker Choice PEG Hydrophilic (e.g., PEG) Linker->PEG Alkyl Lipophilic (e.g., Alkyl) Linker->Alkyl Solubility Higher Aqueous Solubility PEG->Solubility Passive Lower Passive Permeability PEG->Passive Folding Conformational Folding ('Chameleon Effect') PEG->Folding Permeability Higher Passive Permeability Alkyl->Permeability Shielding Shields Polar Groups, Improving Permeability Folding->Shielding

Caption: The relationship between linker properties and PROTAC permeability.

References

Navigating the PROTAC Landscape: A Comparative Analysis of Hydrophilic vs. Hydrophobic Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis-Targeting Chimeras (PROTACs) presents a multifaceted challenge where every component plays a critical role. While the warhead and E3 ligase ligand determine target engagement and recruitment of the cellular degradation machinery, the linker connecting these two moieties is a key determinant of a PROTAC's overall efficacy. This guide provides an objective comparison of hydrophilic and hydrophobic linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.

The choice between a hydrophilic, often polyethylene (B3416737) glycol (PEG)-based, or a hydrophobic, typically alkyl-based, linker profoundly influences a PROTAC's physicochemical properties, cell permeability, and its ability to facilitate a productive ternary complex between the target protein and the E3 ligase.[1][2] Understanding the distinct characteristics of these linker types is paramount for optimizing PROTAC performance.

Hydrophilic linkers, primarily those incorporating PEG chains, are frequently employed to enhance the aqueous solubility of PROTAC molecules.[3] This can be particularly advantageous for PROTACs with lipophilic warheads or E3 ligase ligands, preventing aggregation and improving their bioavailability.[4] Conversely, hydrophobic linkers, composed of simple alkyl chains, offer a high degree of conformational flexibility.[1] While synthetically straightforward, their hydrophobicity can negatively impact solubility.[1]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically defined by two key parameters: DC50, the concentration required to degrade 50% of the target protein, and Dmax, the maximum percentage of target protein degradation achieved. The following tables summarize experimental data from various studies, comparing the performance of PROTACs with hydrophilic (PEG) and hydrophobic (alkyl/alkyl-ether) linkers targeting the well-studied protein BRD4.

Table 1: Impact of Linker Type on BRD4 Degradation (VHL-based PROTACs)

PROTACLinker TypeDC50 (nM)Dmax (%)Cell LineReference
MZ1PEG-basedSelective for BRD4 over BRD2/3>90HeLa[2][5]
PROTAC 17PEG-basedPreferential for BRD4 at low concentrations>90 (at 1 µM)Not specified

Table 2: Impact of Linker Type on BRD4 Degradation (CRBN-based PROTACs)

PROTACLinker TypeDC50 (nM)Dmax (%)Cell LineReference
ARV-825PEG-based<1>90DLBCL cell lines[2]
dBET1PEG-basedPotentEfficient degradationNot specified[2]
ZXH-3-26PEG-basedSub-nanomolar>90HeLa[5]
L134 (22a)Alkenyl oxindole7.36>98Not specified[6]

Table 3: Comparative Permeability of PROTACs with Different Linkers

PROTACLinker TypePermeability AssessmentObservationReference
Series of VHL PROTACsVaried (including alkyl and PEG)PAMPALinker composition had a profound impact on passive cell permeability.[7]
Two VHL PROTACsAlkyl vs. PEGMD simulations and NMRPEG linker conferred significantly higher cell permeability.[8][9][10]
BCR-ABL PROTACsEther vs. Amide in linkerNot specifiedEther-containing linker showed higher cell permeability.[4]

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HeLa, THP-1) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.

  • Allow cells to adhere overnight.

  • Treat cells with varying concentrations of the PROTACs (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.

  • Boil the samples at 95°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein molecular weight marker.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by staining the membrane with Ponceau S.

6. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-BRD4) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Analysis:

  • Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).

  • Calculate the percentage of degradation relative to the vehicle-treated control.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput method to assess the passive permeability of compounds across an artificial lipid membrane.

1. Preparation of the Donor Plate:

  • Prepare a 1% (w/v) solution of lecithin (B1663433) in dodecane.

  • Apply 5 µL of the lipid solution to the filter membrane of each well of a 96-well donor plate.

2. Preparation of the Acceptor Plate:

  • Add 300 µL of PBS (pH 7.4) to each well of a 96-well acceptor plate.

3. Compound Preparation and Addition:

  • Prepare stock solutions of the PROTACs in DMSO.

  • Dilute the PROTACs to the final desired concentration (e.g., 50 µM) in PBS. The final DMSO concentration should be low (e.g., <1%).

  • Add 150-200 µL of the compound solution to each well of the donor plate.

4. Incubation:

  • Carefully place the donor plate on top of the acceptor plate, ensuring a good seal.

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) in a humidified chamber to prevent evaporation.

5. Quantification:

  • After incubation, separate the donor and acceptor plates.

  • Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

6. Calculation of Permeability Coefficient (Pe):

  • The apparent permeability coefficient (Pe) is calculated using the following equation:

    where C_A is the concentration in the acceptor well, V_A is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, and C_D is the concentration in the donor well.

NanoBRET Ternary Complex Assay

This live-cell assay measures the formation of the ternary complex between the target protein, PROTAC, and E3 ligase.

1. Cell Preparation:

  • Co-transfect cells (e.g., HEK293T) with two plasmids: one expressing the target protein fused to NanoLuc® luciferase (the donor) and the other expressing the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® (the acceptor).

  • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

2. Assay Execution:

  • Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate for a specified time to allow for labeling of the HaloTag®-E3 ligase fusion protein.

  • Add the PROTAC compound at various concentrations to the wells.

  • Add the NanoBRET® Nano-Glo® Substrate to all wells.

3. Signal Detection:

  • Immediately measure the luminescence at two wavelengths: one for the donor (NanoLuc®, ~460 nm) and one for the acceptor (NanoBRET® 618, >600 nm).

4. Data Analysis:

  • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

  • An increase in the NanoBRET™ ratio indicates the formation of the ternary complex, as the donor and acceptor are brought into close proximity by the PROTAC.

  • Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.

Visualizing Key Concepts

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Target Protein (e.g., BRD4) PROTAC->POI Binds E3 E3 Ligase (e.g., CRBN/VHL) PROTAC->E3 Recruits Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated degradation of a target protein.

Western_Blot_Workflow A 1. Cell Treatment with PROTAC B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Signal Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry) G->H

Caption: Experimental workflow for Western Blot analysis.

Linker_Properties 1 Linker Choice 2 Hydrophilic (PEG) 1->2 3 Hydrophobic (Alkyl) 1->3 4 Increased Solubility 2->4 5 Improved Permeability 2->5 6 Potential for Reduced Permeability 3->6 7 Increased Flexibility 3->7 8 PROTAC Efficacy (DC50, Dmax) 4->8 5->8 6->8 7->8

Caption: Logical relationship of linker properties and their impact on PROTAC efficacy.

Conclusion

The rational design of PROTAC linkers is a critical aspect of developing effective protein degraders. Hydrophilic linkers, such as those based on PEG, can enhance solubility and, in some cases, cell permeability, which can be crucial for developing orally bioavailable drugs.[4] Hydrophobic linkers, while offering synthetic simplicity and flexibility, may pose challenges in terms of solubility but can still lead to potent degraders.[1]

Ultimately, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a variety of linker types and lengths. The systematic evaluation of linker candidates using a combination of biophysical, cellular, and permeability assays is paramount to understanding the structure-activity relationships that govern PROTAC efficiency. This comprehensive approach will enable the development of next-generation PROTACs with improved therapeutic potential.

References

The Impact of Linker Composition on PROTAC Efficacy: A Comparative Guide to Azido-PEG4-Amido-Tris

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving potent and selective protein degradation. The linker, a critical component connecting the target protein binder and the E3 ligase ligand, significantly influences the efficacy, selectivity, and physicochemical properties of the resulting PROTAC. This guide provides a comparative analysis of PROTACs synthesized with the Azido-PEG4-Amido-Tris linker, contextualized within the broader landscape of polyethylene (B3416737) glycol (PEG) linkers, and is supported by representative experimental data and detailed protocols.

At the heart of a PROTAC's mechanism is its ability to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The linker's length, flexibility, and chemical composition are crucial for achieving the optimal spatial arrangement for this ternary complex to form. An inadequately short linker may cause steric hindrance, while an excessively long or flexible linker can lead to a decrease in effective concentration and inefficient ubiquitination.

This compound is a PEG-based PROTAC linker that facilitates the synthesis of PROTACs through click chemistry.[1] It contains an azide (B81097) group that can react with molecules containing alkyne, DBCO, or BCN groups.[1] The PEG4 component of this linker imparts hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.

Comparative Performance of PEG Linkers in PROTACs

Data Presentation: In Vitro Degradation and Cell Viability

The following tables summarize key performance indicators for a hypothetical series of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-established cancer therapy target. These PROTACs consist of a BRD4 inhibitor, a ligand for the von Hippel-Lindau (VHL) E3 ligase, and are connected by PEG linkers of varying lengths.

Table 1: In Vitro Degradation of BRD4

LinkerDC50 (nM) [BRD4 Degradation]Dmax (%) [BRD4 Degradation]
PEG36580
PEG4 (Representative of this compound) 25 95
PEG53092
PEG67075

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC50 value indicates higher potency. Dmax: The maximum percentage of protein degradation achieved.

Table 2: Cell Viability in a BRD4-dependent Cancer Cell Line

LinkerIC50 (nM) [Cell Viability]
PEG385
PEG4 (Representative of this compound) 40
PEG555
PEG6100

IC50: The concentration of the PROTAC that results in 50% inhibition of cell viability.

The representative data suggests that a PEG4 linker can provide an optimal balance of flexibility and rigidity to facilitate efficient ternary complex formation, leading to potent protein degradation and cellular activity. However, it is crucial to note that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blot Analysis for Protein Degradation

Objective: To quantify the degradation of a target protein induced by a PROTAC.

Protocol:

  • Cell Seeding and Treatment: Seed a human cancer cell line expressing the target protein (e.g., HeLa, THP-1) in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow the cells to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[2]

  • Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and incubate the lysate on ice for 30 minutes. Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[2][3]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[2][3]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2]

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2][3]

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[2][3]

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of a PROTAC on the viability of a cancer cell line.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.[4]

  • Compound Treatment: Treat the cells with serial dilutions of the PROTAC. Include a vehicle control.[4]

  • Incubation: Incubate the plate for a chosen duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[4]

  • MTT Addition: Add MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[5]

  • Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.[4]

Mandatory Visualizations

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Recycling PROTAC and E3 Ligase Recycled Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

PROTAC_Experimental_Workflow cluster_workflow Experimental Workflow Start PROTAC Synthesis (e.g., using this compound) Cell_Culture Cell Culture (Target-expressing cell line) Start->Cell_Culture PROTAC_Treatment PROTAC Treatment (Dose-response and time-course) Cell_Culture->PROTAC_Treatment Western_Blot Western Blot (Quantify protein degradation) PROTAC_Treatment->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) PROTAC_Treatment->Cell_Viability Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., TR-FRET, AlphaLISA) PROTAC_Treatment->Ternary_Complex_Assay Data_Analysis Data Analysis (DC50, Dmax, IC50) Western_Blot->Data_Analysis Cell_Viability->Data_Analysis Ternary_Complex_Assay->Data_Analysis Conclusion Conclusion on PROTAC Efficacy Data_Analysis->Conclusion

Caption: General experimental workflow for evaluating PROTAC efficacy.

References

The Optimal Balancing Act: A Head-to-Head Comparison of PEG Linker Length in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are increasingly turning to Proteolysis Targeting Chimeras (PROTACs) as a powerful therapeutic modality. These bifunctional molecules co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase recruiter. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are favored for their hydrophilicity, biocompatibility, and tunable length.[1][2] This guide provides an objective, data-driven comparison of how different length PEG linkers impact PROTAC efficacy, offering valuable insights for rational PROTAC design.

The linker is not merely a passive spacer; its length and composition are crucial determinants of a PROTAC's success.[1] An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[3] A linker that is too short can lead to steric hindrance, preventing complex formation, while an excessively long linker may result in reduced degradation efficiency due to entropic penalties.[1][] Therefore, identifying the ideal linker length is a key step in optimizing PROTAC performance.

Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes experimental data from various studies, showcasing the impact of PEG linker length on the degradation of several key protein targets.

Target ProteinE3 Ligase LigandLinker (PEG Units/Atoms)Cell LineDC50Dmax (%)Key ObservationsReference
BRD4 Pomalidomide (CRBN)0 (No PEG)H661< 0.5 µM> 90A short, direct linkage can be highly effective.[5]
1H661> 5 µM~50A single PEG unit can significantly reduce degradation potency.[5][6]
2H661> 5 µM~60Intermediate linker lengths may hinder optimal ternary complex formation.[5]
4-5H661< 0.5 µM-Potency can be recovered with longer linkers.[6]
ERα VHL Ligand9 atomsMCF7140 µM (IC50)-Potency increases with linker length initially.[6]
12 atomsMCF7--12- and 16-atom linkers had similar binding affinities.[7][8]
16 atomsMCF726 µM (IC50)>80% degradationThe 16-atom linker was significantly more potent in degrading ERα.[][6][8]
19 atomsMCF7> 200 µM (IC50)-A sharp decrease in potency is observed with longer linkers.[6][8]
TBK1 VHL Ligand< 12 atoms-No degradation-Degradation was not observed with shorter linkers.[][6]
12-29 atoms-Submicromolar-All exhibited submicromolar degradation potency.[6]
21 atoms-3 nM96Peak potency was observed with a 21-atom linker.[6]
29 atoms-292 nM76A decrease in potency was seen with the longest linker.[6]
CDK9 Thalidomide (CRBN)----Studies on CDK9-targeting PROTACs have also shown a dependency on linker length for optimal degradation.[1]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_workflow PROTAC Efficacy Evaluation Workflow Cell_Culture 1. Cell Culture (e.g., MCF7, H661) PROTAC_Treatment 2. PROTAC Treatment (Varying concentrations and linker lengths) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis (Protein Extraction) PROTAC_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot 5. Western Blot Analysis Protein_Quantification->Western_Blot Data_Analysis 6. Data Analysis (Quantify band intensity, determine DC50 & Dmax) Western_Blot->Data_Analysis

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

Detailed Experimental Protocols

For the accurate assessment and comparison of PROTAC efficacy, detailed methodologies are crucial.[1]

Western Blot Analysis for PROTAC-Mediated Protein Degradation

1. Cell Culture and Treatment:

  • Seed cells (e.g., MCF7 for ERα, H661 for BRD4) in 6-well plates and allow them to adhere overnight.

  • Treat cells with a serial dilution of PROTACs with different PEG linker lengths for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing intermittently.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

  • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-ERα, anti-BRD4) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

6. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle control.

  • Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

The length of the PEG linker is a critical determinant of PROTAC efficacy. The presented data for ERα, TBK1, and BRD4-targeting PROTACs unequivocally demonstrates that linker length optimization is paramount for achieving potent and selective protein degradation.[1] While general trends suggest an optimal range for linker length, the ideal configuration is highly dependent on the specific target protein and E3 ligase combination.[9] Factors such as the topology of the target protein's surface and the geometry of the ternary complex play a significant role.[3] Furthermore, linker length can also influence the physicochemical properties of the PROTAC, such as cell permeability and solubility, which are crucial for its overall therapeutic potential.[][10] Therefore, a systematic and empirical approach to exploring a range of PEG linker lengths is a fundamental step in the development of effective and clinically viable PROTAC-based therapeutics.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Azido-PEG4-Amido-Tris

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of Azido-PEG4-Amido-Tris

The responsible management of laboratory waste is paramount to ensuring a safe working environment. This guide provides essential safety and logistical information for the proper disposal of this compound, a molecule increasingly utilized in bioconjugation and drug development. Adherence to these procedures will mitigate risks associated with the azide (B81097) functional group and ensure compliance with safety regulations.

Core Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1][2] All handling and disposal steps should be conducted in a well-ventilated chemical fume hood.[1][2]

Key Chemical Incompatibilities:

  • Acids: Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[3]

  • Heavy Metals: Do not allow contact with metals, particularly heavy metals like lead, copper, silver, zinc, and mercury, which can form dangerously unstable and shock-sensitive metal azides.[4][5] This is especially critical regarding drain pipes, which are often made of these materials.[4]

  • Halogenated Solvents: The use of halogenated solvents such as dichloromethane (B109758) with azides should be avoided due to the potential formation of explosive di- and tri-azidomethane.[3]

  • Metal Utensils: Do not use metal spatulas or other metal utensils when handling azides.[1][3]

Waste Segregation and Collection

Proper segregation of azide-containing waste is the first critical step in the disposal process.

  • Waste Containers: Azide waste must be collected in clearly labeled, non-metallic containers.[3][5] Polypropylene or polyethylene (B3416737) containers are suitable choices.[5] Avoid using containers with metal caps (B75204) or liners.[5]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Azide Compound," and a full list of its contents.[3]

  • Separate Waste Streams: Azide-containing waste streams must be collected separately from other chemical waste, especially acidic waste.[3]

Disposal Procedures

Direct disposal of untreated this compound down the drain is strictly prohibited due to the risk of forming explosive metal azides in the plumbing.[4] The primary methods for disposal involve either collection for incineration by a licensed waste disposal service or chemical deactivation of the azide group.

Method 1: Direct Disposal as Hazardous Waste

If chemical deactivation is not feasible or permitted by your institution, all waste containing this compound must be disposed of as hazardous waste.[2] This includes stock solutions, reaction mixtures, contaminated consumables (e.g., pipette tips, paper towels), and empty containers.[2]

Method 2: Chemical Deactivation of Dilute Azide Waste

For dilute aqueous solutions of organic azides (a general recommendation is ≤ 5% concentration), chemical deactivation can render the waste less hazardous.[4][6] This procedure should only be performed by trained personnel in a chemical fume hood.

Experimental Protocol for Deactivation of Dilute Organic Azide Solutions:

This is a general procedure and may need to be adapted based on the specific concentration and composition of your waste stream. Always consult with your institution's Environmental Health & Safety (EHS) office before proceeding.

  • Preparation: In a three-necked flask equipped with a stirrer, a dropping funnel, and a gas outlet vented to the fume hood's exhaust, place the dilute aqueous solution of this compound.

  • Acidification: Cool the solution in an ice bath and slowly add a dilute solution of nitrous acid (prepared by reacting sodium nitrite (B80452) with an excess of a non-hydrohalic acid like sulfuric acid). The operation must be carried out in a chemical hood due to the formation of nitric oxide.[4]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored for the absence of the azide group using appropriate analytical techniques (e.g., IR spectroscopy). A colorimetric test using ferric chloride can indicate the presence of residual azide.[4]

  • Neutralization: Once the reaction is complete, neutralize the solution to a pH between 6 and 9 with a suitable base, such as a dilute sodium hydroxide (B78521) solution.[4][6]

  • Final Disposal: The neutralized, deactivated solution should be collected in a properly labeled hazardous waste container and disposed of through your institution's hazardous waste management program.[6]

Quantitative Data Summary
ParameterGuidelineSource
Concentration for Deactivation ≤ 5% aqueous solution[4][6]
Final pH for Disposal 6 - 9[4][6]
Glove Thickness (Nitrile) At least 0.11mm (4 mils)[2]
Spill Response

In the event of a spill, evacuate the area and notify your institution's EHS office immediately.[1]

  • Small Spills (in a fume hood): If trained and confident, cover liquid spills with an absorbent material. For solid spills, cover with a paper towel and dampen with alkaline water (pH > 9) to prevent the formation of hydrazoic acid.[2] Collect all contaminated materials into a labeled hazardous waste container.[1]

  • Large Spills or Spills Outside a Fume Hood: Vacate the laboratory immediately and contact your EHS office.[1]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Logical Workflow for this compound Disposal start Start: Generation of This compound Waste waste_collection Collect in a labeled, non-metallic container start->waste_collection spill Spill Occurs start->spill is_dilute Is the waste a dilute aqueous solution (<=5%)? waste_collection->is_dilute deactivate Chemical Deactivation (Trained Personnel Only) is_dilute->deactivate Yes hazardous_waste Dispose of as Hazardous Waste is_dilute->hazardous_waste No neutralize Neutralize to pH 6-9 deactivate->neutralize neutralize->hazardous_waste consult_ehs Consult Institutional EHS for Final Disposal hazardous_waste->consult_ehs small_spill Small Spill in Hood: Follow Cleanup Protocol spill->small_spill Yes large_spill Large Spill or Outside Hood: Evacuate and Call EHS spill->large_spill No small_spill->waste_collection large_spill->consult_ehs

Caption: Decision workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Azido-PEG4-Amido-Tris

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with Azido-PEG4-Amido-Tris. Adherence to these guidelines is essential for ensuring laboratory safety and procedural integrity.

This compound is a chemical compound utilized as a polyethylene (B3416737) glycol-based linker in bioconjugation and drug development, notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Its structure incorporates an azide (B81097) functional group, which, while essential for its utility in "Click Chemistry," also necessitates specific handling precautions due to the potential hazards associated with azido (B1232118) compounds.[1][2][3] This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to manage this compound safely.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound include skin irritation, serious eye irritation, and potential respiratory irritation.[4] Furthermore, organic azides as a class of compounds can be sensitive to heat, shock, and friction, potentially leading to explosive decomposition.[2][5] Therefore, a comprehensive PPE protocol is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Double gloving with nitrile gloves.[5]Prevents skin contact and absorption. The outer glove can be removed immediately in case of contamination, protecting the inner glove and skin.
Eye Protection Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[5]Protects eyes from dust particles and splashes of solutions containing the compound.
Body Protection A fully buttoned, flame-resistant lab coat.[3]Protects skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[3][6] If aerosolization is possible outside a fume hood, a NIOSH-approved respirator is required.Prevents inhalation of dust or vapors, a primary route of exposure.[5]
Additional Protection A blast shield should be used in the fume hood, with the sash positioned as low as possible.[2][7]Provides an additional layer of protection against potential energetic decomposition of the azide compound.

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following procedures is critical to minimize exposure and ensure safe handling of this compound.

1. Preparation and Engineering Controls:

  • Work Area: All handling of this compound must be performed in a well-ventilated chemical fume hood.[6][8]

  • Blast Shield: Position a blast shield in front of the experimental setup within the fume hood.[2][7]

  • Minimize Quantities: Use the smallest amount of the azide compound necessary for the experiment.[2]

  • Avoid Contamination: Keep the work area clear of unnecessary chemicals and equipment.[2] Do not use metal spatulas for weighing or transferring the compound; use plastic or ceramic instead.[2][8]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[5]

2. Handling the Compound:

  • Weighing: If weighing the solid, do so within the fume hood or a ventilated balance enclosure to prevent inhalation of dust.[5]

  • Solution Preparation: When preparing solutions, add the solvent slowly to the solid to minimize aerosol generation.[5]

  • Heating and Concentration: Avoid heating the compound unless absolutely necessary and with appropriate safety measures in place. Do not concentrate solutions to dryness.[7][8]

  • Compatibility: Avoid contact with strong acids, and oxidizing agents.[8]

3. Experimental Workflow:

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Fume Hood (with Blast Shield) A->B C Weigh Compound (Non-metallic Spatula) D Prepare Solution C->D E Perform Reaction (Behind Blast Shield) D->E F Quench Reaction (if applicable) E->F G Segregate Azide Waste F->G H Decontaminate Glassware G->H I Dispose of PPE H->I

Caption: A flowchart outlining the key steps for safely handling this compound.

Disposal Plan

Proper disposal of azide-containing waste is critical to prevent the formation of potentially explosive metal azides in plumbing.

1. Waste Segregation:

  • All waste contaminated with this compound, including gloves, bench paper, and pipette tips, must be collected in a designated, clearly labeled hazardous waste container.[2][3]

  • Azide-containing waste must be kept separate from other chemical waste streams.[3]

2. Aqueous Waste:

  • Aqueous waste containing azides should never be poured down the drain.[7][8]

  • Collect all aqueous azide waste in a dedicated, labeled container.

3. Decontamination and Disposal Procedure:

A common method for the destruction of residual azides in solution involves treatment with sodium nitrite (B80452) followed by sulfuric acid. This procedure should be carried out in a fume hood by trained personnel.

Caution: The order of addition is critical.

  • Place the aqueous azide solution in a three-necked flask equipped with a stirrer and a dropping funnel.

  • While stirring, add a 20% aqueous solution of sodium nitrite (approximately 1.5g of sodium nitrite for every 1g of sodium azide).[8]

  • Slowly add a 20% aqueous solution of sulfuric acid until the mixture is acidic (test with pH paper).[8]

  • After the reaction is complete, neutralize the solution with a dilute sodium hydroxide (B78521) solution to a pH between 6 and 9 before transferring it to a hazardous waste container for disposal through your institution's environmental health and safety office.[8]

G Azide Waste Disposal Pathway A Collect Azide Waste (Solid & Liquid) B Segregate in Designated Hazardous Waste Container A->B C Trained Personnel Deactivation (if required) B->C For residual solutions D Dispose via Institutional EHS Program B->D For contaminated solids C->D

Caption: Logical flow for the proper disposal of waste containing this compound.

References

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Retrosynthesis Analysis

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.